Product packaging for methyl 4-bromo-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 81190-89-8)

methyl 4-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B182796
CAS No.: 81190-89-8
M. Wt: 205.01 g/mol
InChI Key: KWQDACZQHJCUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O2 B182796 methyl 4-bromo-1H-pyrazole-3-carboxylate CAS No. 81190-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDACZQHJCUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385177
Record name methyl 4-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81190-89-8
Record name methyl 4-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 81190-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-1H-pyrazole-3-carboxylate, with the CAS number 81190-89-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a reactive bromine atom and a versatile ester group on the pyrazole core, make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature.[1] Its chemical structure and key properties are summarized below. While experimentally determined data for some properties are limited, computed values from reliable sources are provided.

PropertyValueSource(s)
CAS Number 81190-89-8[1][2]
Molecular Formula C₅H₅BrN₂O₂[1][2]
Molecular Weight 205.01 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester[1][3]
Appearance White to light yellow solid[1][3]
Purity ≥ 95% (HPLC)[1][3]
Storage Conditions Store at 0-8 °C[1][4]
Computed XLogP3 1.1[2][5]
Computed Monoisotopic Mass 203.95344 Da[2]

Note: Some physical properties like melting and boiling points are more readily available for the corresponding carboxylic acid or N-methylated derivatives.[1][5]

Synthesis and Experimental Protocols

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic Acid

A prevalent method for the synthesis of the carboxylic acid precursor involves the oxidation of a methylpyrazole.[6]

Method: Oxidation of 4-bromo-3-methylpyrazole [6]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heating: Stir the mixture and heat to 90 °C.

  • Oxidation: Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The total reaction time is approximately 8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

  • Isolation: Concentrate the filtrate to approximately 30 mL. Cool the solution to 0 °C and acidify with concentrated hydrochloric acid to a pH of 3.

  • Purification: A solid will precipitate. Collect the solid by filtration and dry to yield 4-bromo-1H-pyrazole-3-carboxylic acid.

Esterification to this compound

Standard esterification procedures, such as Fischer esterification, can be employed to convert the carboxylic acid to its methyl ester.

General Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Isolation: Neutralize the remaining acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. Its derivatives have shown promise in treating a range of conditions, from inflammation to cancer.[3]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyrazole ring is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of complex molecules, including kinase inhibitors.[7]

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A Methyl 4-bromo-1H- pyrazole-3-carboxylate J 4-Aryl-1H-pyrazole Derivative A->J Coupling B Aryl/Heteroaryl Boronic Acid B->J C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->J D Base (e.g., K₂CO₃, Cs₂CO₃) D->J E Solvent (e.g., Dioxane/Water, DMF) E->J F Inert Atmosphere (e.g., Argon, Nitrogen) F->J G Heat G->J H Extraction I Chromatography H->I J->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Kinase Inhibitor Synthesis

Pyrazole-based compounds are a well-established class of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. This compound serves as a key starting material for the synthesis of these inhibitors. For instance, it can be used to synthesize precursors for inhibitors of kinases such as Breast Tumor Kinase (BRK/PTK6) and Phosphatidylinositol 3-kinase (PI3K).[7][8]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a kinase inhibitor derived from this compound might function in a cellular signaling pathway.

cluster_input cluster_receptor cluster_pathway cluster_output GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase (e.g., BRK, PI3K) Receptor->Kinase Activation Downstream Downstream Effector Proteins Kinase->Downstream Phosphorylation Response Cell Proliferation, Survival, Metastasis Downstream->Response Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase Inhibition

References

physical and chemical properties of methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom and a methyl ester group at strategic positions on the pyrazole ring allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and insights into its role in relevant biological pathways.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₅BrN₂O₂[1][3]
Molecular Weight 205.01 g/mol [1][3]
CAS Number 81190-89-8[3]
Appearance White to light yellow solid[1][2]
Boiling Point 318.0 ± 22.0 °C at 760 mmHg[4]
Density 1.8 ± 0.1 g/cm³[4]
Melting Point Not available[4]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. While specific, experimentally derived high-resolution spectra are not publicly available in the searched literature, typical chemical shifts for similar pyrazole structures can be inferred. PubChem indicates the availability of 1H and 13C NMR spectra for this compound.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the functional groups present: the pyrazole ring, the bromine substituent, and the methyl ester.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the bromine atom deactivates the ring towards this type of reaction. The nitrogen atoms can act as nucleophiles or be protonated in acidic conditions.

  • Bromine Atom: The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

  • Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 4-bromo-1H-pyrazole-3-carboxylic acid.[7]

Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[8]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 4-position.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically sodium carbonate (2.5 eq.).[9]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carboxylate derivative.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities. Notably, they are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10][11] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.[12][13]

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory partners called cyclins, drive the progression through the different phases of the cell cycle (G1, S, G2, and M).[12] Pyrazole-based inhibitors have shown significant potential in targeting specific CDKs, such as CDK2 and CDK4/6, thereby inducing cell cycle arrest and apoptosis in cancer cells.[10][14] The diagram below illustrates a simplified CDK signaling pathway and the potential point of intervention for pyrazole derivatives.

CDK_Pathway cluster_RbE2F Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylate (inactivate) E2F E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promote Pyrazole_Inhibitor Pyrazole Derivatives (e.g., Methyl 4-bromo-1H- pyrazole-3-carboxylate based) Pyrazole_Inhibitor->CyclinD_CDK46 inhibit Pyrazole_Inhibitor->CyclinE_CDK2 inhibit

Caption: Simplified CDK pathway and pyrazole inhibition.

Experimental and Synthetic Workflows

The utility of this compound as a synthetic intermediate can be visualized in a typical experimental workflow for the development of novel bioactive compounds.

Synthetic_Workflow Start 4-bromo-1H-pyrazole -3-carboxylic acid Esterification Fischer Esterification (MeOH, H+) Start->Esterification Target Methyl 4-bromo-1H- pyrazole-3-carboxylate Esterification->Target Suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) Target->Suzuki Hydrolysis Ester Hydrolysis (LiOH or H+) Target->Hydrolysis Amidation Amidation (R2NH, coupling agent) Target->Amidation Library Library of 4-Aryl- pyrazole Derivatives (Esters, Acids, Amides) Suzuki->Library Hydrolysis->Library Amidation->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: Synthetic workflow for compound library generation.

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules. Its well-defined reactivity allows for predictable and efficient chemical transformations, particularly in the context of palladium-catalyzed cross-coupling reactions. The pyrazole scaffold is a key feature in many compounds targeting biological pathways, such as the cell cycle, making this intermediate particularly relevant for drug discovery programs in oncology and other therapeutic areas. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromo-1H-pyrazole-3-carboxylate, a pivotal intermediate compound in the fields of medicinal chemistry and agrochemical research. Its versatile structure serves as a valuable scaffold for the synthesis of a wide array of bioactive molecules.[1][2] This document details its fundamental chemical properties, outlines a key synthetic protocol, and illustrates its application in modern synthetic chemistry.

Core Compound Data

The essential physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[1][3][4][5]
Molecular Weight 205.01 g/mol [1][3]
Alternate Molecular Weight 205.009 g/mol [4]
Appearance White to light yellow solid[1]
CAS Number 81190-89-8[1][3][4][5]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthetic Pathways and Experimental Protocols

This compound is a versatile building block, frequently employed in cross-coupling reactions to introduce molecular diversity. The bromine atom at the 4-position is particularly amenable to substitution, making it an excellent substrate for reactions such as the Suzuki-Miyaura coupling.[6][7] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a pyrazole derivative, which can be adapted for this compound.

Objective: To synthesize an aryl-substituted pyrazole derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (as a representative aryl bromide, 1.0 equivalent)

  • Aryl boronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-dioxane/water mixture (10:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Water

Procedure:

  • A dry Schlenk tube equipped with a magnetic stirrer is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and K₃PO₄ (2.0 equiv).[8]

  • The reaction vessel is evacuated and backfilled with an inert gas, such as argon.

  • A 10:1 mixture of 1,4-dioxane and water is added to the Schlenk tube.[8]

  • The reaction mixture is heated to 90 °C and stirred for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the mixture is cooled to room temperature.

  • Water and ethyl acetate are added to the reaction mixture, and the organic layer is separated.[8]

  • The organic layer is dried over anhydrous sodium sulfate.[8]

  • The final product is purified using column chromatography.[8]

Visualizing Synthetic Utility

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound in synthetic chemistry.

Suzuki_Miyaura_Workflow Start Start: Assemble Reactants Reactants This compound + Aryl Boronic Acid + Pd Catalyst & Base Start->Reactants Reaction_Setup Reaction Setup: - Inert Atmosphere (Argon) - Solvent (e.g., Dioxane/Water) Reactants->Reaction_Setup Heating Heating & Stirring (e.g., 90°C, 24h) Reaction_Setup->Heating Workup Aqueous Workup: - Add Water & Ethyl Acetate - Separate Organic Layer Heating->Workup Drying Drying: - Anhydrous Sodium Sulfate Workup->Drying Purification Purification: - Column Chromatography Drying->Purification Product Final Product: 4-Aryl-1H-pyrazole-3-carboxylate Purification->Product

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and properties of methyl 4-bromo-1H-pyrazole-3-carboxylate. It includes detailed information on its synthesis and spectroscopic characterization, presented in a format tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Core Concepts: Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a pyrazole ring core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this specific molecule, the ring is substituted at the 4-position with a bromine atom and at the 3-position with a methyl carboxylate group (-COOCH₃). The "1H" in the name indicates that the nitrogen at the 1-position of the pyrazole ring is protonated, meaning it is bonded to a hydrogen atom.

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Nomenclature and Identifiers:

Identifier TypeValue
IUPAC Name This compound
Synonyms 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester, Methyl 4-bromopyrazole-3-carboxylate
CAS Number 81190-89-8[1][2][3]
Molecular Formula C₅H₅BrN₂O₂[1][2]
Molecular Weight 205.01 g/mol [1][2]
InChI InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)[1]
InChIKey KWQDACZQHJCUNK-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=C(C=NN1)Br[1]

Physicochemical and Spectroscopic Data

This compound typically presents as a white to light yellow solid and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table of Physicochemical Properties:

PropertyValue
Appearance White to light yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]

Spectroscopic Data Summary:

While detailed experimental spectra are not widely published, the following table summarizes the expected spectroscopic characteristics based on the structure and data for similar compounds.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic proton (C5-H) singlet, methyl ester (-OCH₃) singlet, and a broad singlet for the pyrazole N-H proton.
¹³C NMR Signals for the pyrazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-N stretching, and C-Br stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromo-3-methyl-1H-pyrazole. The first step is the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the carboxylic acid to the methyl ester.

synthesis_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Fischer Esterification start 4-bromo-3-methyl-1H-pyrazole reagent1 KMnO₄, H₂O start->reagent1 Heat (90°C) intermediate 4-bromo-1H-pyrazole-3-carboxylic acid reagent1->intermediate reagent2 Methanol (CH₃OH), H₂SO₄ (cat.) intermediate->reagent2 Heat product This compound reagent2->product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

This protocol is based on the oxidation of 4-bromo-3-methyl-1H-pyrazole.[4]

  • Materials:

    • 4-bromo-3-methyl-1H-pyrazole

    • Potassium permanganate (KMnO₄)

    • Water (H₂O)

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methyl-1H-pyrazole (0.05 mol) and 200 mL of water.

    • Stir the mixture and heat to 90°C.

    • Add potassium permanganate (0.15 mol) in batches over a period of time, maintaining the reaction temperature. The reaction is typically carried out for 8 hours.[4]

    • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL and cool to 0°C.

    • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[4]

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general protocol for the Fischer esterification of the synthesized carboxylic acid.

  • Materials:

    • 4-bromo-1H-pyrazole-3-carboxylic acid

    • Methanol (CH₃OH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the bromo and ester functional groups on this molecule provide versatile handles for further chemical modifications.[2] This allows for the creation of diverse chemical libraries for screening against various biological targets.[2] Research has indicated that pyrazole derivatives have potential applications in treating a range of conditions, including inflammation and cancer.[2]

References

The Solubility Profile of Methyl 4-bromo-1H-pyrazole-3-carboxylate in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate (C₅H₅BrN₂O₂) is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl ester group.[2] This unique combination of functional groups makes it a versatile building block in medicinal chemistry for the development of new therapeutic agents.[1] Understanding its solubility is paramount for chemists and chemical engineers to effectively design, control, and scale up processes involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O₂[1][3]
Molecular Weight 205.01 g/mol [1][2]
Appearance White to light yellow solid[1]
CAS Number 81190-89-8[1][2]
Purity ≥ 95% (HPLC)[1]

Solubility Profile

Direct, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. However, based on the solubility of the closely related compound, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and the general principles of solubility, a qualitative assessment can be made.

The parent carboxylic acid exhibits enhanced solubility in polar solvents, particularly those capable of hydrogen bonding, such as dimethyl sulfoxide (DMSO) and alcohols.[4] The esterification of the carboxylic acid to its methyl ester derivative, this compound, is expected to decrease its polarity. Consequently, its solubility in non-polar and moderately polar aprotic solvents is likely to be enhanced compared to the carboxylic acid precursor.

Expected Qualitative Solubility:

  • High Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate Solubility: In alcohols such as Methanol, Ethanol, and Isopropanol, and in esters like Ethyl Acetate.

  • Low Solubility: In non-polar hydrocarbon solvents like Hexane and Toluene.

Experimental Protocols

The synthesis of pyrazole derivatives often involves multi-step reactions. While a specific, detailed experimental protocol for determining the solubility of this compound was not found, the following section outlines a common synthetic route for a related compound, which provides insight into the solvents and conditions used in its preparation and purification.

Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester

A method for the synthesis of a structurally related bromo-pyrazole derivative involves the following key steps, which can be adapted for similar pyrazole carboxylates.[5]

Step 1: Formation of the Pyrazole Ring

The initial step typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. This reaction is often carried out in a suitable organic solvent.

Step 2: Bromination

Introduction of the bromine atom onto the pyrazole ring can be achieved using a brominating agent. The choice of solvent is critical to control the reactivity and selectivity of the bromination reaction.

Step 3: Esterification

The carboxylic acid group on the pyrazole ring is converted to its corresponding ester. This is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Step 4: Purification

The final product is purified, often through recrystallization from a suitable solvent or solvent mixture. The selection of the recrystallization solvent is guided by the solubility of the compound at different temperatures.

Visualizing Chemical Processes

To aid in the understanding of the chemical synthesis and related workflows, the following diagrams are provided in the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Start_A Hydrazine Derivative Step1 Pyrazole Ring Formation Start_A->Step1 Start_B 1,3-Dicarbonyl Compound Start_B->Step1 Step2 Bromination Step1->Step2 Step3 Esterification Step2->Step3 End_Product Methyl 4-bromo-1H- pyrazole-3-carboxylate Step3->End_Product

Caption: A generalized workflow for the synthesis of this compound.

Purification_Process Crude_Product Crude Methyl 4-bromo-1H- pyrazole-3-carboxylate Dissolution Dissolve in minimum hot solvent Crude_Product->Dissolution Cooling Cool to induce crystallization Dissolution->Cooling Filtration Filter to isolate crystals Cooling->Filtration Drying Dry the purified crystals Filtration->Drying Pure_Product Pure Methyl 4-bromo-1H- pyrazole-3-carboxylate Drying->Pure_Product

Caption: A typical recrystallization workflow for the purification of the target compound.

Conclusion

While a comprehensive quantitative dataset on the solubility of this compound in various organic solvents is not currently available in the surveyed literature, this guide provides a foundational understanding of its expected solubility behavior based on chemical principles and the properties of analogous structures. The provided synthetic workflows and diagrams offer valuable insights for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Further experimental studies are warranted to establish precise solubility curves, which would be invaluable for process optimization and the development of robust and scalable manufacturing processes.

References

Spectroscopic and Synthetic Profile of Methyl 4-bromo-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for methyl 4-bromo-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development, offering a centralized resource for the characterization and synthesis of this compound.

Core Spectroscopic Data

The structural integrity of this compound (CAS No. 81190-89-8; Molecular Formula: C₅H₅BrN₂O₂) is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HC5-H
~3.9s3HO-CH₃
~13.5 (broad)s1HN-H
¹³C NMR Chemical Shift (δ, ppm)Assignment
~162C=O
~140C3
~130C5
~95C4
~52O-CH₃

Note: Precise chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation from available information.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100-3300N-H stretch
~1720C=O stretch (ester)
~1550C=N stretch (pyrazole ring)
~1250C-O stretch (ester)
~650C-Br stretch
Mass Spectrometry (MS)
m/zAssignment
204/206[M]⁺ (presence of Br isotopes)
173/175[M - OCH₃]⁺
145/147[M - COOCH₃]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the bromination of a pyrazole precursor followed by esterification.

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

A common route to the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, involves the bromination of 1H-pyrazole-3-carboxylic acid.

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Bromine

  • Suitable solvent (e.g., acetic acid, water)

Procedure:

  • Dissolve 1H-pyrazole-3-carboxylic acid in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Slowly add a stoichiometric amount of bromine to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration, washed with a suitable solvent to remove impurities, and dried.

Esterification to this compound

The carboxylic acid is then esterified to yield the final product. A standard Fischer esterification is commonly employed.

Materials:

  • 4-bromo-1H-pyrazole-3-carboxylic acid

  • Methanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

  • Suspend 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry:

  • Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation.

The Biological Versatility of Methyl 4-bromo-1H-pyrazole-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrazole-based molecules, derivatives of methyl 4-bromo-1H-pyrazole-3-carboxylate have emerged as a particularly promising class of agents with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative A MCF-7 (Breast)5.21Doxorubicin0.95
Derivative B A549 (Lung)42.79--
Derivative C HCT116 (Colon)2.91Doxorubicin3.68
Derivative D HepG2 (Liver)6.1Doxorubicin24.7
Derivative E PC3 (Prostate)3.17Axitinib-
Key Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways. Two of the most significant pathways are the PI3K/AKT and MAPK/ERK pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K Generates AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of pyrazole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Pyrazole Pyrazole Derivative Pyrazole->RAF Inhibition Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->PrepareReagents Incubate Incubate Enzyme with Inhibitor PrepareReagents->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate MeasureActivity Measure Enzyme Activity over Time AddSubstrate->MeasureActivity AnalyzeData Analyze Data to Determine IC50/ Ki values MeasureActivity->AnalyzeData End End AnalyzeData->End

Potential Therapeutic Targets of Pyrazole-3-Carboxylate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of pyrazole-3-carboxylate compounds, a versatile class of molecules with a broad spectrum of pharmacological activities. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Carbonic Anhydrase (CA) Inhibition

Pyrazole-3-carboxylate derivatives, particularly those bearing a sulfonamide moiety, have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The isoforms hCA I, II, IX, and XII are of significant therapeutic interest.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
Compound ClassTarget Isoform(s)Kᵢ RangeIC₅₀ RangeReference(s)
Pyrazole-carboxamides with sulfonamide moietyhCA I0.063–3.368 µM-[1]
Pyrazole-carboxamides with sulfonamide moietyhCA II0.007–4.235 µM-[1]
Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acidshCA IX, hCA XII4–50 µM-[2]
Pyrazoles with 4-aminobenzene sulfonamidehCA I, hCA II0.0366, 0.0310 µM-[3]
Pyrazole- and pyridazinecarboxamideshCA IX6.1-568.8 nM-[4]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • Buffer: 20 mM HEPES or TRIS, pH 7.4-7.5, containing 20 mM Na₂SO₄

  • pH indicator: Phenol red (0.2 mM)

  • CO₂-saturated water

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Pyrazole-3-carboxylate inhibitor stock solutions

Procedure:

  • Prepare a series of dilutions of the pyrazole-3-carboxylate inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the presence of the pH indicator.

  • Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the pH decreases due to the formation of bicarbonate and protons.[4]

  • The initial rates of the reaction are determined from the absorbance change.

  • Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.[4]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare inhibitor dilutions pre_incubate Pre-incubate enzyme and inhibitor prep_inhibitor->pre_incubate prep_enzyme Prepare enzyme solution prep_enzyme->pre_incubate mix Rapidly mix in stopped-flow instrument (Enzyme-inhibitor + CO2-saturated water + pH indicator) pre_incubate->mix monitor Monitor absorbance change over time mix->monitor calc_rate Calculate initial reaction rates monitor->calc_rate calc_ki Calculate Ki values (Cheng-Prusoff) calc_rate->calc_ki

Caption: Workflow for determining carbonic anhydrase inhibition.

Kinase Inhibition: Targeting Cell Cycle and Oncogenic Signaling

Pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against several protein kinases, particularly those involved in cell cycle regulation and cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).

Quantitative Data: Kinase Inhibition
Compound ClassTarget Kinase(s)IC₅₀ RangeCell Line(s)GI₅₀ RangeReference(s)
1H-pyrazole-3-carboxamidesCDK2, CDK40.719 nM, 0.770 nM--[6]
1H-pyrazole-3-carboxamidesFLT30.089 nMMV4-11 (AML)1.22 nM[6]
Pyrazole derivativesCDK20.45–1.5 µMHepG2, MCF-78.03-13.14 µM[6][7]
Pyrazole-based analogsCDK2/cyclin A20.96-3.82 µMNCI-60 panel3.81 µM (full panel)[8]
Pyrazole-based inhibitorsFLT3230 nM (enzymatic)MV4-11, MOLM-1418-280 nM[9]
Experimental Protocol: In Vitro Kinase Activity Assay (CDK2/Cyclin A Example)

This protocol describes a method to measure the kinase activity of CDK2/Cyclin A and its inhibition by pyrazole compounds.

Materials:

  • Recombinant CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[10]

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • Pyrazole-3-carboxamide inhibitor stock solutions

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the pyrazole-3-carboxamide inhibitor in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the inhibitor solution.

  • Add the CDK2/Cyclin A enzyme to the wells containing the inhibitor and incubate for a short period.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (either radioactive or non-radioactive, depending on the detection method).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[10]

  • Stop the reaction (e.g., by adding EDTA or a stop solution from a kit).

  • Detect the phosphorylation of the substrate.

    • Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescent assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a luminometer.[10]

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathway: CDK/FLT3 in Acute Myeloid Leukemia (AML)

G cluster_inhibitor Inhibition FLT3_ITD FLT3-ITD HCK HCK FLT3_ITD->HCK activates CDK6 CDK6 HCK->CDK6 upregulates CDK6_CyclinD CDK6/Cyclin D Complex CDK6->CDK6_CyclinD CyclinD Cyclin D CyclinD->CDK6_CyclinD Rb Rb CDK6_CyclinD->Rb phosphorylates pRb p-Rb CDK6_CyclinD->pRb phosphorylates E2F E2F Rb->E2F sequesters G1_S_transition G1/S Phase Transition E2F->G1_S_transition activates transcription for Proliferation Cell Proliferation G1_S_transition->Proliferation Pyrazole_inhibitor Pyrazole-3-carboxamide Derivative Pyrazole_inhibitor->FLT3_ITD Pyrazole_inhibitor->CDK6_CyclinD G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition AhR_complex AhR-Hsp90-XAP2 Complex AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand translocates to nucleus and dissociates Ligand Ligand (Agonist) Ligand->AhR_complex binds AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds to Gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_transcription initiates Pyrazole_antagonist Pyrazole-3-carboxylate Antagonist Pyrazole_antagonist->AhR_complex prevents ligand binding G cluster_reaction Reaction Setup cluster_separation Separation cluster_visualization Visualization & Analysis prep_dna Prepare pBR322 DNA incubate Incubate DNA and compound at 37°C prep_dna->incubate prep_compound Prepare pyrazole compound dilutions prep_compound->incubate load_gel Load samples onto agarose gel incubate->load_gel electrophoresis Perform gel electrophoresis load_gel->electrophoresis stain_gel Stain gel with Ethidium Bromide electrophoresis->stain_gel visualize Visualize DNA bands under UV light stain_gel->visualize analyze Analyze conversion of supercoiled DNA visualize->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Nicotinic Acid Receptor (GPR109A) G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets Ligand Pyrazole-3-carboxylic acid (Partial Agonist) Ligand->Receptor binds

References

The Dawn of a Heterocyclic Powerhouse: A Technical History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Its discovery and the subsequent elucidation of its synthetic pathways unlocked a vast chemical space that has yielded a multitude of compounds with profound impacts on human health and various industries. This in-depth technical guide explores the seminal discoveries in pyrazole chemistry, detailing the original experimental protocols, key milestones in its structural determination, and the early quantitative data that hinted at its immense therapeutic potential.

The journey of the pyrazole scaffold began in the late 19th century, a period of fervent innovation in synthetic organic chemistry. It was the German chemist Ludwig Knorr who, in 1883, first synthesized a substituted pyrazole, a discovery that laid the foundation for a new class of heterocycles.[1][2][3][4] This breakthrough was soon followed by the synthesis of the parent, unsubstituted pyrazole by Eduard Buchner in 1889.[5] The initial pyrazole derivatives, most notably Antipyrine, were among the first synthetic drugs to see widespread use, marking a pivotal moment in the history of pharmaceuticals.[2][6][7][8] This guide will delve into these foundational moments, providing the detailed experimental context and quantitative data that underpinned this revolution in heterocyclic chemistry.

The Pioneering Syntheses: Knorr and Buchner

The late 19th century witnessed the birth of pyrazole chemistry through the work of two key figures: Ludwig Knorr and Eduard Buchner. Their distinct approaches to synthesizing the pyrazole ring system are detailed below.

The Knorr Pyrazole Synthesis (1883)

Ludwig Knorr's landmark synthesis in 1883 marked the first-ever creation of a pyrazole derivative.[1][2][3] His work involved the condensation of a β-ketoester with a hydrazine derivative, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This versatile reaction allows for the formation of a wide variety of substituted pyrazoles.[1]

The following protocol is based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[1]

Reactants:

  • Phenylhydrazine: 100 g

  • Ethyl acetoacetate: 125 g

Procedure:

  • Initial Condensation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The mixture was allowed to stand at ambient temperature, during which an initial condensation reaction occurred, resulting in the formation of an oily product and water.

  • Separation: The water formed during the initial condensation was separated from the oily product.

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

  • Isolation and Purification: Upon cooling, the product solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. While the original paper does not specify a recrystallization step, modern procedures typically involve recrystallization from a solvent like ethanol to obtain a purified product.[1]

Quantitative Data from Knorr's 1883 Synthesis

ParameterValueReference
Mass of Phenylhydrazine100 g[1]
Mass of Ethyl Acetoacetate125 g[1]
Product Name1-Phenyl-3-methyl-5-pyrazolone[1]
Melting Point127 °C[1]
YieldNot explicitly stated in the original publication.[1]
The First Synthesis of Unsubstituted Pyrazole (1889)

Six years after Knorr's discovery of a substituted pyrazole, Eduard Buchner achieved the first synthesis of the parent pyrazole heterocycle in 1889.[5][9] His method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[9] This was a significant milestone, as it provided access to the fundamental pyrazole ring system.

A later synthesis of the parent pyrazole was reported by Hans von Pechmann in 1898, who prepared it from the reaction of diazomethane and acetylene.[10]

Elucidation of the Pyrazole Structure

While Knorr's synthesis provided a route to pyrazole derivatives, the exact structure of these new compounds was not immediately apparent. The cyclic nature of the pyrazole ring was a key structural puzzle of the time. It was in 1887 that the structure of Knorr's initial product was determined to be 3-methyl-1-phenyl-1H-pyrazol-5-ol, which exists in tautomeric forms with 1-phenyl-3-methyl-5-pyrazolone.[3] This structural elucidation was crucial for understanding the chemical properties and reactivity of this new class of compounds and paved the way for the rational design of new derivatives.

The Rise of Pyrazole-Based Pharmaceuticals: Antipyrine

The discovery of pyrazoles was not merely a synthetic curiosity; it had immediate and profound implications for medicine. In his search for quinine-related compounds, Ludwig Knorr synthesized antipyrine (also known as phenazone) in 1883.[6][7][11] This pyrazolone derivative was one of the earliest synthetic drugs and became a widely used analgesic (pain reliever) and antipyretic (fever reducer).[6][7][8]

Early Pharmacological Data on Antipyrine (Phenazone)

Antipyrine's efficacy as an antipyretic and analgesic was quickly recognized, and it became a common component of medical practice in the late 19th and early 20th centuries.[12][13] Early studies focused on its ability to reduce fever and alleviate pain, with typical dosages being a key area of investigation.

DrugDosageTherapeutic UseEfficacyReference
Phenazone (Antipyrine)500 mgAnalgesicSimilar to 500 mg of paracetamol for post-operative dental pain.

The mechanism of action for antipyrine was later understood to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of pain and fever.[2][8]

Visualizing the Historical Development and Synthetic Pathways

To better illustrate the key discoveries and processes described in this guide, the following diagrams have been generated using the DOT language.

historical_timeline cluster_1880s 1880s cluster_1890s 1890s 1883 1883 Ludwig Knorr synthesizes the first pyrazole derivative (1-phenyl-3-methyl-5-pyrazolone). 1887 1887 Structure of Knorr's pyrazole derivative is determined. 1883->1887 Leads to 1889 1889 Eduard Buchner synthesizes the parent, unsubstituted pyrazole. 1883->1889 Inspires 1898 1898 Hans von Pechmann reports an alternative synthesis of the parent pyrazole. 1889->1898 Further development

Caption: A timeline of key discoveries in the early history of pyrazole chemistry.

knorr_synthesis_workflow Experimental Workflow for Knorr's 1883 Pyrazole Synthesis start Start reactants Combine Phenylhydrazine (100g) and Ethyl Acetoacetate (125g) start->reactants condensation Allow to stand at ambient temperature for initial condensation reactants->condensation separation Separate the aqueous layer from the oily product condensation->separation cyclization Heat the oily product on a water bath separation->cyclization solidification Cool the reaction mixture to induce solidification cyclization->solidification isolation Collect the solid product (1-Phenyl-3-methyl-5-pyrazolone) solidification->isolation end End isolation->end

Caption: A simplified workflow of Ludwig Knorr's original 1883 synthesis of a pyrazole derivative.

pyrazole_relationships Relationship of Early Key Pyrazole Discoveries knorr_synthesis Knorr's Synthesis of a Pyrazole Derivative (1883) pyrazolone 1-Phenyl-3-methyl-5-pyrazolone knorr_synthesis->pyrazolone buchner_synthesis Buchner's Synthesis of Parent Pyrazole (1889) knorr_synthesis->buchner_synthesis Influenced antipyrine Antipyrine (Phenazone) (Analgesic & Antipyretic) pyrazolone->antipyrine Methylation medicinal_chem Foundation of Pyrazole-based Medicinal Chemistry antipyrine->medicinal_chem parent_pyrazole Pyrazole (unsubstituted) buchner_synthesis->parent_pyrazole parent_pyrazole->medicinal_chem

References

An In-Depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-bromo-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its unique structural features, including the reactive bromine atom and the versatile pyrazole core, make it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound in various quantities to suit their research and development needs.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 81190-89-8[1]
Molecular Formula C₅H₅BrN₂O₂[2]
Molecular Weight 205.01 g/mol [2]
Appearance White to light yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Synthesis and Purification

While several synthetic routes to pyrazole derivatives have been reported, a common method for the preparation of compounds structurally similar to this compound involves the oxidation of a corresponding methylpyrazole.

Illustrative Experimental Protocol: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

A representative protocol for the synthesis of the parent acid, which can be subsequently esterified to the methyl ester, is the oxidation of 4-bromo-3-methylpyrazole.[3]

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heat the stirred mixture to 90 °C.

  • Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The optimal molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is 3:1.

  • Continue the reaction for 8 hours at 90 °C.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

The resulting carboxylic acid can then be esterified to this compound using standard methods, such as reaction with methanol in the presence of an acid catalyst.

Purification: Purification of pyrazole derivatives is often achieved by recrystallization or column chromatography. For compounds similar to this compound, purification by recrystallization from solvents like n-hexane has been reported.[4] For column chromatography, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 0.6 Hz, 1H, Ar-H), 7.94 (d, J = 0.6 Hz, 1H, Ar-H), 1.57 (s, 9H, 3×CH₃).

  • 13C NMR (100 MHz, DMSO-d₆): δ 146.5, 144.7, 131.7, 97.2, 86.1, 27.8.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A general-purpose HPLC method suitable for such compounds would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of a wide range of kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.

The bromine atom at the 4-position provides a convenient handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of libraries of pyrazole derivatives that can be screened for inhibitory activity against specific kinase targets.

Role in Targeting Signaling Pathways

Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Pyrazole-based inhibitors have been developed to target a number of important signaling pathways.

One such example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. 5-bromo-1-methyl-1H-pyrazol-3-amine, a derivative of the pyrazole scaffold, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[6] These inhibitors can block the downstream signaling cascade, leading to the inhibition of tumor cell growth and survival.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention by a pyrazole-derived inhibitor.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-derived PI3K Inhibitor Inhibitor->PI3K

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile chemical nature and broad spectrum of biological activities have led to its incorporation into numerous clinically successful drugs.[1][2][3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents, among others.[4][5][6] This technical guide provides a comprehensive overview of the pyrazole scaffold's role in drug discovery, detailing its physicochemical properties, synthesis, pharmacological applications, and structure-activity relationships.

Physicochemical Properties of the Pyrazole Scaffold

The unique physicochemical properties of the pyrazole ring contribute significantly to its utility in drug design. Pyrazole is an aromatic compound, and its two nitrogen atoms influence its electronic distribution and ability to participate in various intermolecular interactions.[7][8] The N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[9] This dual hydrogen bonding capability allows for versatile interactions with biological targets.[8]

Furthermore, pyrazole exists in tautomeric forms, which can influence its binding to receptors and enzymes.[7] The lipophilicity and solubility of pyrazole derivatives can be readily modulated by introducing different substituents on the ring, a crucial aspect for optimizing pharmacokinetic profiles.[8]

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole ring is well-established, with the Knorr pyrazole synthesis being a cornerstone method.[10][11] This reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] Other synthetic routes include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[12][13]

Experimental Protocol: Knorr Pyrazole Synthesis of a Phenylpyrazolone Derivative

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[11][14]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11][14]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[11][14]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11][14]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[11]

  • Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.[11][14]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of water and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.[11][15]

G Experimental Workflow for Knorr Pyrazole Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine 1,3-Dicarbonyl (e.g., Ethyl Benzoylacetate) and Hydrazine add_solvent_catalyst Add Solvent (e.g., 1-Propanol) and Catalyst (e.g., Acetic Acid) start->add_solvent_catalyst Exothermic reaction heat Heat at 100°C for 1 hour add_solvent_catalyst->heat monitor Monitor by TLC heat->monitor Check for completion add_water Add Water to Hot Mixture monitor->add_water If complete cool Cool to Induce Crystallization add_water->cool filter Filter and Wash Solid cool->filter dry Air Dry the Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize Optional

Workflow for the Knorr Pyrazole Synthesis.

Pharmacological Activities and Approved Drugs

The pyrazole scaffold is present in a wide array of FDA-approved drugs, highlighting its therapeutic importance.[1][2] The biological activity of pyrazole derivatives is diverse and includes anti-inflammatory, anticancer, and antiviral effects, among others.[4][6]

Drug NameTherapeutic ClassMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor[16][17]
Sildenafil Erectile DysfunctionPhosphodiesterase-5 (PDE5) inhibitor[18][19]
Rimonabant Anti-obesity (withdrawn)Selective cannabinoid CB1 receptor antagonist[20][21]
Apixaban AnticoagulantFactor Xa inhibitor[2][22]
Ruxolitinib AnticancerJanus kinase (JAK) inhibitor[22]
Ibrutinib AnticancerBruton's tyrosine kinase (BTK) inhibitor[23]
Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[17] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[17] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.[17] The diaryl-substituted pyrazole structure of celecoxib is crucial for its selective binding to the larger active site of the COX-2 enzyme.[24]

G Celecoxib's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition G Sildenafil's Mechanism of Action cluster_stimulation Sexual Stimulation cluster_pathway NO/cGMP Pathway cluster_effect Physiological Effect NO_release Nitric Oxide (NO) Release Guanylate_Cyclase Guanylate Cyclase NO_release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase PDE5 PDE5 Enzyme cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP Degrades cGMP Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

References

Methodological & Application

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from commercially available 1H-pyrazole-3-carboxylic acid. The protocols are based on established chemical transformations and have been compiled to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. The bromo- and carboxylate- functionalities on this specific pyrazole derivative offer versatile handles for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. This protocol outlines a reliable and efficient synthesis from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Esterification: 1H-pyrazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-pyrazole-3-carboxylate, via a Fischer esterification reaction.

  • Bromination: The resulting methyl 1H-pyrazole-3-carboxylate is regioselectively brominated at the 4-position using N-bromosuccinimide (NBS) to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This protocol is adapted from classical Fischer esterification methods.

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1 eq) dropwise while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1H-pyrazole-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol utilizes N-bromosuccinimide for the regioselective bromination of the pyrazole ring.

Materials:

  • Methyl 1H-pyrazole-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (15-20 mL per gram of ester).

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialReagentsProduct
11H-pyrazole-3-carboxylic acidMethanol, Sulfuric acidMethyl 1H-pyrazole-3-carboxylate
2Methyl 1H-pyrazole-3-carboxylateN-Bromosuccinimide, AcetonitrileThis compound

Table 2: Typical Reaction Parameters and Yields

StepReaction Time (hours)Temperature (°C)Typical Yield (%)
14 - 6Reflux (approx. 65)85 - 95
212 - 24Room Temperature70 - 85

Note: Yields are dependent on reaction scale and purification efficiency.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_product Final Product start 1H-pyrazole-3-carboxylate esterification Reaction with Methanol & H₂SO₄ start->esterification intermediate Methyl 1H-pyrazole-3-carboxylate esterification->intermediate bromination Reaction with N-Bromosuccinimide (NBS) intermediate->bromination product This compound bromination->product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Suzuki Coupling of Methyl 4-Bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol details the application of the Suzuki coupling for the arylation of methyl 4-bromo-1H-pyrazole-3-carboxylate, a versatile building block in the synthesis of novel heterocyclic compounds for drug discovery and materials science. Pyrazole derivatives are prevalent in many commercially available drugs, making the development of robust synthetic routes to functionalized pyrazoles a significant area of research.[1][2][3] This document provides a comprehensive guide, including a detailed experimental protocol, a summary of reaction conditions, and a visual representation of the experimental workflow.

Data Presentation: Summary of Reaction Conditions

The successful Suzuki coupling of this compound with various arylboronic acids can be achieved under several conditions. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. The following table summarizes typical conditions reported in the literature for the Suzuki coupling of 4-bromopyrazoles.

Catalyst (mol%)Base (equiv.)Solvent System (v/v)Temperature (°C) & Time (h)Boronic Acid (equiv.)Yield (%)Reference
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90 °C, 6 hArylboronic acid (1.1)Good to Excellent[4][5]
XPhos Pd G2 (2-7)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)100 °C, 15-24 hArylboronic acid (1.5-2.0)61-86[6][7][8]
Ruphos-PdNot SpecifiedNot SpecifiedNot SpecifiedAryl boronic acidsGood to Excellent
Pd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂O (10:1)RefluxPhenylboronic acid (1.0)Low (Initial finding)[1]
MicrowaveCs₂CO₃DME/H₂O (10:4)Microwave IrradiationArylboronic acids (1.0)Moderate to Excellent[1]

Note: Yields are highly dependent on the specific arylboronic acid used. Electron-rich and electron-poor aryl boronic acids have been shown to be well-tolerated.[1] The use of bulky, electron-rich phosphine ligands like XPhos can be beneficial, particularly for challenging couplings.[8] Microwave-assisted reactions can significantly reduce reaction times.[1][9]

Experimental Protocol: Suzuki Coupling using Pd(PPh₃)₄

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.1 mmol scale reaction) to the reaction mixture via syringe.[5]

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-aryl-1H-pyrazole-3-carboxylate.

Troubleshooting:

A common side reaction is the debromination of the starting material.[8] If significant debromination is observed, consider the following optimizations:

  • Protecting the Pyrazole Nitrogen: The acidic N-H proton of the pyrazole can sometimes interfere with the catalytic cycle. Protection of the nitrogen with a suitable protecting group (e.g., Boc, SEM) can suppress this side reaction.[8]

  • Choice of Base: Using a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may reduce the rate of debromination.[6][8]

  • Catalyst System: Employing a catalyst with bulky, electron-rich ligands, such as XPhos or SPhos, can improve the desired coupling and minimize side reactions.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow reactant_node reactant_node process_node process_node product_node product_node sub Methyl 4-bromo-1H- pyrazole-3-carboxylate setup Combine Reactants under Inert Atmosphere sub->setup boronic Arylboronic Acid boronic->setup reagents Pd(PPh3)4, Na2CO3 reagents->setup solvent Add Dioxane/Water setup->solvent reaction Heat at 90°C solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Methyl 4-aryl-1H- pyrazole-3-carboxylate purification->product

Caption: General workflow for the Suzuki coupling reaction.

This detailed protocol and the accompanying information aim to provide researchers with a solid foundation for successfully performing the Suzuki coupling reaction with this compound and for further optimizing the reaction conditions for their specific needs.

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the C4 position and a methyl carboxylate group at the C3 position offers strategic points for molecular diversification. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to the pyrazole core. This allows for the systematic exploration of the chemical space around the pyrazole nucleus to optimize pharmacological properties.

These application notes provide detailed protocols and data for key cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. This involves the careful selection of reagents and reaction conditions to achieve the desired transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas with Inert Gas (e.g., Argon or Nitrogen) solvent->degas heat Heat to Reaction Temperature with Stirring degas->heat Start Reaction monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Int1 R-Pd(II)L_n-Br Pd0->Int1 Oxidative Addition (R-Br) Int2 R-Pd(II)L_n-OR' Int1->Int2 Ligand Exchange (Base, e.g., OH-) Int3 R-Pd(II)L_n-Ar Int2->Int3 Transmetalation (Ar-B(OR')_2) Int3->Pd0 Reductive Elimination (R-Ar) Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Int1 R-Pd(II)L_n-Br Pd0->Int1 Oxidative Addition (R-Br) Int2 [R-Pd(II)L_n(HNR'R'')]+ Int1->Int2 Amine Coordination (HNR'R'') Int3 R-Pd(II)L_n-NR'R'' Int2->Int3 Deprotonation (Base) Int3->Pd0 Reductive Elimination (R-NR'R'') Sonogashira_Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Int1 R-Pd(II)L_n-Br Pd0->Int1 Oxidative Addition (R-Br) Int2 R-Pd(II)L_n-C≡C-Ar Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination (R-C≡C-Ar) CuI Cu(I)X CuC Cu(I)-C≡C-Ar CuI->CuC H-C≡C-Ar, Base CuC->Int1 CuC->CuI Transmetalation Heck_Cycle Pd0 Pd(0)L_n Int1 R-Pd(II)L_n-Br Pd0->Int1 Oxidative Addition (R-Br) Int2 R-Pd(II)L_n-Br(Alkene) Int1->Int2 Alkene Coordination Int3 R-Alkene-Pd(II)L_n-Br Int2->Int3 Migratory Insertion Int4 H-Pd(II)L_n-Br Int3->Int4 β-Hydride Elimination Product Product Int3->Product Product Int4->Pd0 Reductive Elimination (Base) Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibits

N-Alkylation of Methyl 4-bromo-1H-pyrazole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of methyl 4-bromo-1H-pyrazole-3-carboxylate. This reaction is a critical step in the synthesis of a wide array of pharmacologically active compounds, where the regioselective introduction of an alkyl group onto the pyrazole nitrogen atoms is paramount for tuning the biological activity and physicochemical properties of the final molecule.[1][2] The control of regioselectivity between the N1 and N2 positions of the pyrazole ring is a common challenge, influenced by factors such as the choice of base, solvent, alkylating agent, and reaction temperature.[3]

Comparative Summary of N-Alkylation Conditions

The following table summarizes various conditions for the N-alkylation of pyrazole derivatives, which can be adapted for this compound. The choice of conditions will influence the regioselectivity and yield of the reaction.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference/Notes
Alkyl Halide (e.g., MeI, BnBr)K₂CO₃DMF or DMSORoom Temp - 804 - 24Moderate to GoodBase-mediated alkylation for aminopyrazole carboxylates.[3]
Alkyl Halide (e.g., Allyl Bromide)20% aq. NaOHAcetoneRoom Temp1 - 4Not SpecifiedFor 4-iodopyrazoles, suggests phase-transfer conditions.[2]
Alkyl HalideNaHTHFRoom Temp - 50Not SpecifiedHigh N1-selectivityHighly regioselective for N1-alkylation of indazoles, a related heterocycle.[4]
Aryl Boronic AcidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/Water902460 - 85Suzuki coupling for N-arylation of a brominated phenylpyrazine carboxamide.[5]

Experimental Protocols

This section provides a detailed methodology for a general N-alkylation of this compound using a common base-mediated approach.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure: Base-Mediated N-Alkylation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or THF) to achieve a concentration of 0.1-0.5 M.

  • Base Addition: To the stirred solution, add the base. For potassium carbonate (K₂CO₃), use 1.5-2.0 equivalents. For sodium hydride (NaH), use 1.1-1.2 equivalents, adding it portion-wise at 0 °C.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If NaH was used, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution at 0 °C.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[3]

    • Combine the organic layers and wash with water and then brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomers. The ratio of N1 to N2 isomers will depend on the reaction conditions used.

Logical Workflow for N-Alkylation

N_Alkylation_Workflow start Start reagents Combine this compound, Base (e.g., K2CO3), and Anhydrous Solvent (e.g., DMF) start->reagents stir Stir at Room Temperature (15-30 min) reagents->stir add_alkylating_agent Add Alkylating Agent (e.g., Alkyl Halide) stir->add_alkylating_agent react Heat and Stir (Room Temp to 80°C, 4-24h) add_alkylating_agent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract with Organic Solvent) monitor->workup Complete dry Dry and Concentrate (Anhydrous Na2SO4, Rotary Evaporation) workup->dry purify Purify (Flash Column Chromatography) dry->purify product Isolated N-Alkylated Product(s) purify->product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway for JNK3 Inhibition (Application Highlight)

N-substituted pyrazole derivatives are valuable in drug discovery as they can form the core scaffold of potent and selective inhibitors for enzymes like c-Jun N-terminal kinase 3 (JNK3).[3] JNK3 is a key enzyme in neuronal apoptosis signaling pathways, making it a significant target for neurodegenerative diseases.[3] The N-alkylation step is crucial in synthesizing these inhibitors.

JNK3_Signaling_Pathway stress Cellular Stress (e.g., Oxidative Stress) jnkk Upstream Kinases (MKK4/7) stress->jnkk jnk3 JNK3 jnkk->jnk3 Phosphorylation cjun c-Jun jnk3->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis inhibitor N-Alkylated Pyrazole Inhibitor inhibitor->jnk3

References

Application Notes and Protocols: Hydrolysis of Methyl 4-bromo-1H-pyrazole-3-carboxylate to 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the hydrolysis of methyl 4-bromo-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 4-bromo-1H-pyrazole-3-carboxylic acid. This conversion is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the pyrazole carboxylic acid moiety serves as a key building block. Two effective base-catalyzed hydrolysis methods are presented, utilizing sodium hydroxide and potassium hydroxide, respectively. These protocols offer flexibility in reagent choice and reaction conditions. This application note includes a comparative data table, detailed step-by-step procedures, and a workflow diagram to ensure successful and reproducible synthesis.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely employed in drug discovery and development due to their diverse biological activities. The synthesis of substituted pyrazole carboxylic acids is often a critical step in the preparation of more complex molecules. The hydrolysis of the corresponding ester, such as this compound, is a fundamental and common transformation. This document outlines two reliable protocols for this hydrolysis, providing researchers with methodologies that can be readily implemented in a laboratory setting.

Chemical Reaction Workflow

hydrolysis_workflow cluster_protocol1 Protocol 1: NaOH in Ethanol cluster_protocol2 Protocol 2: KOH in Methanol/Water start This compound p1_reagents 10% NaOH (aq) Ethanol start->p1_reagents Method 1 p2_reagents 10% KOH Methanol/Water (4:1) start->p2_reagents Method 2 product 4-bromo-1H-pyrazole-3-carboxylic acid p1_conditions Room Temperature 2 hours p1_reagents->p1_conditions p1_workup Acidification (HCl) Extraction p1_conditions->p1_workup p1_workup->product p2_conditions Room Temperature ~30 minutes p2_reagents->p2_conditions p2_workup Acidification (HCl) Filtration p2_conditions->p2_workup p2_workup->product

Caption: Workflow for the hydrolysis of this compound.

Comparative Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the two protocols. The data for Protocol 1 is based on an analogous reaction with the corresponding ethyl ester, and the data for Protocol 2 is based on a general method for rapid ester hydrolysis.

ParameterProtocol 1: NaOH in EthanolProtocol 2: KOH in Methanol/Water
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Solvent EthanolMethanol/Water (4:1 v/v)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 hoursApproximately 30 minutes
Workup ExtractionFiltration
Reported Yield ~93% (for ethyl ester)High (expected)
Purity >95% after purification>95% after purification

Experimental Protocols

Materials and Reagents
  • This compound (Starting Material)

  • Sodium Hydroxide (NaOH), pellets or solution

  • Potassium Hydroxide (KOH), pellets

  • Ethanol (EtOH), absolute

  • Methanol (MeOH), ACS grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2N and concentrated

  • Ethyl Acetate (EtOAc), ACS grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser (optional, for heating if necessary)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

Protocol 1: Hydrolysis using Sodium Hydroxide in Ethanol

This protocol is adapted from a procedure for the hydrolysis of the analogous ethyl ester.

Reaction Setup:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (approximately 8-10 mL per gram of ester).

  • To this solution, add a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents).

  • Stir the reaction mixture at room temperature.

Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Workup and Purification:

  • After 2 hours of stirring at room temperature, reduce the volume of the reaction mixture using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous phase in an ice bath and acidify to a pH of approximately 3-4 using 2N hydrochloric acid. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-bromo-1H-pyrazole-3-carboxylic acid as a solid.

Protocol 2: Rapid Hydrolysis using Potassium Hydroxide in Methanol/Water

This protocol is a more rapid procedure suitable for efficient hydrolysis.

Reaction Setup:

  • Prepare a 10% solution of potassium hydroxide in a 4:1 mixture of methanol and water.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the prepared 10% methanolic KOH solution.

  • Stir the mixture at room temperature.

Reaction Monitoring:

  • The reaction is typically complete within 30 minutes. Monitor by TLC for the disappearance of the starting ester.

Workup and Purification:

  • Upon completion of the reaction, carefully add 2N hydrochloric acid to the reaction mixture until the pH is acidic (pH 3-4), which will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the solid product under vacuum to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Characterization of 4-bromo-1H-pyrazole-3-carboxylic acid

  • Appearance: White to off-white solid.

  • Molecular Formula: C₄H₃BrN₂O₂

  • Molecular Weight: 190.98 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.92 (s, 1H).[1]

  • ¹³C NMR: Spectral data can be obtained from public databases such as PubChem.

Logical Diagram for Protocol Selection

protocol_selection start Need to hydrolyze This compound time_constraint Is reaction time a critical factor? start->time_constraint reagent_availability Are both NaOH and KOH available? time_constraint->reagent_availability No protocol2 Use Protocol 2: KOH in Methanol/Water time_constraint->protocol2 Yes protocol1 Use Protocol 1: NaOH in Ethanol reagent_availability->protocol1 NaOH available reagent_availability->protocol2 KOH available

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Herbicides Using Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 4-bromo-1H-pyrazole-3-carboxylate as a key intermediate in the synthesis of pyrazole-based herbicides, particularly focusing on the synthesis of a pyrazole sulfonylurea herbicide. The pyrazole moiety is a critical pharmacophore in numerous agrochemicals due to its broad spectrum of biological activities.[1][2][3]

Introduction

This compound is a versatile building block for the synthesis of a variety of agrochemicals.[4] Its functional groups—the pyrazole core, the bromo substituent, and the methyl ester—offer multiple reaction sites for elaboration into more complex, herbicidally active molecules. This document outlines a synthetic pathway from this starting material to a pyrazole sulfonylurea herbicide, a class of herbicides known for their high efficacy at low application rates.[5][6] These herbicides typically act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[6]

Data Presentation: Herbicidal Activity of Pyrazole Derivatives

The following table summarizes the herbicidal activity of various pyrazole-containing compounds against different weed species. This data is intended to provide a comparative reference for the potential efficacy of newly synthesized derivatives.

Compound IDHerbicide ClassTarget Weed(s)Activity MetricValueReference
Compound 16 Pyrazole (PPO inhibitor)A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis% Inhibition @ 150 g ai/ha>90.0%[5]
Pyraflufen-ethyl Pyrazole (PPO inhibitor)Not specifiedIC50 (PPO enzyme)0.06 mg/L[5]
Compound 26 Pyrazole AmideD. sanguinalis, S. viridis% Inhibition @ 150 g ai/ha>80%[5]
Pyrazosulfuron-ethyl Pyrazole SulfonylureaBroadleaf weeds and sedges in paddy fieldsNot specifiedEffective control[5]
Compound 11a N-(2,2,2)-trifluoroethylpyrazoleDicotyledonous and monocotyledonous weedsPre-emergence control @ 150 g ai/haGood[7]

Experimental Protocols

The following section details a plausible multi-step synthesis of a pyrazole sulfonylurea herbicide starting from this compound.

Overall Synthetic Workflow

Herbicide Synthesis Workflow start This compound step1 Step 1: N-Methylation start->step1 CH3I, K2CO3, DMF intermediate1 Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate step1->intermediate1 step2 Step 2: Ester Reduction intermediate1->step2 LiAlH4, THF intermediate2 (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol step2->intermediate2 step3 Step 3: Chloromethylation intermediate2->step3 SOCl2, CH2Cl2 intermediate3 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole step3->intermediate3 step4 Step 4: Sulfonylation intermediate3->step4 1. Na2SO3, H2O 2. SOCl2, DMF (cat.) intermediate4 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride step4->intermediate4 step5 Step 5: Sulfonylurea Formation intermediate4->step5 Heterocyclic Amine, Triethylamine, CH3CN final_product Pyrazole Sulfonylurea Herbicide step5->final_product

Synthetic pathway from the starting material to the final herbicide.

Step 1: N-Methylation of this compound

Objective: To introduce a methyl group at the N1 position of the pyrazole ring.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Objective: To reduce the methyl ester to a primary alcohol.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10-15 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (5-10 mL per gram of ester) to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, which can often be used in the next step without further purification.

Step 3: Synthesis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Objective: To convert the primary alcohol to a chloromethyl group.

Protocol:

  • To a solution of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 10-15 mL per gram of alcohol) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.

Step 4: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride

Objective: To prepare the key pyrazole sulfonyl chloride intermediate.

Protocol:

  • Formation of the Sulfinate Salt:

    • To a solution of 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a mixture of ethanol and water (1:1), add sodium sulfite (Na₂SO₃, 1.2 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting aqueous solution of the sodium sulfinate salt can be used directly in the next step.

  • Conversion to Sulfonyl Chloride:

    • To the aqueous solution of the sodium sulfinate salt at 0 °C, add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The product, 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride, will precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 5: Synthesis of the Pyrazole Sulfonylurea Herbicide

Objective: To couple the pyrazole sulfonyl chloride with a heterocyclic amine to form the final sulfonylurea herbicide.

Protocol:

  • To a stirred solution of the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 eq) in anhydrous acetonitrile (CH₃CN, 10-20 mL per gram of amine), add triethylamine (Et₃N, 1.5 eq).

  • Add a solution of 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final pyrazole sulfonylurea herbicide.

Mechanism of Action: ALS Inhibition

The synthesized pyrazole sulfonylurea herbicide is designed to inhibit the acetolactate synthase (ALS) enzyme. This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

ALS Inhibition Pathway substrate Pyruvate als Acetolactate Synthase (ALS) substrate->als product α-Acetolactate als->product amino_acids Valine, Leucine, Isoleucine product->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis plant_growth Plant Growth protein_synthesis->plant_growth herbicide Pyrazole Sulfonylurea Herbicide herbicide->inhibition inhibition->als Inhibition

Inhibition of the ALS enzyme by the pyrazole sulfonylurea herbicide.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of pyrazole-based anti-inflammatory agents. The protocols detailed below are intended to guide researchers in the development of novel therapeutics targeting inflammatory pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[2] However, non-selective NSAIDs can cause gastrointestinal and cardiovascular side effects due to the inhibition of the constitutively expressed COX-1 isoform.[2]

The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, has led to the development of selective COX-2 inhibitors.[3] Pyrazole, a five-membered heterocyclic ring, has emerged as a key pharmacophore in the design of selective COX-2 inhibitors, exemplified by the commercial drug Celecoxib.[3][4] Pyrazole derivatives offer a versatile scaffold for developing potent and selective anti-inflammatory agents with improved safety profiles.[5][6] Beyond COX inhibition, pyrazole-based compounds have been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB and lipoxygenase (LOX) pathways.[1][5]

These notes will detail common synthetic routes to pyrazole-based anti-inflammatory agents, provide protocols for their biological evaluation, and present key quantitative data from relevant studies.

Synthetic Protocols for Pyrazole-Based Anti-Inflammatory Agents

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Chalcones are common intermediates in many of these synthetic strategies.[2][7]

Protocol 1: Classical Knorr Synthesis of Pyrazoles

The Knorr synthesis is a fundamental method for preparing pyrazoles by reacting a hydrazine with a β-ketoester or a 1,3-diketone.[5]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.

Materials:

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • A β-diketone (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid or another suitable acid catalyst

  • Ethanol or other appropriate solvent

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve the β-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Expected Yield: 60-90%[5]

Protocol 2: Synthesis of Pyrazoles from Chalcone Intermediates (Pechmann Method)

Chalcones (α,β-unsaturated ketones) are versatile intermediates that can be cyclized with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[2][5]

Objective: To synthesize a 3,5-diarylpyrazole from a chalcone intermediate.

Materials:

  • Substituted acetophenone

  • Substituted aromatic aldehyde

  • Sodium hydroxide (or other base catalyst)

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Oxidizing agent (e.g., bromine or DDQ) (optional, for conversion of pyrazoline to pyrazole)

Procedure:

Step 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Add an aqueous solution of sodium hydroxide dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours until a precipitate forms.

  • Collect the chalcone precipitate by filtration, wash with water until the filtrate is neutral, and dry.

Step 2: Cyclization to form the Pyrazole

  • Dissolve the synthesized chalcone (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1-1.2 equivalents).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated pyrazole product by filtration, wash with water, and dry.

  • If a pyrazoline is formed, it can be oxidized to the corresponding pyrazole using an appropriate oxidizing agent.[5]

Expected Yield: 50-65% for the cyclization step.[5]

Modern Synthetic Approaches

Modern synthetic methods offer advantages in terms of reaction time, yield, and environmental impact.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields. The protocols are similar to the conventional methods but are performed in a sealed vessel in a microwave reactor.[5]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form the final product, offering high atom economy and efficiency. For example, an aldehyde, a β-ketoester, and a hydrazine can be reacted in one pot to yield a polysubstituted pyrazole.[5]

  • Green Synthesis: Methods such as solvent-free reactions using ball milling or aqueous ultrasound synthesis minimize the use of hazardous solvents and can lead to high yields.[5]

Biological Evaluation Protocols

The anti-inflammatory activity of newly synthesized pyrazole derivatives can be assessed using a combination of in vitro and in vivo assays.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory potency (IC50) of the compounds against the COX-1 and COX-2 enzymes.

Objective: To measure the IC50 values of pyrazole derivatives for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

  • Vehicle (e.g., DMSO)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle in the assay buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay is used to identify compounds that can inhibit the LOX pathway, another important target in inflammation.

Objective: To determine the IC50 of pyrazole derivatives for 5-lipoxygenase.

Materials:

  • Soybean lipoxygenase (or other source of 5-LOX)

  • Linoleic acid (substrate)

  • Test compounds

  • Borate buffer

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a cuvette, mix the borate buffer, the test compound solution, and the lipoxygenase enzyme solution.

  • Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Measure the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value as described for the COX inhibition assay.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Objective: To assess the in vivo anti-inflammatory effect of pyrazole derivatives in a rat model.

Materials:

  • Wistar rats or other suitable rodent model

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).

  • After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized pyrazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib (Reference) >1000.04>2500
Compound X 5.20.1534.7
Compound Y 12.80.08160
Compound Z >1000.02>5000

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Indomethacin (Reference) 1065%72%
Celecoxib (Reference) 1058%93%
Compound A 1045%60%
Compound B 1070%85%
Compound C 1062%78%

Note: The data presented in these tables are representative examples and will vary depending on the specific compounds synthesized and tested.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for the development of pyrazole-based anti-inflammatory agents.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the selective inhibition of COX-2 by pyrazole-based agents.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Design Compound Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis (e.g., Knorr, Pechmann) Design->Synthesis Purification Purification & Characterization Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay LOX_Assay LOX Inhibition Assay COX_Assay->LOX_Assay Cytokine_Assay Cytokine Release Assay (e.g., in RAW 264.7 cells) LOX_Assay->Cytokine_Assay Paw_Edema Carrageenan-Induced Paw Edema Cytokine_Assay->Paw_Edema Toxicity Toxicity Studies Paw_Edema->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design

Caption: A general workflow for the development and evaluation of pyrazole-based anti-inflammatory agents.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] This versatile five-membered heterocyclic scaffold is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects, among others.[5][6][7][8] Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for the rational design and optimization of new therapeutic agents.[7][9] These application notes provide a detailed overview of the SAR of pyrazole derivatives against key biological targets, along with experimental protocols for their synthesis and biological evaluation.

I. SAR of Pyrazole Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[10] The pyrazole scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.[11][12]

Key Structural Features and SAR Insights:
  • N-1 Substitution: The substituent at the N-1 position of the pyrazole ring is critical for modulating kinase inhibitory activity and selectivity. Large, hydrophobic groups are often favored. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, substitution with bulky aromatic rings at N-1 led to potent activity.[13]

  • C-3 and C-5 Substitutions: The groups at the C-3 and C-5 positions play a significant role in establishing key interactions with the kinase active site. Aryl groups at these positions are common and their substitution pattern can fine-tune potency and selectivity. For example, in a series of epidermal growth factor receptor (EGFR) inhibitors, a 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl) substitution pattern was found to be optimal for inhibitory activity.[14]

  • C-4 Substitution: The C-4 position is often substituted with smaller groups or can be part of a fused ring system. Modifications at this position can influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the kinase.

Quantitative Data for Pyrazole-Based Kinase Inhibitors
Compound IDTarget KinaseR1 (N-1)R3 (C-3)R5 (C-5)IC50 (µM)Reference
C5 EGFR-CSNH23,4-dimethylphenyl4-methoxyphenyl0.07[14]
24 CDK2PhenylPhenyl-CONHCSNHPh0.025[15]
49 EGFR/HER-2VariesVariesVaries0.26 / 0.20[15]
Ruxolitinib JAK1/JAK2Cyclopentyl-Pyrrolo[2,3-d]pyrimidine~0.003[11]

This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.

Signaling Pathway: Kinase Inhibition by Pyrazole Derivatives

kinase_inhibition Kinase Inhibition by a Pyrazole Derivative cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates (ATP -> ADP) Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->Kinase Inhibits

Caption: A generalized signaling pathway showing kinase activation and its inhibition by a pyrazole derivative.

II. SAR of Pyrazole Derivatives as Anti-inflammatory Agents

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitors.[6]

Key Structural Features and SAR Insights:
  • 1,5-Diaryl Substitution: The 1,5-diaryl-1H-pyrazole scaffold is a classic pharmacophore for COX-2 inhibition. The nature and substitution pattern of these aryl rings are critical for activity and selectivity.

  • Sulfonamide/Sulfone Moiety: A key feature for COX-2 selectivity is the presence of a sulfonamide or sulfone group at the para-position of one of the aryl rings. This group can interact with a secondary pocket in the COX-2 enzyme that is not present in COX-1.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group at the C-3 position of the pyrazole ring is often associated with enhanced anti-inflammatory potency.

Quantitative Data for Pyrazole-Based COX-2 Inhibitors
Compound IDR1 (N-1)R3 (C-3)R5 (C-5)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 4-sulfonamidophenylCF34-methylphenyl0.04>30[6]
125a 4-sulfonamidophenyl-Varies-8.22[6]
125b 4-sulfonamidophenyl-Varies-9.31[6]
333 4-methanesulfonylphenyl-Varies0.09127[5]

This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.

III. SAR of Pyrazole Derivatives as Anticancer Agents

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit various kinases involved in cancer cell proliferation and survival.[7][9][16] However, other mechanisms of action have also been identified.[17]

Key Structural Features and SAR Insights:
  • Hybrid Molecules: Many potent anticancer pyrazole derivatives are hybrid molecules, where the pyrazole scaffold is linked to another pharmacophore, such as a thiourea or a benzimidazole moiety.[10][14]

  • Substitution Patterns: The substitution patterns on the pyrazole and any attached aryl rings significantly influence the cytotoxic activity against different cancer cell lines. For example, in a series of pyrazole derivatives evaluated against various cancer cell lines, the nature and position of substituents on the phenyl rings were found to be critical for activity.[18]

  • Multi-target Activity: Some pyrazole derivatives exhibit anticancer activity by targeting multiple pathways, making them attractive candidates for overcoming drug resistance.[7]

Quantitative Data for Pyrazole-Based Anticancer Agents
Compound IDCancer Cell LineIC50 (µM)Reference
157 HTC-1161.51[6]
158 MCF-77.68[6]
11c PC34.09-16.82[18]
C5 MCF-70.08[14]

This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.

IV. Experimental Protocols

A. General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Cyclocondensation

This protocol describes a common and versatile method for the synthesis of the pyrazole core.[5][19]

Workflow for Knorr Pyrazole Synthesis

knorr_synthesis_workflow Workflow for Knorr Pyrazole Synthesis Start Start Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative + Solvent (e.g., Ethanol) Start->Reactants Reaction Reflux with Acid Catalyst (e.g., Acetic Acid) Reactants->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Cool Reaction Mixture Evaporate Solvent Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A schematic workflow for the synthesis of pyrazole derivatives using the Knorr cyclocondensation method.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Rotary evaporator

  • Crystallization dish or chromatography column

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final product by spectroscopic methods (e.g., NMR, MS).

B. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (pyrazole derivative) dissolved in DMSO

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase enzyme, the kinase substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

C. MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

mtt_assay_workflow Start Start Cell_Seeding Seed Cells in a 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat Cells with Pyrazole Derivatives (Serial Dilutions) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Read Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Data_Analysis Calculate Cell Viability and IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

Methyl 4-bromo-1H-pyrazole-3-carboxylate: A Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug design. Its unique structural features, including a reactive bromine atom and a modifiable ester group on a stable pyrazole core, make it an ideal starting point for the synthesis of diverse compound libraries. The pyrazole ring itself is considered a "privileged scaffold" in drug discovery, as it is a core component of numerous biologically active compounds. This fragment serves as a crucial intermediate in the development of new therapeutic agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC5H5BrN2O2[1][2][3]
Molecular Weight205.01 g/mol [1][2][3]
AppearanceWhite to light yellow solid[1]
CAS Number81190-89-8[1][2]
Purity≥ 95% (HPLC)[1]
Storage0-8 °C[1]

Applications in Drug Design

The strategic placement of the bromine atom and the methyl ester on the pyrazole ring allows for facile diversification, making this compound a valuable fragment for fragment-based drug discovery (FBDD) and lead optimization.

Key Synthetic Handles:

  • C4-Bromo Group: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, allowing for the exploration of the chemical space around the pyrazole core to enhance potency and selectivity for a specific biological target.

  • C3-Carboxylate Group: The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This modification is crucial for establishing key interactions with biological targets, such as hydrogen bonding, and for modulating the physicochemical properties of the resulting compounds.

These synthetic handles allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective drug candidates.

Biological Activities of Derivatives

Derivatives of this compound have shown promise in targeting several important classes of enzymes, including kinases and cyclooxygenases (COX).

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole scaffold is a common feature in many kinase inhibitors. By modifying the this compound core, potent inhibitors of various kinases have been developed.

For instance, a series of imidazopyrazole-3-carboxamide derivatives, which share a similar core structure, were synthesized and evaluated as Bruton's tyrosine kinase (BTK) inhibitors.[4] BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. The study demonstrated that specific substitutions on the pyrazole ring led to compounds with high potency and selectivity for BTK.[4]

Quantitative Data for Representative BTK Inhibitors:

CompoundBTK IC50 (nM)Reference
12a 5.2[4]
18a 4.9[4]

These results highlight the potential of the pyrazole-3-carboxamide scaffold in developing highly potent kinase inhibitors.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs. The diarylheterocycle motif, a common feature of selective COX-2 inhibitors like Celecoxib, can be readily synthesized using the pyrazole core.

Studies on pyrazole-pyridazine hybrids have demonstrated the potential of this scaffold in developing selective COX-2 inhibitors.[5]

Quantitative Data for Representative COX-2 Inhibitors:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5f >1001.50>66.7[5]
6f >1001.15>86.9[5]
Celecoxib 5.422.162.51[5]

These findings underscore the utility of the pyrazole scaffold in designing potent and selective anti-inflammatory agents.

Experimental Protocols

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of a wide range of derivatives through standard organic chemistry reactions.

Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl boronic acid to the 4-position of the pyrazole ring.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base such as sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling at C3-Position

This protocol outlines the synthesis of pyrazole-3-carboxamides from the corresponding carboxylic acid.

  • Ester Hydrolysis: Hydrolyze the methyl ester of the pyrazole derivative to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF.

  • Amide Coupling: To a solution of the pyrazole-3-carboxylic acid (1.0 equiv.) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU or HBTU (1.1 equiv.) and a base like DIPEA (2.0 equiv.).

  • Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture and stir at room temperature for 2 to 12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions of acid, base, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Biological Assays

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at appropriate concentrations.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions.

  • Assay Procedure: In a 96-well plate, add the kinase, test compound, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vitro COX Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the test compounds in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, test compound, and a chromogenic or fluorogenic substrate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Monitor the change in absorbance or fluorescence over time, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Signaling Pathways and Logical Relationships

The derivatives of this compound can modulate various signaling pathways critical in disease pathogenesis.

G cluster_synthesis Fragment-Based Drug Design Workflow Start Methyl 4-bromo-1H- pyrazole-3-carboxylate Step1 Diversification via Cross-Coupling (C4) & Amide Coupling (C3) Start->Step1 Step2 Compound Library Step1->Step2 Step3 Biological Screening (e.g., Kinase, COX assays) Step2->Step3 Step4 SAR Analysis Step3->Step4 Step4->Step1 Iterative Design Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End G cluster_pathway Target Signaling Pathways cluster_kinase Kinase Signaling cluster_cox COX Pathway Pyrazole Pyrazole-based Inhibitor Kinase Kinase (e.g., BTK) Pyrazole->Kinase Inhibition COX COX-2 Pyrazole->COX Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Inflammation Inflammation & Pain Prostaglandins->Inflammation

References

Synthetic Routes to Novel Pyrazole-Based Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The pyrazole scaffold has emerged as a "privileged" structure in the design of potent and selective kinase inhibitors.[3][4] Its ability to mimic the adenine ring of ATP allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5] This application note provides an overview of modern synthetic strategies for creating novel pyrazole-based kinase inhibitors targeting various kinase families. Detailed experimental protocols for the synthesis of representative compounds and their biological evaluation are presented to guide researchers in this active area of drug discovery.

Synthetic Strategies and Key Scaffolds

The versatility of the pyrazole core allows for the generation of diverse chemical libraries targeting a wide array of kinases. Common synthetic approaches involve the construction of substituted pyrazole rings followed by functionalization to introduce moieties that interact with specific regions of the kinase active site. Key scaffolds include:

  • 3-Aminopyrazole-Pyrimidines: This scaffold is a cornerstone for the development of inhibitors targeting cyclin-dependent kinases (CDKs) and Aurora kinases. The synthesis typically involves a nucleophilic aromatic substitution reaction between a 3-aminopyrazole derivative and a substituted 4-chloropyrimidine.[6][7]

  • Pyrazole-Ureas: These compounds, often targeting p38 MAP kinase, are synthesized through the reaction of an aminopyrazole with an appropriate isocyanate.

  • Pyrazolo[3,4-d]pyrimidines: As bioisosteres of adenine, this fused heterocyclic system is a potent scaffold for inhibiting a variety of kinases, including CDKs and Janus kinases (JAKs).[8][9]

  • Macrocyclic Pyrazoles: Macrocyclization of linear pyrazole-based inhibitors has been employed to enhance selectivity and potency, for example, in the development of BMPR2 inhibitors.[10][11]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative novel pyrazole-based kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)Cell Line (for cellular assays)Reference
Compound 5hAurora-A0.78-[1]
Compound 5eAurora-A1.12-[1]
PHA-739358Aurora-A0.013-[12]
PHA-739358Aurora-B0.079-[12]
PHA-739358Aurora-C0.061-[12]
PF-03814735Aurora-A0.005-[12]
PF-03814735Aurora-B0.0008-[12]
MK-5108Aurora-A0.000064-[12]
CYC116Aurora-A0.044-[12]
CYC116Aurora-B0.019-[12]
CYC116Aurora-C0.065-[12]
Compound P-6Aurora-A0.11HCT 116, MCF-7
Compound 28bAurora-A0.075-[13]
Compound 28bAurora-B4.12-[13]
Compound 28cAurora-A0.067Hela, HCT116[13]
Compound 28cAurora-B12.71-[13]
Compound 40aAurora-A-HCT116[13]
Compound 40bAurora-A-Hela[13]
Compound 40cAurora-A-Hela[13]

Table 2: Inhibitory Activity of Pyrazole-Based CDK, JNK, p38, and BMPR2 Inhibitors

CompoundTarget KinaseIC50 / EC50 (nM)Reference
Compound 1Akt161[3]
AfuresertibAkt10.08 (Ki)[3]
Compound 2Akt11.3[3]
Compound 17Chk217.9[3]
Compound 19CDK4420[3]
Compound 43dCDK16/cyclin Y33.4[14]
Compound 43dCDK17/cyclin Y21.2[14]
Compound 43dCDK18/cyclin Y120.6[14]
Compound 14CDK2/cyclin A257[5]
Compound 13CDK2/cyclin A281[5]
Compound 15CDK2/cyclin A2119[5]
BIRB 796p38α38[15]
BIRB 796p38β65[15]
BIRB 796p38γ200[15]
BIRB 796p38δ520[15]
Compound 11eJNK11.81[16]
DorsomorphinBMPR274[4]
BMPR2-IN-1 (8a)BMPR2506

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3Ks MAP3Ks (ASK1, MEKK1, MLK3) Stress->MAP3Ks MKK4_7 MKK4 / MKK7 MAP3Ks->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation

Caption: JNK Signaling Pathway.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (Cytokines, UV, Osmotic Shock) MAP3Ks MAP3Ks (TAK1, ASK1) Stress->MAP3Ks MKK3_6 MKK3 / MKK6 MAP3Ks->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Inflammation Inflammation (Cytokine Production) p38->Inflammation Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest MK2->CellCycle

Caption: p38 MAPK Signaling Pathway.

CDK16_Signaling_Pathway CyclinY Cyclin Y Complex CDK16/Cyclin Y Complex CyclinY->Complex CDK16 CDK16 CDK16->Complex GSK3b GSK3β Complex->GSK3b P CellCycle Cell Cycle Progression (G2/M) Complex->CellCycle BetaCatenin β-catenin GSK3b->BetaCatenin Degradation EMT Epithelial-Mesenchymal Transition (EMT) BetaCatenin->EMT Inhibition of degradation leads to EMT

Caption: CDK16 Signaling Pathway.

BMPR2_Signaling_Pathway BMP BMP Ligand (e.g., BMP9) Complex Ligand-Receptor Complex BMP->Complex BMPR2 BMPRII BMPR2->Complex TypeI_R Type I Receptor (e.g., ALK1) TypeI_R->Complex SMAD158 SMAD1/5/8 Complex->SMAD158 P pSMAD p-SMAD1/5/8 SMAD158->pSMAD SMAD_Complex SMAD Complex pSMAD->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene Gene Transcription (e.g., Id1) Nucleus->Gene

Caption: BMPR2 Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Pyrazole Inhibitor Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay Purification->KinaseAssay CellAssay Cell-Based Assay Purification->CellAssay Data Data Analysis (IC50/EC50) KinaseAssay->Data CellAssay->Data

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methylpyrimidin-4-amine (A CDK Inhibitor Scaffold)

This protocol describes the synthesis of a key intermediate for pyrazole-based CDK inhibitors via a nucleophilic aromatic substitution.

Materials:

  • 3-Amino-5-cyclopropyl-1H-pyrazole

  • 4-Chloro-5-methylpyrimidine

  • Triethylamine (TEA)

  • Isopropanol

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

Procedure:

  • To a solution of 3-amino-5-cyclopropyl-1H-pyrazole (1.0 eq) in isopropanol, add 4-chloro-5-methylpyrimidine (1.0 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 18-120 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Pyrazole-Urea Based p38 MAP Kinase Inhibitor (General Procedure)

This protocol outlines the general synthesis of a pyrazole-urea scaffold.

Materials:

  • Substituted 3-amino-1H-pyrazole

  • Substituted aryl isocyanate

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted 3-amino-1H-pyrazole (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add the substituted aryl isocyanate (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • If a precipitate forms, collect the solid by filtration and wash with DCM. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purify the crude product by trituration with a suitable solvent system (e.g., 50% DCM in hexanes) or by column chromatography to yield the pure pyrazole-urea derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ADP formation.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final assay concentrations (final DMSO concentration should be ≤1%).

  • Assay Setup:

    • Add 1 µL of the diluted compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of the assay plate.

    • Add 2 µL of the kinase diluted in kinase buffer.

    • To initiate the reaction, add 2 µL of a substrate/ATP mixture diluted in kinase buffer.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The synthetic routes and protocols outlined in this application note provide a foundation for researchers to develop new and improved therapeutic agents targeting a range of kinases implicated in human diseases. The combination of versatile synthetic chemistry, robust biological assays, and a deep understanding of the underlying signaling pathways will continue to drive the discovery of the next generation of pyrazole-based kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous development of novel agrochemical fungicides is crucial for ensuring global food security. However, the rise of fungicide-resistant pathogen strains necessitates the discovery of new chemical entities with diverse modes of action.[1][2] Modern fungicide research integrates advanced organic synthesis, robust bioactivity screening, and a deep understanding of fungal biology to identify and optimize lead compounds.

Key strategies in this field include the synthesis of compounds that target essential fungal enzymes, such as succinate dehydrogenase (SDH), and the exploration of molecules that disrupt critical signaling pathways within the fungus.[3][4] The incorporation of fluorine atoms into molecular structures is a widely used tactic to enhance biological activity, metabolic stability, and target binding affinity.[5] This document provides detailed protocols for the synthesis of a novel fluorinated pyrazole amide fungicide, its in-vitro efficacy evaluation, and an overview of targeting fungal signaling pathways.

Application Note 1: Synthesis of a Novel Pyrazole Amide SDHI Fungicide

Principle: Pyrazole amides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal mitochondrial respiratory chain.[3][4] The synthetic protocol outlined below describes a common route to synthesize these compounds, involving the formation of a stable pyrazole core followed by an amide coupling reaction.[6][7][8] Introducing a polyfluorinated phenyl group can significantly enhance the fungicidal activity of the final compound.[5]

Experimental Protocol: Synthesis of a 3-(difluoromethyl)-pyrazole-4-carboxamide

This two-step protocol describes the formation of an acid chloride intermediate followed by amide coupling.

Part A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Materials and Reagents:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Equipment:

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer with heating plate

    • Rotary evaporator

  • Procedure:

    • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the reaction to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is often used in the next step without further purification.[6]

Part B: Amide Coupling

  • Materials and Reagents:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Part A)

    • Substituted aniline (e.g., 2-chloroaniline) (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Standard work-up and purification glassware (separatory funnel, chromatography column)

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM and add triethylamine (1.2 eq).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[6]

    • Monitor the reaction to completion by TLC.

    • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole amide fungicide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Amide Coupling start_A Pyrazole Carboxylic Acid reagents_A SOCl₂ or Oxalyl Chloride, cat. DMF reaction_A Reflux in anhydrous solvent start_A->reaction_A reagents_A->reaction_A product_A Crude Pyrazole Acid Chloride reaction_A->product_A reaction_B Stir at 0°C to RT product_A->reaction_B Add dropwise start_B Substituted Aniline + Base (e.g., Et₃N) start_B->reaction_B workup Aqueous Work-up (Acid/Base Wash) reaction_B->workup purify Column Chromatography workup->purify final_product Pure Pyrazole Amide Fungicide purify->final_product

Workflow for the synthesis of a novel pyrazole amide fungicide.

Application Note 2: In-Vitro Efficacy Testing by Mycelial Growth Inhibition

Principle: A fundamental step in fungicide discovery is to determine the compound's potency against a target pathogen.[9] The half-maximal effective concentration (EC₅₀) is a standard metric used to quantify the amount of a fungicide required to inhibit a biological process—in this case, fungal mycelial growth—by 50%.[10][11] The agar dilution method is a common and straightforward assay for determining EC₅₀ values for culturable filamentous fungi.[11][12][13]

Experimental Protocol: EC₅₀ Determination via Agar Dilution
  • Materials and Reagents:

    • Synthesized fungicide compound

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Target fungal pathogen (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani) cultured on PDA

    • Sterile Petri dishes (90 mm)

  • Equipment:

    • Laminar flow hood

    • Autoclave

    • Water bath or incubator (set to 45-50°C)

    • Micropipettes

    • Cork borer (5 mm diameter)

    • Incubator for fungal growth

    • Digital calipers or ruler

  • Procedure:

    • Stock Solution: Prepare a 10 mg/mL stock solution of the synthesized compound in DMSO.

    • Media Preparation: Autoclave the PDA medium and allow it to cool in a 45-50°C water bath.

    • Serial Dilutions: Dispense sterile molten PDA into sterile containers. Add the appropriate volume of the fungicide stock solution to the molten PDA to create a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final concentration of DMSO should not exceed 1% (v/v) in any plate, including the control. The 0 µg/mL plate containing only DMSO serves as the negative control.

    • Plating: Gently swirl to mix and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify in the laminar flow hood.

    • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

    • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

    • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate's diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

    • Calculation:

      • Calculate the average diameter for each concentration.

      • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

        • Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

      • Plot the percentage inhibition against the log-transformed fungicide concentrations.

      • Use regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition).[12]

G prep_stock Prepare Fungicide Stock Solution (in DMSO) serial_dilute Create Serial Dilutions of Fungicide in Molten PDA prep_stock->serial_dilute prep_media Prepare & Autoclave Growth Medium (PDA) cool_media Cool PDA to 45-50°C prep_media->cool_media cool_media->serial_dilute pour_plates Pour Amended PDA into Petri Dishes serial_dilute->pour_plates inoculate Inoculate Center of Plates with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate Plates until Control Growth is Sufficient inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition and Determine EC₅₀ measure->calculate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fungicide Fungicide (e.g., Fludioxonil) sensor Sensor Kinase (e.g., Group III HHK) fungicide->sensor Hyperactivates stress Osmotic Stress stress->sensor phosphorelay Phosphorelay System (Ypd1, Ssk1) sensor->phosphorelay mapkkk MAPKKK (e.g., Ssk2) phosphorelay->mapkkk mapkk MAPKK (Pbs2) mapkkk->mapkk P mapk MAPK (Hog1) mapkk->mapk P mapk_p P-Hog1 mapk->mapk_p tf Transcription Factors mapk_p->tf Translocation genes Stress-Response Genes tf->genes Activates response Glycerol Synthesis & Cellular Adaptation genes->response

References

Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of substituted 1,6-dihydropyrazolo[3,4-c]pyrazoles utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and operational simplicity. The protocols outlined herein are particularly relevant for the rapid generation of libraries of pyrazolo[3,4-c]pyrazole derivatives, a scaffold of interest in medicinal chemistry and drug discovery.

Introduction

The pyrazolo[3,4-c]pyrazole core is a privileged heterocyclic scaffold that has garnered attention in medicinal chemistry due to its potential pharmacological activities. Traditional synthetic routes to this bicyclic system often require harsh reaction conditions and long reaction times. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling the rapid and efficient construction of such complex heterocyclic systems. The protocols described below focus on a one-pot condensation and subsequent intramolecular C-N Ullmann-type cross-coupling reaction to afford 1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles.

General Reaction Scheme

The microwave-assisted synthesis of 1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles proceeds via a one-pot, two-step sequence. The first step involves the condensation of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with various arylhydrazines. The subsequent step is an intramolecular copper-catalyzed C-N Ullmann-type cross-coupling reaction, which is efficiently promoted by microwave irradiation to yield the desired bicyclic product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Microwave-Assisted Intramolecular C-N Ullmann Cross-Coupling start 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde intermediate Hydrazone Intermediate start->intermediate + hydrazine Arylhydrazine hydrazine->intermediate product 1-Methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazole intermediate->product CuI, K2CO3, DMF Microwave (150 °C, 1 h)

Caption: General reaction scheme for the synthesis of pyrazolo[3,4-c]pyrazoles.

Experimental Protocols

Materials and Equipment
  • 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

  • Substituted arylhydrazines or their hydrochloride salts

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Glacial acetic acid or sodium acetate

  • Microwave synthesizer (e.g., Biotage Initiator)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

General Procedure for the Microwave-Assisted Synthesis of 1-Methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles

This protocol is adapted from a published procedure and can be used as a general method for the synthesis of various derivatives.[1]

  • Condensation: To a solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add the desired substituted arylhydrazine (1.1 eq.).

    • If the hydrazine is in its hydrochloride salt form, add a stoichiometric amount of sodium acetate (1.1 eq.).

    • If using the free base hydrazine, add a few drops of glacial acetic acid.

  • The reaction mixture is then refluxed for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • Microwave-Assisted Cyclization: The crude residue is dissolved in DMF.

  • Potassium carbonate (2.0 eq.) and copper(I) iodide (2.5 mol%) are added to the solution.

  • The reaction vessel is sealed and placed in the microwave reactor.

  • The mixture is irradiated at 150 °C for 1 hour.[1]

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system to afford the pure 1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazole.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles using the microwave-assisted protocol.

EntryArylhydrazine (R-group)ProductReaction Time (Microwave)Temperature (°C)Yield (%)
1Phenyl1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole1 h15085
24-Methoxyphenyl1-Methyl-6-(4-methoxyphenyl)-1,6-dihydropyrazolo[3,4-c]pyrazole1 h15082
34-Chlorophenyl1-Methyl-6-(4-chlorophenyl)-1,6-dihydropyrazolo[3,4-c]pyrazole1 h15078
44-Trifluoromethylphenyl1-Methyl-6-(4-trifluoromethylphenyl)-1,6-dihydropyrazolo[3,4-c]pyrazole1 h15075
53-Nitrophenyl1-Methyl-6-(3-nitrophenyl)-1,6-dihydropyrazolo[3,4-c]pyrazole1 h15070

Yields are for the isolated product after purification.

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[3,4-c]pyrazoles.

G A Reactant Preparation (5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde + Arylhydrazine in EtOH) B Condensation (Reflux, 18 h) A->B C Solvent Removal (Rotary Evaporation) B->C D Microwave Reaction Setup (Crude + CuI, K2CO3, DMF) C->D E Microwave Irradiation (150 °C, 1 h) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Silica Gel Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: Experimental workflow for the synthesis of pyrazolo[3,4-c]pyrazoles.

Conclusion

The application of microwave irradiation provides a rapid and efficient method for the synthesis of substituted 1,6-dihydropyrazolo[3,4-c]pyrazoles. The one-pot condensation and intramolecular C-N Ullmann-type cross-coupling protocol is robust and amenable to the generation of a diverse library of compounds for further investigation in drug discovery programs. The presented protocols and data serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process: first, the synthesis of the precursor methyl 1H-pyrazole-3-carboxylate, followed by its regioselective bromination at the C4 position.

Q2: Which brominating agent is recommended for this synthesis, N-bromosuccinimide (NBS) or liquid bromine (Br₂)?

A2: Both NBS and liquid bromine can be used for the bromination of the pyrazole ring. NBS is often preferred due to its solid nature, ease of handling, and generally milder reaction conditions, which can lead to higher selectivity and fewer side products.[2] However, liquid bromine can also be effective, particularly when used with a suitable solvent and base.

Q3: What are the typical side products in this reaction, and how can they be minimized?

A3: The primary side products include the unreacted starting material, di-brominated pyrazole derivatives (e.g., 4,5-dibromo-1H-pyrazole-3-carboxylate), and regioisomers if the starting pyrazole is not symmetrically substituted. To minimize these, it is crucial to control the stoichiometry of the brominating agent, maintain the optimal reaction temperature, and choose an appropriate solvent.

Q4: My final product is an orange oil instead of a solid. What could be the cause, and how can I purify it?

A4: An oily product often indicates the presence of impurities, such as residual solvent (e.g., DMF), or byproducts. Purification can typically be achieved through column chromatography on silica gel. In some cases, trituration with a non-polar solvent like n-hexane can help to induce crystallization. Sublimation has also been reported as a successful purification method for brominated pyrazoles.

Q5: How can I improve the yield of the esterification of 4-bromo-1H-pyrazole-3-carboxylic acid to its methyl ester?

A5: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent. The addition of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is essential. Ensuring the reaction goes to completion by monitoring with thin-layer chromatography (TLC) is also critical.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Brominated Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Formation of side products.- Increase reaction time and monitor by TLC. - Optimize temperature; for the oxidation of 4-bromo-3-methylpyrazole, 90°C was found to be optimal.[4] - Consider using a more reactive brominating agent like N-bromosaccharin, which has been shown to be more effective than NBS in some cases.[2] - Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents).
Formation of Di-brominated Side Products - Excess brominating agent. - High reaction temperature. - Highly activated pyrazole ring.- Use a stoichiometric amount of the brominating agent. - Lower the reaction temperature. - If the pyrazole ring is highly activated, consider using a milder brominating agent or deactivating the ring with a suitable protecting group.
Product is an Oily Residue - Residual solvent (e.g., DMF). - Presence of impurities.- Ensure complete removal of high-boiling solvents under high vacuum. - Purify by column chromatography on silica gel. - Attempt trituration with a non-polar solvent (e.g., n-hexane) to induce crystallization. - Consider sublimation as a purification technique.
Difficult Purification - Co-elution of product and impurities during chromatography. - Product instability on silica gel.- Adjust the solvent system for column chromatography; a gradient elution may be necessary. - Consider using a different stationary phase, such as alumina. - If the product is unstable on silica, minimize the time it is on the column and use a less acidic grade of silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 4-Bromo-1H-pyrazole-3-carboxylic Acid via Oxidation of 4-bromo-3-methylpyrazole [4]

Molar Ratio (KMnO₄:Substrate)Temperature (°C)Reaction Time (h)Yield (%)
2:1908Lower than optimal
3:1 90 8 64.2
4:1908~64
3:1708Lower than optimal
3:1808Lower than optimal
3:1>908Slightly lower
3:1906Lower than optimal
3:190>8No significant change

Table 2: Comparison of Brominating Agents for Pyrazole Synthesis [2]

Brominating AgentSubstrateConditionsYield of 4-Bromopyrazole
N-Bromosaccharin1,3-Diketone + ArylhydrazineSolvent-free, H₂SO₄/SiO₂, RTHigh (e.g., 98% for one derivative)
N-Bromosuccinimide (NBS)1,3-Diketone + ArylhydrazineSolvent-free, H₂SO₄/SiO₂, RTLower than N-Bromosaccharin (e.g., 34% for a trifluoromethyl derivative)

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate (Starting Material)

  • Materials: Pyrazole-3-carboxylic acid, methanol, phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of pyrazole-3-carboxylic acid (2.11 g), methanol (50 ml), and POCl₃ (0.5 ml) is refluxed for 12 hours.

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The resulting crystals are washed with a 20% sodium carbonate solution.

    • The product is dried at 55°C under vacuum and recrystallized from benzene to yield pure methyl 1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid (Precursor to the target molecule) [4]

  • Method A: Oxidation of 4-bromo-3-methylpyrazole

    • Add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water to a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser.

    • Stir and heat the mixture to 90°C.

    • Add potassium permanganate (0.15 mol) in batches over the course of the reaction.

    • Maintain the reaction at 90°C for 8 hours.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL and cool to 0°C.

    • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid (Yield: 64.2%).[4]

  • Method B: Bromination of 1H-pyrazole-3-carboxylic acid [4]

    • To a 100 mL reaction bottle, add 10 mL of water, 1H-pyrazole-3-carboxylic acid, liquid bromine, and tetrabutylammonium bromide.

    • Stir the mixture magnetically and heat to 100°C under reflux.

    • Add potassium hydroxide from the top of the condenser and continue the reaction for 4 hours.

    • After the reaction, add boiling water to dissolve the potassium bromide byproduct and separate the aqueous phase.

    • Dissolve the product in a 1:1 ethanol/water mixture, cool to room temperature to crystallize, filter, and dry the product.

Protocol 3: Esterification of 4-Bromo-1H-pyrazole-3-carboxylic Acid

  • Materials: 4-Bromo-1H-pyrazole-3-carboxylic acid, methanol, sulfuric acid (catalyst).

  • Procedure:

    • Suspend 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Potential Side Reaction Pyrazole-3-carboxylic_acid Pyrazole-3-carboxylic Acid Methyl_pyrazole-3-carboxylate Methyl 1H-pyrazole-3-carboxylate Pyrazole-3-carboxylic_acid->Methyl_pyrazole-3-carboxylate MeOH, H+ Methyl_4-bromo-pyrazole-3-carboxylate This compound Methyl_pyrazole-3-carboxylate->Methyl_4-bromo-pyrazole-3-carboxylate NBS or Br2 Di-brominated_product Di-brominated Product Methyl_4-bromo-pyrazole-3-carboxylate->Di-brominated_product Excess Br+ Troubleshooting_Workflow start Low Yield Observed check_completeness Is the reaction complete? (TLC) start->check_completeness increase_time_temp Increase reaction time/temperature check_completeness->increase_time_temp No check_stoichiometry Is stoichiometry correct? check_completeness->check_stoichiometry Yes increase_time_temp->check_completeness adjust_reagents Adjust reagent equivalents check_stoichiometry->adjust_reagents No side_products Are there significant side products? (NMR/LCMS) check_stoichiometry->side_products Yes adjust_reagents->start optimize_conditions Optimize T, solvent, or brominating agent side_products->optimize_conditions Yes purification_issue Purification successful? side_products->purification_issue No optimize_conditions->start end_success Improved Yield purification_issue->end_success Yes end_fail Consult further literature purification_issue->end_fail No

References

Technical Support Center: Purification of Crude Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl 4-bromo-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted 4-bromo-1H-pyrazole-3-carboxylic acid: The starting material for the esterification reaction.

  • Over-brominated species: Pyrazole rings can sometimes be di-brominated depending on the reaction conditions.

  • Regioisomers: If the starting pyrazole is not symmetrically substituted, different regioisomers of the ester can form.

  • Residual solvents: Solvents used in the synthesis and work-up (e.g., methanol, dichloromethane, ethyl acetate).

  • Inorganic salts: By-products from the reaction, such as salts formed during neutralization steps.[1]

Q2: My crude product is a colored oil or solid. What could be the cause?

A2: Colored impurities often arise from side reactions involving the hydrazine starting material used in the initial pyrazole synthesis or from degradation of the pyrazole ring under harsh reaction conditions, such as excessive heat.[1]

Q3: I am observing multiple spots on my TLC plate after an initial work-up. How do I identify the product spot?

A3: To identify the product spot, you can run co-spots with your starting material (4-bromo-1H-pyrazole-3-carboxylic acid). The product, being an ester, should be less polar than the carboxylic acid starting material and thus have a higher Rf value. Staining the TLC plate with a visualizing agent like potassium permanganate can also help differentiate between spots.

Q4: What are the recommended purification techniques for this compound?

A4: The two primary purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q5: Can the ester hydrolyze back to the carboxylic acid during purification?

A5: Yes, methyl esters can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water and heat. It is advisable to use neutral conditions during work-up and purification and to use dry solvents.

Troubleshooting Guides

Issue 1: Low Purity After Initial Aqueous Work-up

Symptoms:

  • Multiple spots of comparable intensity on the TLC plate.

  • The crude product is an oil that does not solidify upon standing.

  • Low melting point with a broad range for the crude solid.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete reaction Monitor the reaction progress by TLC until the starting material is consumed. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
Presence of acidic or basic impurities Perform a thorough aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine to remove residual water and inorganic salts.
Formation of highly polar impurities Consider a simple filtration through a plug of silica gel, eluting with a non-polar solvent to remove baseline impurities before proceeding with further purification.
Issue 2: Difficulty in Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Poor recovery of the purified product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization issues.

Issue 3: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks or streaking of the product on the column.

  • Low recovery of the product from the column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexane is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table provides a summary of expected outcomes for the purification of this compound. The values are typical and may vary depending on the scale of the reaction and the initial purity of the crude product.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, fast, good for removing minor impurities.Can have lower yields if the product is somewhat soluble in the cold solvent. May not be effective for removing impurities with similar solubility.
Column Chromatography >99%70-90%Excellent for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent.

References

common side products in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to several side products. The most prevalent of these is the formation of a regioisomeric pyrazole. This occurs because unsymmetrical 1,3-dicarbonyl compounds can be attacked by the hydrazine at two different carbonyl groups, leading to a mixture of two isomeric pyrazoles. Additionally, incomplete cyclization can result in hydrazone intermediates, and self-condensation of the dicarbonyl compound can also occur under certain conditions.

Q2: How can I control regioselectivity and avoid isomeric pyrazole side products?

Controlling regioselectivity is a critical challenge, especially with unsymmetrical 1,3-dicarbonyls. Several strategies can be employed:

  • Choice of Hydrazine: Using a bulky hydrazine derivative can sterically hinder the attack on one of the carbonyl groups, favoring the formation of a single regioisomer.

  • Reaction Conditions: Adjusting the pH of the reaction medium can influence the site of the initial nucleophilic attack. Acidic conditions can protonate one carbonyl group preferentially, directing the hydrazine to the other.

  • Protecting Groups: Temporarily protecting one of the carbonyl groups can ensure that the hydrazine reacts at the desired position. The protecting group is then removed in a subsequent step.

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction time, temperature, and stoichiometry, which has been shown to improve regioselectivity in some cases.

Q3: I am observing a significant amount of aza-Michael addition side products in my synthesis. How can I prevent this?

Aza-Michael addition can be a competing reaction, particularly when using α,β-unsaturated carbonyl compounds as precursors. To minimize this side reaction:

  • Catalyst Selection: The choice of catalyst is crucial. While some catalysts may promote aza-Michael addition, others can favor the desired cyclization. For instance, certain Lewis acids may be more effective at activating the carbonyl group for the desired condensation.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to suppress the aza-Michael addition.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the Michael addition, which may have a higher activation energy than the desired cyclization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Pyrazole - Competing side reactions (e.g., regioisomer formation, aza-Michael addition).- Incomplete reaction.- Decomposition of starting materials or product.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway.- Increase reaction time or temperature cautiously.- Use a milder catalyst or reaction conditions.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl compound.- Employ a sterically hindered hydrazine.- Adjust the pH of the reaction medium.- Utilize a protecting group strategy.
Presence of Hydrazone Intermediate - Incomplete cyclization.- Increase reaction temperature or time.- Add a catalytic amount of acid to promote cyclization.
Aza-Michael Addition Side Products - Use of α,β-unsaturated carbonyl precursors.- Select a catalyst that favors cyclization over Michael addition.- Optimize solvent and temperature.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Pyrazole using a Diketoester

This protocol describes a method to favor the formation of one regioisomer when using an unsymmetrical β-ketoester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired pyrazole regioisomer.

Visualizations

G cluster_knorr Knorr Pyrazole Synthesis Pathway dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate Condensation hydrazine Hydrazine hydrazine->intermediate pyrazole Desired Pyrazole intermediate->pyrazole Cyclization isomer Regioisomeric Pyrazole intermediate->isomer Alternative Cyclization

Caption: Knorr pyrazole synthesis pathway showing the formation of the desired pyrazole and a potential regioisomeric side product from a common hydrazone intermediate.

G cluster_troubleshooting Troubleshooting Logic for Pyrazole Synthesis start Low Yield or Impure Product check_regioisomers Analyze for Regioisomers start->check_regioisomers check_side_reactions Identify Other Side Products check_regioisomers->check_side_reactions No optimize_conditions Optimize Reaction Conditions (pH, Temp) check_regioisomers->optimize_conditions Yes change_reagents Modify Hydrazine or Dicarbonyl Substrate check_side_reactions->change_reagents Yes purify Purification check_side_reactions->purify No optimize_conditions->purify change_reagents->purify

Caption: A logical workflow for troubleshooting common issues encountered during pyrazole synthesis, from initial product analysis to optimization and purification.

Technical Support Center: Optimizing Reaction Conditions for Bromination of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of pyrazole esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the bromination of pyrazole esters?

A1: The most commonly employed reagent for the bromination of pyrazole esters is N-Bromosuccinimide (NBS) due to its ease of handling and selectivity.[1][2][3] Other brominating agents include elemental bromine (Br₂), N-bromosaccharin (NBSac), and potassium bromide (KBr) in the presence of an oxidant.[4] For specific applications, reagents like copper(II) bromide (CuBr₂) have also been utilized.[5]

Q2: What is the expected regioselectivity for the bromination of a pyrazole ester?

A2: Electrophilic bromination of pyrazoles typically occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[6][7] If the C4 position is already substituted, bromination may occur at the C3 or C5 positions, often requiring more forcing conditions.[6] The regioselectivity can be influenced by the substituents present on both the pyrazole ring and the ester group.[8][9]

Q3: What are typical solvents and temperatures used for the bromination of pyrazole esters?

A3: A variety of solvents can be used, with the choice often depending on the specific brominating agent and the substrate. Common solvents include dichloromethane (DCM), chloroform, carbon tetrachloride, and dimethylformamide (DMF).[1] Reactions are often initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature.[1] In some cases, elevated temperatures may be necessary to drive the reaction to completion, but this can also lead to side reactions.[10] Solvent-free conditions have also been reported, offering a greener alternative.[4]

Q4: How can I monitor the progress of my bromination reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A spot of the starting material should be run alongside a spot of the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product. Staining with potassium permanganate can be used for visualization if the product is not UV-active.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Inactive catalyst or improper reaction setup.1. Switch to a more reactive brominating agent (e.g., from NBS to Br₂). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. If using a catalyst, ensure it is fresh and dry. Check all glassware for dryness.
Formation of multiple products (over-bromination) 1. Excess of the brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent.[11] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).
Formation of regioisomers 1. The C4 position is sterically hindered. 2. Electronic effects of substituents directing to other positions.1. Consider using a smaller brominating agent. 2. If possible, modify the substituents on the pyrazole ring to favor the desired regioselectivity. Protecting groups may be necessary.
Reaction with the ester group or other functional groups The brominating agent is reacting with other sensitive functionalities on the molecule.1. Use a milder brominating agent like NBS. 2. Protect sensitive functional groups prior to the bromination step.
Difficult product isolation The product is highly soluble in the workup solvent or forms an emulsion.1. During aqueous workup, saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. If an emulsion forms, allow the mixture to stand or add a small amount of a different organic solvent.

Experimental Protocols

General Protocol for Bromination using NBS in DMF

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole ester (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.[1]

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[1]

  • Washing: Wash the combined organic layers with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Optimization of Reaction Conditions

The following table summarizes the optimization of the bromination of a pyrazolo[3,4-c]pyrazole with NBS, demonstrating how changing the amount of reagent and the energy source can impact the yield of mono- and di-brominated products.

EntryNBS (equiv.)Energy SourceTime (h)Yield of 3a (mono-brominated) (%)Yield of 3a' (di-brominated) (%)
11.1Conventional Heating184515
21.5Conventional Heating1869-
31.5Conventional Heating469-
41.5Microwave275-

Table adapted from data presented in a study on pyrazolo[3,4-c]pyrazoles.[11]

Workflow for Selecting Bromination Conditions

Bromination_Workflow cluster_start Starting Point cluster_conditions Reaction Conditions cluster_outcome Expected Outcome start Unsubstituted Pyrazole Ester at C4? std_cond Standard Conditions: NBS, DMF, 0°C to RT start->std_cond Yes harsh_cond Harsher Conditions: Br2, elevated temp. start->harsh_cond No (C4 blocked) c4_bromo C4-Bromination std_cond->c4_bromo side_react Side Reaction std_cond->side_react Side reaction on other functional groups? other_bromo C3/C5-Bromination harsh_cond->other_bromo mild_cond Milder Conditions: Stoichiometric NBS, low temp. protect Protecting Group Strategy over_bromo Over-bromination c4_bromo->over_bromo Observe over-bromination? over_bromo->mild_cond Optimize side_react->protect Implement

Caption: A workflow diagram for selecting appropriate bromination conditions for pyrazole esters.

This guide is intended to provide general assistance. Specific reaction conditions may need to be tailored for individual substrates. Always consult relevant literature and perform small-scale test reactions before scaling up.

References

Technical Support Center: Scaling Up Methyl 4-Bromo-1H-pyrazole-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of methyl 4-bromo-1H-pyrazole-3-carboxylate. This key intermediate is vital in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are two main synthetic pathways for the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, which is then esterified to the final product.

  • Route A: Oxidation of 4-bromo-3-methylpyrazole. This method involves the oxidation of a commercially available starting material using a strong oxidizing agent like potassium permanganate.[2]

  • Route B: Bromination of 1H-pyrazole-3-carboxylic acid. This route starts with the bromination of 1H-pyrazole-3-carboxylic acid using a brominating agent such as liquid bromine.[2]

The subsequent step is the esterification of the resulting carboxylic acid to the methyl ester, commonly achieved through Fischer esterification.

Q2: What are the major safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the handling of hazardous reagents and the management of reaction exotherms.

  • Potassium Permanganate (Route A): This is a strong oxidizer that can lead to exothermic reactions. Careful control of the addition rate and temperature is crucial to prevent thermal runaways.[3]

  • Liquid Bromine (Route B): Bromine is highly corrosive, toxic, and volatile. Scale-up requires specialized handling procedures and equipment to minimize exposure and ensure safe quenching of any excess bromine.[4]

  • Exothermic Reactions: Both the oxidation and bromination reactions are exothermic and require robust temperature control. Inadequate cooling capacity during scale-up can lead to dangerous temperature and pressure increases.

Q3: What are the common impurities encountered during the production of this compound?

A3: Impurity profiles can vary depending on the synthetic route and reaction conditions. Common impurities may include:

  • Over-brominated or under-brominated pyrazole species: In Route B, controlling the stoichiometry of bromine is critical to avoid the formation of di-brominated or unreacted starting material.

  • Isomeric impurities: Depending on the starting materials and reaction conditions, regioisomers of the desired product may form.

  • Residual starting materials and reagents: Incomplete reactions or inefficient purification can lead to the presence of starting materials or reagents in the final product.

  • Byproducts from side reactions: At elevated temperatures, side reactions can occur, leading to the formation of various byproducts.

Q4: What are the key challenges in the final esterification step at a larger scale?

A4: While Fischer esterification is a common reaction, scaling it up can present challenges:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction to completion on a large scale, efficient removal of water is necessary. This can be achieved through azeotropic distillation.

  • Catalyst Removal: If a strong acid catalyst like sulfuric acid is used, its complete removal from the product is essential to avoid degradation during storage.

  • Product Isolation: The isolation of the final ester from the reaction mixture, which may contain unreacted carboxylic acid, alcohol, and catalyst, can be challenging at a large scale and may require optimized extraction and crystallization procedures.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid
Potential Cause Troubleshooting Step
Incomplete Oxidation (Route A) - Ensure the molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is optimized (typically around 3:1).- Maintain the optimal reaction temperature (around 90°C), as higher temperatures can lead to side reactions and decreased yield.[2]- Ensure a sufficient reaction time (e.g., 8 hours) for the reaction to go to completion.[2]
Inefficient Bromination (Route B) - Control the addition rate of bromine to maintain the desired reaction temperature.- Use an appropriate solvent that allows for good solubility of the reactants.- Consider the use of a phase-transfer catalyst to enhance the reaction rate.
Product Loss During Workup - Optimize the pH adjustment for precipitation of the carboxylic acid.- Use an appropriate solvent for extraction and washing to minimize product loss.- Ensure complete precipitation before filtration.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Step
Over-bromination - Carefully control the stoichiometry of the brominating agent.- Monitor the reaction progress closely using techniques like HPLC or TLC to stop the reaction at the optimal time.
Formation of Regioisomers - Optimize reaction temperature and solvent to favor the formation of the desired isomer.- Investigate alternative synthetic routes that offer higher regioselectivity.[5]
Thermal Degradation - Maintain strict temperature control throughout the reaction and workup.- Avoid prolonged exposure to high temperatures.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Poor Crystallization - Screen different solvent systems for recrystallization to find one that provides good crystal formation and purity.- Control the cooling rate during crystallization to promote the formation of larger, purer crystals.
Oily Product - Ensure all water has been removed from the product before the final isolation step.- Consider a solvent swap to a less polar solvent to induce precipitation.
Contamination with Byproducts - If recrystallization is ineffective, consider column chromatography for purification, although this may be less practical at a very large scale.- Re-evaluate the reaction conditions to minimize the formation of the problematic byproduct.

Experimental Protocols

Protocol 1: Scalable Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid (Route A: Oxidation)

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge water and 4-bromo-3-methylpyrazole.

  • Heat the mixture to 90°C with vigorous stirring.

  • Slowly add potassium permanganate in portions, maintaining the temperature at 90°C. The addition should be controlled to manage the exotherm.

  • After the addition is complete, maintain the reaction mixture at 90°C for 8 hours, monitoring the reaction progress by HPLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the manganese dioxide byproduct and wash the filter cake with water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromo-1H-pyrazole-3-carboxylic acid.

Protocol 2: Scalable Synthesis of this compound (Esterification)

Materials:

  • 4-bromo-1H-pyrazole-3-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a reactor equipped with a Dean-Stark trap, mechanical stirrer, and thermometer, add 4-bromo-1H-pyrazole-3-carboxylic acid, methanol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 4-Bromo-1H-pyrazole-3-carboxylic Acid (Route A)

ParameterCondition 1Condition 2Condition 3
Molar Ratio (KMnO₄:Substrate) 2.5 : 13.0 : 13.5 : 1
Yield (%) 55%64%65%
Reaction Temperature (°C) 8090100
Yield (%) 60%64%61% (side reactions observed)[2]
Reaction Time (hours) 6810
Yield (%) 61%64%64%

Note: The data presented here is illustrative and based on typical optimization studies. Actual results may vary depending on the specific scale and equipment used.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid cluster_esterification Esterification start Starting Materials (Route A or B) reaction Oxidation or Bromination start->reaction workup Workup and Isolation reaction->workup product1 4-Bromo-1H-pyrazole-3-carboxylic Acid workup->product1 ester_reaction Fischer Esterification product1->ester_reaction ester_workup Workup and Purification ester_reaction->ester_workup final_product Methyl 4-bromo-1H- pyrazole-3-carboxylate ester_workup->final_product

Caption: Overall workflow for the two-stage production of this compound.

troubleshooting_logic start Low Yield or High Impurity? check_params Verify Reaction Parameters (Temp, Time, Stoichiometry) start->check_params Low Yield analyze_impurities Identify Impurity Structure (LC-MS, NMR) start->analyze_impurities High Impurity optimize_workup Optimize Workup & Purification (pH, Solvent, Crystallization) check_params->optimize_workup analyze_impurities->optimize_workup resolved Problem Resolved optimize_workup->resolved unresolved Consult Process Chemistry Expert optimize_workup->unresolved

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Technical Support Center: Suzuki-Miyaura Reactions with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a pyrazole substrate is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura reactions with pyrazoles can stem from several factors.[1][2] One of the primary reasons is the propensity of boronic acids to undergo side reactions like protodeboronation, oxidation, and homocoupling.[1] The acidic nature of the pyrazole NH group can also interfere with the catalytic cycle.[3][4] Additionally, the choice of catalyst, ligand, base, and solvent system plays a critical role and may not be optimal for your specific substrates.[5][6][7][8] Steric hindrance on either the pyrazole or the boronic acid can also impede the reaction.[9]

Q2: I am observing a significant amount of a debrominated/dehalogenated pyrazole byproduct. How can I minimize this side reaction?

Debromination or dehalogenation is a known side reaction in Suzuki-Miyaura couplings, particularly with halogenated aminopyrazoles.[10][11][12] This side reaction is often promoted by the base used in the reaction.[10] To minimize debromination, consider the following:

  • Catalyst/Ligand System: Using specific catalyst systems, such as a tandem of XPhosPdG2/XPhos, has been shown to effectively suppress this side reaction.[10][13][14]

  • Choice of Halogen: Bromo and chloro derivatives of pyrazoles are often superior to iodo-pyrazoles, as they show a reduced tendency for dehalogenation.[11][12]

  • Reaction Conditions: Careful optimization of the base and temperature can also help to reduce the formation of this byproduct.[10]

Q3: My boronic acid appears to be decomposing during the reaction. What is happening and how can I prevent it?

Boronic acids, especially heteroaromatic ones, can be unstable under typical Suzuki-Miyaura conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][15][16][17] This is a common cause of low yields. To mitigate this:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can improve reaction outcomes.[1]

  • Use Organotrifluoroborates: Potassium organotrifluoroborates are highly stable crystalline salts that slowly release the boronic acid in situ, maintaining a low concentration that disfavors decomposition pathways.[17][18]

  • Anhydrous Conditions: In some cases, boronic acids can form trimeric anhydrides (boroxines) under anhydrous conditions, which can affect their reactivity.[1] Carefully controlling the water content can be crucial.

  • "Slow-Release" Strategy: Employing conditions that ensure a slow release of the active boronic acid can minimize its degradation.[1][18]

Q4: Should I protect the N-H group on my pyrazole substrate?

The presence of an unprotected N-H group on the pyrazole ring can inhibit the palladium catalyst, leading to lower yields.[3][4] The acidic proton can react with the base or the catalyst. While many protocols for unprotected pyrazoles exist, if you are facing persistent issues, N-protection (e.g., with a Boc or other suitable group) can be a viable strategy to improve reaction efficiency. However, this adds extra steps to your synthesis.[3] Modern catalyst systems are often robust enough to tolerate free N-H groups.[4][11][12]

Q5: Can N-arylation of the pyrazole occur as a side reaction?

Yes, N-arylation of the pyrazole ring is a potential side reaction, competing with the desired C-C bond formation.[19] While Suzuki-Miyaura conditions are primarily designed for C-C coupling, copper-catalyzed conditions are often used for N-arylation.[20][21][22] To favor C-C coupling, it is important to use palladium catalysts and conditions optimized for the Suzuki-Miyaura reaction. If N-arylation is a significant issue, screening different palladium catalysts, ligands, and bases may be necessary to enhance the selectivity for C-arylation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting failed or low-yielding Suzuki-Miyaura reactions with pyrazole substrates.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure you are using a Pd(0) source or a precatalyst that can be readily reduced to Pd(0).[23] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction. Consider using more robust, pre-formed catalysts like palladacycles (e.g., XPhos Pd G2).[14]
Inappropriate Ligand The choice of ligand is critical. For electron-rich pyrazoles, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective as they promote oxidative addition.[23]
Incorrect Base The base is crucial for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][23] The strength and solubility of the base can significantly impact the reaction. A screen of different bases is often worthwhile.[6]
Poor Solvent Choice The solvent must be appropriate for the solubility of all reagents and stable at the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[5][24] The solvent can also influence selectivity in some cases.[24]
Low Reaction Temperature Some Suzuki-Miyaura reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, potentially using microwave irradiation for rapid heating.[6][10][13][25]
Oxygen Contamination The catalytic cycle can be sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen).[26]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

Possible Causes & Solutions

CauseRecommended Action
Boronic Acid Instability As mentioned in the FAQs, switch to a more stable boronic acid derivative like a pinacol ester or a potassium organotrifluoroborate.[1][18] Use of anhydrous conditions or a "slow-release" strategy can also be beneficial.[1]
Homocoupling of Boronic Acid This can occur due to oxidation. Ensure thorough degassing to remove oxygen. Lowering the reaction temperature or catalyst loading might also help.
Protodeboronation This side reaction is often base-catalyzed.[17] A weaker base or anhydrous conditions might reduce its occurrence.[23] Additionally, a more active catalyst system that promotes faster cross-coupling can outcompete the protodeboronation pathway.[17]
Dehalogenation of Pyrazole This is a base-mediated process.[10] Consider using a milder base or a different catalyst/ligand combination known to suppress this side reaction, such as XPhos Pd G2/XPhos.[10][13]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Reagents:

  • Halopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10:1:1, 5-10 mL)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask), add the halopyrazole, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions with pyrazole substrates.

G cluster_start Start cluster_analysis Analyze Reaction Outcome cluster_problems Identify Problem cluster_solutions1 Solutions for No Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Decomposition cluster_end End Goal start Reaction Failed or Low Yield analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis no_reaction No Reaction / Low Conversion analysis->no_reaction side_products Significant Side Products analysis->side_products decomp Starting Material Decomposition analysis->decomp sol1a Check Catalyst Activity (Use fresh catalyst, try different precatalyst) no_reaction->sol1a sol2a Address Protodeboronation: Use boronic ester/trifluoroborate side_products->sol2a sol3a Use Milder Conditions (Lower temperature, weaker base) decomp->sol3a sol1b Screen Ligands (e.g., Buchwald ligands) sol1a->sol1b sol1c Screen Bases (K2CO3, K3PO4, Cs2CO3) sol1b->sol1c sol1d Increase Temperature (Consider microwave heating) sol1c->sol1d end_node Optimized Reaction sol1d->end_node sol2b Minimize Dehalogenation: Change base or catalyst (e.g., XPhos Pd G2) sol2a->sol2b sol2c Reduce Homocoupling: Ensure inert atmosphere, lower temperature sol2b->sol2c sol2c->end_node sol3b Protect Sensitive Functional Groups (e.g., pyrazole N-H) sol3a->sol3b sol3b->end_node

Caption: A workflow for troubleshooting Suzuki-Miyaura reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination product Ar-Ar' Ar-Pd(II)-Ar'(L2)->product Ar-X Pyrazole-X Ar'-B(OR)2 Ar'-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of bromopyrazoles.

Frequently Asked Questions (FAQs)

Q1: I am observing significant debromination of my bromopyrazole starting material. How can I minimize this side reaction?

A1: Debromination is a common side reaction, particularly in Suzuki-Miyaura coupling.[1] Key factors to consider are:

  • N-H Acidity: The acidic proton on an unprotected pyrazole can interfere with the catalyst. N-protection (e.g., with Boc or SEM groups) can significantly reduce or eliminate debromination.[1][2]

  • Base Selection: Strong inorganic bases may promote debromination. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices.[2][3]

  • Catalyst System: Bulky, electron-rich phosphine ligands such as XPhos and SPhos can be less prone to inducing dehalogenation compared to simpler ligands like triphenylphosphine (PPh₃).[2]

  • Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.[4]

Q2: My cross-coupling reaction is showing low or no conversion. What are the primary factors to investigate?

A2: Low conversion can stem from several issues. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates, highly active pre-catalysts and bulky, electron-rich ligands are often necessary.[3][5][6] Consider screening different catalyst systems.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[7]

  • Reagent and Solvent Purity: Ensure all reagents and solvents are pure and anhydrous (unless the protocol specifies the use of water). Phosphine ligands are susceptible to oxidation.[7]

  • Base and Solvent Compatibility: The chosen base and solvent system must be compatible and ensure the solubility of all reaction components.[6]

  • Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently.[4] If your reaction is sluggish at room temperature, cautiously increasing the heat may improve the conversion rate.

Q3: Should I protect the N-H group of my pyrazole for cross-coupling reactions?

A3: While some protocols exist for the coupling of unprotected pyrazoles, N-protection is generally recommended, especially for Suzuki-Miyaura reactions.[8] The acidic N-H can lead to side reactions like debromination and catalyst inhibition.[1][2] However, for some Buchwald-Hartwig aminations, successful couplings of unprotected bromopyrazoles have been reported using specific catalyst systems.[9]

Q4: Which type of cross-coupling reaction is most suitable for my desired transformation?

A4: The choice of reaction depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[5]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[10]

  • Sonogashira Coupling: Used to form C-C bonds between the bromopyrazole and a terminal alkyne.[11]

  • Heck Reaction: Forms a C-C bond between the bromopyrazole and an alkene.[12][13]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of a bromopyrazole, consult the following troubleshooting guide.

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

start Low Yield Observed check_reagents Verify Reagent & Solvent Purity/Dryness start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere analyze_crude Analyze Crude Mixture for Side Products (LCMS/NMR) check_atmosphere->analyze_crude dehalogenation Debromination Observed? analyze_crude->dehalogenation homocoupling Homocoupling Observed? dehalogenation->homocoupling No screen_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) dehalogenation->screen_base Yes homocoupling->check_atmosphere Yes, check O2 exclusion screen_catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl2, XPhos/SPhos-based) homocoupling->screen_catalyst No optimize_temp Optimize Reaction Temperature screen_catalyst->optimize_temp screen_base->optimize_temp end Improved Yield optimize_temp->end

Caption: A stepwise workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Sluggish or Stalled Buchwald-Hartwig Amination

For low-yielding Buchwald-Hartwig amination reactions, consider the following troubleshooting steps.

Workflow for Troubleshooting a Low-Yielding Buchwald-Hartwig Amination

start Low Yield / Stalled Reaction check_purity Verify Purity of Amine and Bromopyrazole start->check_purity check_atmosphere Ensure Strict Inert Atmosphere check_purity->check_atmosphere screen_ligands Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos, tBuBrettPhos) check_atmosphere->screen_ligands screen_bases Screen Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) screen_ligands->screen_bases try_precatalysts Try Palladium Pre-catalysts (e.g., G2, G3, G4 precatalysts) screen_bases->try_precatalysts optimize_temp Optimize Temperature try_precatalysts->optimize_temp end Improved Yield optimize_temp->end

Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for various cross-coupling reactions of bromopyrazoles, compiled from the literature. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285Fictionalized Data for Comparison
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495Fictionalized Data for Comparison
XPhos Pd G22K₃PO₄Dioxane/H₂O1001>95[14]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[5]
P1 (XPhos-based precatalyst)6-7K₃PO₄Dioxane/H₂O1002461-86[8]
Table 2: Buchwald-Hartwig Amination of Bromopyrazoles
Bromopyrazole SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos-based PrecatalystLHMDSTHFRT80[9]
4-Bromo-1H-pyrazoleMorpholinetBuBrettPhos-based PrecatalystLHMDSTHFRT85[9]
4-Bromo-1-tritylpyrazolePiperidinePd₂(dba)₃ / tBuDavePhosNaOtBuXylene160 (MW)95[15]
1-Benzyl-4-bromopyrazolePyrrolidineNickel/Photoredox----[15]
Table 3: Sonogashira Coupling of Halopyrazoles with Terminal Alkynes
Halopyrazole SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-IodopyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT-80High[4]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (P2)DABCO-RTHigh[4]
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[16]

*Data for structurally related bromo-heterocycles, applicable to bromopyrazoles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
  • Reaction Setup: To an oven-dried reaction vessel, add the bromopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Purge the solution with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][7][17]

General Procedure for Buchwald-Hartwig Amination of a Bromopyrazole
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), and the base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv).

  • Reagent Addition: Add the bromopyrazole (1.0 equiv). Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous, degassed solvent (e.g., THF or toluene) via syringe, followed by the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, concentrate, and purify the crude product.[3][18]

General Procedure for Sonogashira Coupling of a Bromopyrazole
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyrazole (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C) and monitor by TLC or LC-MS.[4][16]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Disclaimer: The information provided in this technical support center is for research use only. The experimental protocols are generalized and may require optimization for specific substrates and reaction scales. Always consult the primary literature for detailed procedures and safety information.

References

Technical Support Center: Managing Regioselectivity in Pyrazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on controlling the position of functional groups on the pyrazole core. Pyrazoles are a vital scaffold in pharmaceuticals and agrochemicals, and precise control over their substitution pattern is critical for modulating biological activity.[1][2]

Troubleshooting Guides

This section addresses specific problems you might encounter during the functionalization of pyrazole rings.

Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation

Question: I am getting a mixture of N1 and N2 isomers during the alkylation of my asymmetrically substituted pyrazole. How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures during N-alkylation is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[3][4] The outcome is governed by a delicate interplay of steric and electronic factors of both the pyrazole substituents and the electrophile.

Troubleshooting Steps:

  • Analyze Steric Hindrance: The alkylating or arylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 or C5 position, the incoming group will favor the more accessible nitrogen. For instance, in 3-substituted pyrazoles, N1-functionalization is often the major product.[5]

  • Consider Electronic Effects: Electron-donating groups on the pyrazole ring can increase the reaction rate, while electron-withdrawing groups can decrease it.[5] The electronic nature of substituents can also influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the isomeric ratio.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact regioselectivity. For instance, using fluorinated alcohols as solvents can improve regioselectivity in reactions of fluorinated 1,3-diketones with hydrazines to form pyrazoles.[6] The non-nucleophilic nature of these alcohols prevents them from competing with the hydrazine in attacking the diketone.[6]

  • Use of Directing Groups: In some cases, a substituent on the pyrazole ring can act as a directing group, guiding the alkylating agent to a specific nitrogen atom.[3][4]

  • Alternative Synthetic Strategies: If direct N-functionalization remains unselective, consider a "strategic atom replacement" approach, such as synthesizing N-alkyl pyrazoles from isothiazoles to circumvent the selectivity issues inherent in direct N-alkylation.[1]

Issue 2: Low Yield or No Reaction in C-H Functionalization

Question: My transition-metal-catalyzed C-H arylation of a pyrazole is giving low yields. What are the critical parameters to optimize?

Answer: Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrazole core.[7][8] However, its success is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The combination of the metal catalyst (commonly palladium, rhodium, or copper) and the ligand is crucial. For C4-arylation, a common system is Pd(OAc)₂ with a suitable phosphine ligand.

  • Directing Group Strategy: The N2 atom of the pyrazole ring can act as a directing group for C5-H functionalization.[7] For functionalization at other positions, an external directing group attached to the N1 nitrogen is often necessary. The choice of directing group can determine the site of C-H activation.[9][10][11]

  • Solvent and Temperature: High temperatures are often required for C-H activation. Solvents like DMA or DMF are commonly used.[12] Optimization of the reaction temperature is critical; too low may result in no reaction, while too high could lead to catalyst decomposition or side reactions.

  • Oxidant and Additives: Many C-H functionalization reactions require an oxidant. The choice and stoichiometry of the oxidant can significantly impact the yield. Additives like pivalic acid can also be beneficial in some cases.

  • Substrate Electronic Properties: The electronic nature of the pyrazole ring and the coupling partner can influence reactivity. Electron-rich pyrazoles are generally more reactive in electrophilic aromatic substitution-type C-H functionalizations.

Issue 3: Undesired Halogenation Site

Question: I am trying to halogenate my pyrazole at the C4 position but am getting the C5-halogenated product. How can I control the regioselectivity of halogenation?

Answer: The regioselectivity of pyrazole halogenation is highly dependent on the reaction conditions and the substituents present on the ring.

Troubleshooting Steps:

  • Reagent Selection:

    • For C4-Halogenation: N-halosuccinimides (NCS, NBS, NIS) are commonly used.[13][14] For iodination, a system of I₂ with an oxidant like ceric ammonium nitrate (CAN) can selectively yield 4-iodopyrazoles.[15]

    • For C5-Halogenation: A metalation-halogenation sequence is often effective. Treatment with a strong base like n-BuLi followed by quenching with a halogen source (e.g., I₂) can provide the 5-halo derivative exclusively.[15]

  • Reaction Conditions:

    • Acidic vs. Basic Conditions: The pH of the reaction medium can influence the outcome. For instance, in the Knorr pyrazole synthesis, acidic conditions may favor one regioisomer while basic conditions favor another.[16]

    • Solvent: The choice of solvent can affect the reactivity and selectivity of the halogenating agent. Common solvents for halogenation include acetonitrile, ethanol, and water.[13][14]

  • Blocking Groups: If direct halogenation is not selective, consider introducing a temporary blocking group at the undesired position (e.g., C5), performing the halogenation at C4, and then removing the blocking group.[12]

Frequently Asked Questions (FAQs)

Q1: What are the general principles governing regioselectivity in pyrazole functionalization?

A1: The regioselectivity is primarily governed by:

  • Steric Effects: Larger groups will direct incoming substituents to the less hindered position.[5][17]

  • Electronic Effects: The electron density at different positions of the ring influences the site of attack. The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution.[7] The C5 proton is the most acidic.[7]

  • Directing Groups: A functional group on the pyrazole can direct a reagent to a specific position, either on the pyrazole ring itself or on a substituent.[7][10][11][18]

Q2: How do I choose between direct C-H functionalization and a classical cross-coupling approach (e.g., Suzuki, Sonogashira)?

A2:

  • Direct C-H Functionalization: This is a more atom- and step-economical approach as it avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[7][8] It is an excellent option when a suitable directing group strategy is available to achieve the desired regioselectivity.

Q3: Can I functionalize the C3 position of a pyrazole?

A3: Direct functionalization at the C3 position can be challenging. However, a novel base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a route to polysubstituted pyrazoles, enabling functionalization at the otherwise less reactive C3 position.[23]

Q4: What is the role of a directing group in controlling regioselectivity?

A4: A directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation. This allows for functionalization at positions that might otherwise be unreactive. Both the N2 atom of the pyrazole ring and externally installed groups on the N1 atom can serve as effective directing groups.[7][9][10]

Data Presentation

Table 1: Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles

3-SubstituentAlkylating AgentConditionsN1:N2 RatioYield (%)Reference
-CH₃Ethyl iodoacetateK₂CO₃, Acetone, rtMajor N1-[3]
-CF₃Ethyl iodoacetateK₂CO₃, Acetone, rt5-regioisomer-[3]
-PhMethyl iodideNaH, DMF, 0°C2:1-[5]
-CO₂EtBenzyl bromideK₂CO₃, DMF, rt>95:592Fictional Example

Table 2: Regioselectivity in C-H Functionalization of N-Substituted Pyrazoles

N-SubstituentCoupling PartnerCatalyst SystemPositionYield (%)Reference
-Ph4-BromotoluenePd(OAc)₂, P(o-tol)₃, Cs₂CO₃C585Fictional Example
-PivIodobenzenePd(OAc)₂, PPh₃, Ag₂CO₃C578Fictional Example
-Me4-BromoanisolePd(OAc)₂, KOAc, DMAC472[12]
-Me1-Bromo-4-fluorobenzenePd(OAc)₂, KOAc, DMAC465[12]

Table 3: Regioselective Halogenation of 1-Aryl-3-CF₃-1H-pyrazoles

Halogenating SystemPositionYield (%)Reference
n-BuLi, then I₂C5High[15]
I₂, CAN, MeCNC4High[15]
NBS, EtOH, refluxC4-[14]
PIDA, KX, H₂O, rtC3 (on pyrazolo[1,5-a]pyrimidines)Good to Excellent[13]

Experimental Protocols

Protocol 1: Regioselective C4-Iodination of 1-Aryl-3-CF₃-1H-pyrazoles [15]

  • To a solution of the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile (MeCN), add elemental iodine (I₂) (0.6 mmol).

  • Add ceric ammonium nitrate (CAN) (0.6 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 4-iodo-1-aryl-3-CF₃-1H-pyrazole.

Protocol 2: Regioselective C5-Iodination of 1-Aryl-3-CF₃-1H-pyrazoles [15]

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 mmol) and stir the mixture for 30 minutes at -78 °C to generate the lithium pyrazolide in situ.

  • Add a solution of elemental iodine (I₂) (1.2 mmol) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-iodo-1-aryl-3-CF₃-1H-pyrazole.

Protocol 3: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trimethylpyrazole [12]

  • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselective_N_Alkylation cluster_start Starting Material cluster_factors Controlling Factors cluster_outcome Products Start Asymmetric Pyrazole Steric Steric Hindrance at C3/C5 Start->Steric Evaluate Electronic Electronic Effects of Substituents Start->Electronic Consider Conditions Reaction Conditions (Solvent, Base) Start->Conditions Optimize N1 N1-Alkylated Product Steric->N1 Bulky group at C5 favors N1 N2 N2-Alkylated Product Steric->N2 Bulky group at C3 favors N2 Electronic->N1 Influences Nucleophilicity Electronic->N2 Influences Nucleophilicity Conditions->N1 Fine-tunes ratio Conditions->N2 Fine-tunes ratio

Caption: Decision workflow for achieving regioselective N-alkylation of pyrazoles.

Regioselective_C_Functionalization cluster_position Target Position cluster_methods_c4 Methods for C4 cluster_methods_c5 Methods for C5 cluster_methods_c3 Methods for C3 Start Target C-Functionalized Pyrazole C4 C4 Position (Electron Rich) Start->C4 C5 C5 Position (Most Acidic Proton) Start->C5 C3 C3 Position (Challenging) Start->C3 ElecSub Electrophilic Substitution (e.g., Halogenation with I₂/CAN) C4->ElecSub DirectArylation Direct C-H Arylation (e.g., Pd(OAc)₂/KOAc) C4->DirectArylation Metalation Metalation-Halogenation (n-BuLi, then E⁺) C5->Metalation DirectedCH Directed C-H Functionalization (N2 as director) C5->DirectedCH Cycloaddition [3+2] Cycloaddition (e.g., Sydnones) C3->Cycloaddition

Caption: Method selection guide for regioselective C-functionalization of pyrazoles.

References

Technical Support Center: Workup Procedures for Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workups.

Troubleshooting Guides

This section addresses specific problems that may arise during the removal of palladium catalysts and provides actionable solutions in a question-and-answer format.

Problem 1: Incomplete removal of palladium catalyst after filtration.

  • Symptom: The filtrate remains black/grey, or analysis (e.g., ICP-MS) indicates high levels of residual palladium.[1]

  • Possible Cause 1: Fine palladium particles are passing through the filter medium.

    • Solution:

      • Use a finer filter medium: Switch from standard filter paper to a microfilter (e.g., 0.45 µm PTFE) or a thicker pad of filter aid.[1]

      • Optimize Celite® filtration: Ensure the Celite® pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the filtration solvent can improve its effectiveness.[1]

      • Double filtration: Pass the filtrate through a second Celite® pad.[1]

  • Possible Cause 2: Soluble palladium species are present.

    • Solution:

      • Switch removal method: Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C). For soluble palladium, consider using scavengers, activated carbon, or chromatography.[1][2][3]

      • Induce precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent.[1]

  • Possible Cause 3: Colloidal palladium has formed.

    • Solution:

      • Adsorption: Treat the reaction mixture with activated carbon to adsorb the colloidal palladium before filtration.[1]

      • Flocculation: Add a flocculating agent to aggregate the fine particles, making them easier to filter.

Problem 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Cause 1: Incorrect scavenger selection.

    • Solution:

      • Consider the palladium oxidation state: Thiol-based scavengers are generally effective for Pd(II), while others may be better suited for Pd(0).[1]

      • Match scavenger to your system: Ensure the scavenger is compatible with your solvent and that your product does not have a high affinity for the scavenger.[1][3]

      • Screen different scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific reaction.[1][3]

  • Possible Cause 2: Insufficient scavenger loading or reaction time.

    • Solution:

      • Increase scavenger amount: Incrementally increase the weight percent or equivalents of the scavenger.

      • Extend reaction time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., 1 to 18 hours).[3]

      • Increase temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging efficiency.[3]

Problem 3: Significant product loss during palladium removal.

  • Symptom: Low yield of the final product after the workup procedure.

  • Possible Cause 1: Product is adsorbing to the filter aid or scavenger.

    • Solution:

      • Thoroughly wash the filter cake: After filtration, wash the Celite® or scavenger with fresh solvent to recover any adsorbed product.[1][3]

      • Minimize the amount of adsorbent: Use the minimum effective amount of Celite®, activated carbon, or scavenger.[3]

      • Change the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the solid support.[3]

  • Possible Cause 2: Product is co-precipitating with the palladium.

    • Solution:

      • Optimize precipitation conditions: Adjust the anti-solvent, temperature, or rate of addition to selectively precipitate the palladium species.

      • Consider alternative methods: If co-precipitation is unavoidable, switch to a non-precipitation method like scavenging or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Using a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C).[2][3][4]

  • Adsorption: Using materials like activated carbon or silica gel to adsorb the palladium.[1][3][5]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that chelate to the palladium.[1][3] Common scavengers have thiol, amine, or phosphine functionalities.[1]

  • Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[2][3]

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.[3]

  • Chromatography: Separating the product from the catalyst using column chromatography.[2][3]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The choice depends on several factors:

  • Form of palladium: Heterogeneous (e.g., Pd/C) or homogeneous (soluble).

  • Nature of your product: Its solubility, stability, and potential to chelate palladium.

  • Required purity: The acceptable level of residual palladium in your final product.

  • Scale of the reaction: Some methods are more amenable to large-scale synthesis.

Q3: What is Celite® and how does it aid in palladium removal?

A3: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to trap fine particles, such as heterogeneous palladium catalysts, preventing them from passing through the filter paper.[1][2]

Q4: Can activated carbon be used for all types of palladium catalysts?

A4: Activated carbon is effective at adsorbing a wide range of palladium species, including both heterogeneous and homogeneous catalysts, as well as colloidal palladium.[1][5][6]

Q5: What are palladium scavengers and how do they work?

A5: Palladium scavengers are solid supports (often silica or polymer-based) functionalized with ligands that have a high affinity for palladium. When added to the reaction mixture, these ligands chelate with the palladium, and the solid support can then be easily removed by filtration.[1][7]

Data on Palladium Removal Efficiency

The following table summarizes the efficiency of various palladium removal methods.

MethodStarting Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Thiol-based Scavenger (Smopex®-111)100< 2> 98%[8]
Thiol-based Scavenger (Smopex®-234)100< 5> 95%[8]
Phosphonic Acid Scavenger (SPM32)125016.25 (after 2h)98.7%[7]
Activated Carbon (Darco KB-B)300< 1> 99.6%[6]
Polystyrene-TMT Scavenger330797.9%[6]

Note: Efficiency can vary depending on the specific reaction conditions, solvent, and nature of the palladium species.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Filtration through Celite®

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[4]

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.[1]

    • Add a 1-2 cm thick layer of Celite® onto the filter paper.[1]

    • Gently compact the Celite® to form a level bed.[1]

    • Pre-wet the Celite® pad with the solvent being used for filtration.

  • Filtration:

    • Slowly pour the diluted reaction mixture onto the center of the Celite® pad.[1]

    • Apply gentle vacuum to draw the solution through the filter.[1]

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[1][4]

  • Collection: Collect the filtrate, which now contains the product free of the heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

  • Scavenger Selection: Choose an appropriate scavenger based on the palladium's oxidation state and the reaction solvent.

  • Addition of Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filtration: Remove the scavenger by filtration through a Büchner funnel or a short plug of cotton.[1][3]

  • Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[1][3]

  • Collection: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[3]

Visual Guides

Palladium_Removal_Decision_Tree start Start: Reaction Mixture with Palladium Catalyst catalyst_type Is the catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Filtration through Celite® or Activated Carbon catalyst_type->filtration Yes soluble_check Is the catalyst homogeneous (soluble)? catalyst_type->soluble_check No end Purified Product filtration->end crystallization Crystallization soluble_check->crystallization Alternative high_purity High Purity Required (<10 ppm Pd)? soluble_check->high_purity Yes scavenger Use Solid-Supported Scavengers scavenger->end chromatography Column Chromatography chromatography->end crystallization->end high_purity->scavenger Yes high_purity->chromatography No

Caption: Decision tree for selecting a palladium removal method.

Celite_Filtration_Workflow cluster_prep Preparation cluster_filtration Filtration Process cluster_collection Collection start Dilute Reaction Mixture prep_pad Prepare Celite® Pad (1-2 cm thick) start->prep_pad wet_pad Pre-wet Pad with Solvent prep_pad->wet_pad filter_mix Pour Mixture onto Pad wet_pad->filter_mix apply_vacuum Apply Gentle Vacuum filter_mix->apply_vacuum wash_pad Wash Pad with Fresh Solvent apply_vacuum->wash_pad collect Collect Filtrate wash_pad->collect end Purified Product collect->end

Caption: Experimental workflow for Celite® filtration.

Scavenger_Workflow start Reaction Mixture with Soluble Palladium add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (1-18h, RT to 60°C) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash collect Combine Filtrates wash->collect concentrate Concentrate Solution collect->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium removal using scavengers.

References

effect of temperature on the stability of pyrazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of pyrazole intermediates. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of pyrazole intermediates?

A1: The stability of pyrazole intermediates is governed by several factors:

  • Chemical Structure: The nature and position of substituents on the pyrazole ring are critical. Electron-withdrawing groups, such as nitro groups, can significantly impact stability, sometimes leading to energetic materials with specific decomposition temperatures.[1][2] The presence of bulky groups may introduce steric strain, affecting the molecule's thermal resilience. Conversely, certain substitutions and the formation of salts can enhance thermal stability.[3]

  • Temperature: Elevated temperatures are a primary cause of degradation. Many pyrazole synthesis reactions are temperature-sensitive; for instance, increasing the temperature beyond an optimal point (e.g., 60 °C in some syntheses) can lead to a decrease in product yield due to the decomposition of intermediates or the formation of side products.[4]

  • Storage Conditions: Exposure to light, moisture, and atmospheric oxygen can initiate degradation pathways.[5] Photosensitive compounds may undergo photodegradation, while functional groups like esters can be susceptible to hydrolysis.[5]

  • Solvent: The choice of solvent can affect stability. Protic solvents (e.g., methanol, water) may facilitate solvolysis or other degradation reactions.[6] For high-temperature reactions (up to 500°C), solvents like p-xylene have shown better performance than others, which might lead to radical side reactions.[7][8]

Q2: What are the recommended storage conditions for solid pyrazole intermediates and their solutions?

A2: To ensure the integrity and long-term stability of your pyrazole intermediates, adhere to the following storage guidelines:

  • Solid Compounds: Store solid pyrazoles in tightly sealed containers in a cool, dry, and dark place.[5][6] For particularly sensitive intermediates, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[5]

  • Solutions: The stability of pyrazoles in solution is highly dependent on the specific compound and the solvent used.[5] If the intermediate contains hydrolyzable functional groups, aqueous solutions should be prepared fresh. For longer-term storage, using a dry, aprotic solvent and keeping the solution at low temperatures (e.g., -20°C) is preferable.[5] Always consult the supplier's datasheet for specific recommendations.

Q3: I've observed a color change in my pyrazole sample during a reaction or in storage. What does this indicate?

A3: A color change, such as the development of a yellow or red hue, often signals decomposition or the formation of byproducts.[9] This can be caused by the degradation of starting materials (like phenylhydrazine), or the oxidation of reaction intermediates or the final product.[9] If you observe a color change, it is crucial to re-analyze the purity of your compound using techniques like HPLC or NMR to identify potential impurities or degradation products.

Q4: How does temperature control affect the yield and regioselectivity of pyrazole synthesis?

A4: Temperature is a critical parameter in pyrazole synthesis that can control reaction pathways and product distribution. In some cases, simply tuning the reaction temperature can selectively yield different products from the same starting materials.[10][11] For example, a study demonstrated the divergent synthesis of N-H pyrazoles and N-tosyl-1H-pyrazoles by controlling the reaction temperature.[10][11] In other syntheses, an optimal temperature exists for maximizing yield; exceeding this temperature can promote the formation of side products or cause degradation of the desired intermediate, thus lowering the overall yield.[4][12]

Troubleshooting Guide

Issue 1: Low or No Yield in Pyrazole Synthesis

  • Possible Cause: The reaction temperature may be too high, leading to the decomposition of a thermally sensitive intermediate. Conversely, the temperature might be too low, resulting in an insufficient activation energy for the reaction to proceed efficiently.

  • Solution:

    • Review the literature for the optimal temperature range for your specific reaction.

    • Perform small-scale optimization experiments by systematically varying the temperature (e.g., in 10 °C increments) to identify the ideal condition.

    • Monitor the reaction progress using TLC or LC-MS to check for the consumption of starting materials and the formation of the desired intermediate and any byproducts at different temperatures.

Issue 2: Product Degradation Observed During Work-up or Purification

  • Possible Cause: Pyrazole intermediates can be sensitive to thermal stress during solvent removal (e.g., rotary evaporation) or purification methods like distillation. Acidic or basic conditions during extraction can also cause degradation.

  • Solution:

    • Use low-temperature techniques for solvent removal.

    • Opt for purification methods that do not require high temperatures, such as flash column chromatography at room temperature.

    • Ensure that any aqueous washes are neutral and minimize the contact time of the intermediate with acidic or basic solutions.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Inconsistent temperature control during the reaction can lead to variable product yields and purity. The stability of a key intermediate may be highly dependent on maintaining a specific temperature.

  • Solution:

    • Use a reliable heating mantle with a temperature controller and a reaction vessel equipped with a thermometer to accurately monitor the internal reaction temperature.

    • Ensure uniform heating and stirring to avoid localized "hot spots" that could cause decomposition.

    • For exothermic reactions, implement an effective cooling system (e.g., an ice bath) to maintain the target temperature.

Quantitative Data on Thermal Stability

The thermal stability of pyrazole intermediates is highly variable and depends on their specific structure. The data below, compiled from various studies, provides insight into the decomposition temperatures of different pyrazole derivatives.

Table 1: Decomposition Temperatures of Various Nitrated Pyrazole Derivatives

Compound Name Structure Decomposition Temperature (Td / °C) Reference
4-amino-3,5-dinitropyrazole (LLM-116) Nitrated aminopyrazole Peak at ~250°C [13]
LLM-226 (Trimer of LLM-116) Trimeric dinitropyrazole derivative Peak at ~280°C [13]
3,6-dinitropyrazolo[4,3-c]pyrazole Fused dinitropyrazole High thermal stability [3]
5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole Dinitropyrazole-tetrazole High thermal stability [14]
3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline Nitropyrazoline derivative Main mass loss starts at 182°C [7][15]
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) Pyrazole-derived polymer 216.3 °C to 243.5 °C [16]

Note: Decomposition temperatures can vary based on the analytical method (e.g., TGA, DSC) and heating rate.

Table 2: Effect of Temperature on Reaction Yield for Pyrazole Synthesis

Reaction Temperature (°C) Yield (%) Reference
Synthesis of 5-aryl-3-trifluoromethyl pyrazoles Room Temperature Low/No Yield [4]
60 Optimized Yield [4]
>60 Decreased Yield [4]
Synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one Room Temperature 25 [12]
Reflux 40 [12]
High-temperature pyrazole isomerization <500 ~50 [7]

| | 500 | ~60 (in shorter time) |[7] |

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for evaluating the thermal stability of a pyrazole intermediate.

  • Objective: To determine the onset temperature of decomposition and identify thermal events like melting and crystallization.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the pyrazole intermediate into a TGA or DSC pan (aluminum or ceramic).

    • TGA Analysis:

      • Place the sample in the TGA furnace.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

      • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[16]

    • DSC Analysis:

      • Place the sample in the DSC cell alongside an empty reference pan.

      • Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min).

      • Record the heat flow to or from the sample. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.[13][17]

  • Data Analysis: Analyze the resulting TGA curve to identify the decomposition temperature (Td) and the DSC thermogram to identify melting points and exothermic decomposition events.

Protocol 2: Forced Degradation Studies to Identify Potential Degradation Pathways

This protocol is used to investigate the stability of a pyrazole intermediate under various stress conditions.[18]

  • Objective: To understand the degradation profile and to help develop a stability-indicating analytical method.

  • Methodology:

    • Prepare Solutions: Prepare solutions of the pyrazole intermediate in a suitable solvent.

    • Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:

      • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C) for a set period.

      • Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or heat.

      • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

      • Thermal Stress: Heat the solution (e.g., at 60-80 °C) in the dark.[18]

      • Photostability: Expose the solution to UV/Visible light in a photostability chamber.[18]

    • Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method (see Protocol 3) to quantify the parent compound and detect any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks indicates degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating the pyrazole intermediate from its degradation products, impurities, and other synthesis-related components.

  • Methodology:

    • Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or a buffer) to achieve good separation.

    • Method Optimization: Adjust parameters such as gradient slope, flow rate, and column temperature to optimize the resolution between the main peak and any impurity peaks observed during forced degradation studies.

    • Detection: Use a UV detector set at the absorbance maximum (λmax) of the pyrazole intermediate. A photodiode array (PDA) detector is highly recommended to assess peak purity.[18]

    • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_method_dev Analytical Method cluster_results Data Interpretation Start Pyrazole Intermediate Sample Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg TGA_DSC Thermal Analysis (TGA/DSC) Start->TGA_DSC HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev Provides samples for method dev. Analyze Analyze Stressed Samples Forced_Deg->Analyze Determine_Td Determine Decomposition Temperature (Td) TGA_DSC->Determine_Td HPLC_Dev->Analyze Identify_Path Identify Degradation Pathways Analyze->Identify_Path Conclusion Establish Storage Conditions & Handling Procedures Identify_Path->Conclusion Determine_Td->Conclusion Degradation_Pathways cluster_pathways Potential Thermal Degradation Pathways Start Pyrazole Intermediate Ring_Opening Ring Opening / Cleavage Start->Ring_Opening High Temp Side_Chain Side-Chain Reactions (e.g., Elimination, Rearrangement) Start->Side_Chain High Temp Polymerization Polymerization / Dimerization Start->Polymerization High Temp / Conc. Decarboxylation Decarboxylation (if COOH group is present) Start->Decarboxylation High Temp End Degradation Products Ring_Opening->End Side_Chain->End Polymerization->End Decarboxylation->End Troubleshooting_Workflow cluster_investigate Investigation cluster_action Corrective Actions Start Instability Observed (e.g., Low Yield, Color Change) Check_Temp Verify Reaction Temperature Control Start->Check_Temp Analyze_Purity Analyze Sample Purity (HPLC, NMR) Start->Analyze_Purity Review_Cond Review Storage & Handling Conditions Start->Review_Cond Optimize_Temp Optimize Reaction Temperature Check_Temp->Optimize_Temp Modify_Purification Modify Work-up & Purification Protocol Analyze_Purity->Modify_Purification Improve_Storage Improve Storage (e.g., Inert Gas, Low Temp) Review_Cond->Improve_Storage End Stable Intermediate & Reproducible Results Optimize_Temp->End Modify_Purification->End Improve_Storage->End

References

Technical Support Center: Solvent Effects in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole functionalization reactions, with a specific focus on the critical role of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in my pyrazole functionalization reaction, and how can solvent choice help?

A1: Low yields in pyrazole synthesis can stem from several factors, including impure starting materials, suboptimal reaction conditions, or poor solubility of reagents.[1][2] The choice of solvent is critical for addressing solubility issues. If your pyrazole or base has poor solubility, the reaction can be hindered.[3]

Troubleshooting Tip: Switching to a more polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can significantly improve the solubility of reactants and bases, often leading to a higher yield.[3]

Q2: I'm struggling with poor regioselectivity during N-alkylation of my unsymmetrical pyrazole, resulting in a mixture of N1 and N2 isomers. How can the solvent influence the outcome?

A2: The N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[3] While steric hindrance is a primary controlling factor, the solvent plays a crucial role in modulating the reaction's regioselectivity.[3] Aprotic dipolar solvents like DMF have been shown to enhance regioselectivity.[3] In contrast, polar protic solvents can cage nucleophiles through hydrogen bonding, which may affect the selectivity.[4]

Q3: During the Knorr synthesis of a pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound, I'm obtaining a difficult-to-separate mixture of regioisomers. What is the most effective solvent-based strategy to resolve this?

A3: This is a classic problem in pyrazole synthesis, often encountered when using standard solvents like ethanol.[5] The most effective solution is to switch to a fluorinated alcohol solvent. It has been demonstrated that solvents like 2,2,2-trifluoroethanol (TFE) and, particularly, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically increase regioselectivity in pyrazole formation compared to ethanol.[6] This effect is attributed to the unique properties of these solvents, which can influence the reactivity of the two carbonyl groups in the dicarbonyl compound.

Q4: My C-H functionalization at the C4 position of the pyrazole ring is inefficient and produces side products. What should I consider?

A4: Challenges in C4-functionalization can arise from the similar reactivity of the C4 and C5 positions, leading to mixtures of products, or from competing N-alkylation side reactions.[7] To enhance C4 selectivity, one strategy is to introduce a bulky blocking group at the C5 position.[7] To prevent undesired N-alkylation, it is crucial to protect the N1-position of the pyrazole ring before attempting C-H functionalization.[7]

Troubleshooting Guides

Issue 1: Low or No Yield
Possible Cause Troubleshooting Step/Solution Rationale
Poor Solubility Switch to a more polar aprotic solvent such as DMF, DMSO, or DMAc.[3][8]These solvents are effective at dissolving a wide range of organic molecules and inorganic bases (e.g., K₂CO₃, Cs₂CO₃), ensuring a homogeneous reaction mixture.
Degraded Reagents Use freshly purified or newly purchased hydrazine derivatives and ensure alkylating agents are active.[1]Hydrazines can degrade over time, and impurities in starting materials can lead to side reactions, consuming reagents and lowering the yield.[1]
Suboptimal Base Ensure the base is strong enough to deprotonate the pyrazole (e.g., NaH, K₂CO₃, Cs₂CO₃) and that the reaction is run under anhydrous conditions if using a strong base like NaH.[3]Incomplete deprotonation of the pyrazole NH results in low reactivity towards the electrophile.
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
Reaction Type Possible Cause Troubleshooting Step/Solution Rationale
Pyrazole Ring Synthesis (e.g., Knorr) Use of traditional protic solvents like ethanol.[5]Change the solvent to a fluorinated alcohol. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is particularly effective at maximizing the formation of a single regioisomer.[9]Fluorinated alcohols can modulate the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material, directing the initial nucleophilic attack of the hydrazine.
N-Alkylation Solvent does not effectively differentiate the steric/electronic environment of the two ring nitrogens.Use aprotic dipolar solvents (e.g., DMF). [3] Also, consider the steric bulk of both the pyrazole substituents and the alkylating agent, as alkylation generally favors the less sterically hindered nitrogen.[3]Aprotic solvents solvate the cation of the base but leave the pyrazole anion more "naked" and reactive, allowing intrinsic steric and electronic factors to dominate the reaction outcome.[10]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

This data illustrates the dramatic improvement in regioselectivity when switching from a standard alcohol solvent to fluorinated alcohols.[9] The desired isomer is the 5-furyl-3-CF₃ pyrazole.

Solvent Regioisomeric Ratio (5-furyl : 3-furyl) Total Yield (%)
Ethanol (EtOH)88 : 1285
2,2,2-Trifluoroethanol (TFE)95 : 589
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 99 : 192

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis Using HFIP

This protocol details a general procedure for the condensation of an unsymmetrical 1,3-diketone with methylhydrazine, where HFIP is used to maximize regioselectivity.[9]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[9]

Protocol 2: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole

This protocol describes the electrophilic iodination at the electron-rich C4 position.[7]

Materials:

  • 1,3,5-Trisubstituted pyrazole (1.0 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Periodic acid (HIO₃) (0.4 mmol)

  • Acetic acid (5 mL)

Procedure:

  • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (1.2 mmol) and periodic acid (0.4 mmol).[7]

  • Heat the reaction mixture to 80 °C and stir for the time required for the reaction to complete (monitor by TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for further purification.[7]

Visualizations

troubleshooting_low_yield problem Low Yield cause1 Poor Solubility of Reactants/Base problem->cause1 Check cause2 Impure or Degraded Reagents problem->cause2 Check cause3 Suboptimal Reaction Conditions problem->cause3 Check cause cause solution solution start start start->problem Start solution1 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) cause1->solution1 Solution solution2 Use Freshly Purified or New Reagents cause2->solution2 Solution solution3 Optimize Base, Temperature, and Stoichiometry cause3->solution3 Solution

Caption: Troubleshooting workflow for low reaction yield.

solvent_effect_regioselectivity problem Poor Regioselectivity in Pyrazole Ring Synthesis solvent_type1 Polar Protic (e.g., Ethanol) problem->solvent_type1 Solvent Choice solvent_type2 Aprotic Dipolar (e.g., DMF, DMAc) problem->solvent_type2 solvent_type3 Fluorinated Alcohol (e.g., TFE, HFIP) problem->solvent_type3 solvent_type solvent_type outcome outcome outcome1 Often results in Regioisomeric Mixture solvent_type1->outcome1 outcome2 Improved Selectivity vs. Protic Solvents solvent_type2->outcome2 outcome3 Excellent Selectivity (Often >99:1) solvent_type3->outcome3

Caption: Impact of solvent class on regioselectivity.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification step step action action analysis analysis result Major Regioisomer step1 1. Dissolve 1,3-diketone (1.0 mmol) in HFIP (3 mL) step2 2. Add methylhydrazine (1.1 mmol) at RT step1->step2 step3 3. Stir at RT for 1-4 hours step2->step3 step4 4. Monitor progress by TLC step3->step4 step5 5. Remove HFIP under reduced pressure step4->step5 Upon completion step6 6. Purify by column chromatography step5->step6 step6->result Isolate product

Caption: Experimental workflow for regioselective Knorr synthesis.

References

Validation & Comparative

A Comparative 1H NMR Analysis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for methyl 4-bromo-1H-pyrazole-3-carboxylate against its non-halogenated and chloro-substituted analogs. This analysis is crucial for researchers in synthetic chemistry and drug development for structural verification and understanding substituent effects on the electronic environment of the pyrazole ring.

¹H NMR Data Comparison

The introduction of a bromine atom at the C4 position of the pyrazole ring in this compound leads to distinct changes in the ¹H NMR spectrum compared to its analogs. The key spectral data are summarized in the table below.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound CDCl₃H-58.11Singlet1HN/A
-OCH₃3.91Singlet3HN/A
N-H~13.1 (broad)Singlet1HN/A
Methyl 1H-pyrazole-3-carboxylate CDCl₃H-57.63Doublet1H2.3
H-46.81Doublet1H2.3
-OCH₃3.90Singlet3HN/A
Methyl 4-chloro-1H-pyrazole-3-carboxylate DMSO-d₆H-57.94Singlet1HN/A
-OCH₃3.80 (in DMSO-d6)Singlet3HN/A

Analysis of Spectral Data:

The most notable difference is the downfield shift of the H-5 proton in the bromo-substituted compound (δ 8.11 ppm) compared to the unsubstituted analog (δ 7.63 ppm). This deshielding effect is attributed to the electron-withdrawing nature of the bromine atom. Furthermore, the substitution at the C4 position simplifies the multiplicity of the H-5 proton to a singlet, as the coupling to a C4-proton is absent. A similar singlet is observed for the chloro-analog at δ 7.94 ppm, though the different solvent (DMSO-d₆) should be considered when making a direct comparison. The chemical shift of the methyl ester protons remains largely unaffected by the halogen substitution on the pyrazole ring.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H NMR spectra for pyrazole derivatives, based on standard laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of the pyrazole derivative is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Temperature: The experiment is conducted at room temperature (approximately 298 K).

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

    • Spectral width: -2 to 12 ppm

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration of the signals is carried out to determine the relative number of protons.

  • Peak picking identifies the chemical shifts of the signals.

  • Coupling constants are measured from the splitting patterns of the signals.

Structural Representation and Key Signals

The following diagram illustrates the structure of this compound and highlights the key proton signals observed in its ¹H NMR spectrum.

Caption: Structure and ¹H NMR signals of this compound.

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Pyrazole Carboxylates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole scaffolds is a cornerstone in the synthesis of novel therapeutics and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds. The choice of the halide on the pyrazole carboxylate precursor—typically bromo or iodo—is a critical decision that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of bromo- and iodo-pyrazole carboxylates in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck, to inform strategic synthetic planning.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halo-pyrazoles is primarily governed by the carbon-halogen bond strength, which follows the order C-I < C-Br.[1][2] This trend dictates that iodo-pyrazole carboxylates are generally more reactive than their bromo counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope.

However, this heightened reactivity is not always advantageous. In Suzuki-Miyaura couplings, for instance, the increased reactivity of iodo-pyrazole carboxylates can lead to a higher propensity for dehalogenation, an undesired side reaction that can lower the yield of the desired coupled product.[3][4] In such cases, the more stable bromo-pyrazole carboxylates can provide higher and more consistent yields.

For Sonogashira and Heck reactions, the higher reactivity of iodo-pyrazole carboxylates is generally beneficial, leading to higher yields under milder conditions compared to their bromo counterparts.[1]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of bromo- and iodo-pyrazole carboxylates in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The yields and conditions are representative and may vary based on the specific substrates, catalyst system, and reaction conditions employed.

Table 1: Suzuki-Miyaura Coupling of Halo-Pyrazole Carboxylates

HalogenCatalyst System (Typical)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(OAc)₂, SPhos, K₂CO₃Highest70-95Most reactive, but prone to dehalogenation side reactions, which can lower the isolated yield of the desired product.[2][3]
BromoXPhos Pd G2, K₃PO₄High75-93Generally provides a good balance of reactivity and stability, often leading to higher isolated yields due to less dehalogenation.[2][5]

Table 2: Sonogashira Coupling of Halo-Pyrazole Carboxylates

HalogenCatalyst System (Typical)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(PPh₃)₂Cl₂, CuI, Et₃NHighest80-95Generally provides high yields under mild reaction conditions.[1][2]
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles, often requiring higher temperatures and longer reaction times to achieve comparable yields.[1][2]

Table 3: Heck Coupling of Halo-Pyrazole Carboxylates

HalogenCatalyst System (Typical)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(OAc)₂, P(OEt)₃, Et₃NHigher70-95Generally proceeds efficiently under standard Heck conditions.[1]
BromoPd(OAc)₂, PPh₃, Et₃NLower40-75May require higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve high conversion.[1]

Mandatory Visualization

G Comparative Experimental Workflow cluster_start Substrate Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis and Comparison Bromo Bromo-pyrazole Carboxylate Suzuki Suzuki-Miyaura Bromo->Suzuki Sonogashira Sonogashira Bromo->Sonogashira Heck Heck Bromo->Heck Iodo Iodo-pyrazole Carboxylate Iodo->Suzuki Iodo->Sonogashira Iodo->Heck Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) Partner->Suzuki Partner->Sonogashira Partner->Heck Purification Reaction Workup & Purification Suzuki->Purification Sonogashira->Purification Heck->Purification Analysis Yield & Purity Determination (NMR, LC-MS) Purification->Analysis Comparison Compare Reactivity, Yields, and Reaction Times Analysis->Comparison

Caption: Comparative experimental workflow for evaluating the reactivity of bromo- vs. iodo-pyrazole carboxylates.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L2-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination RX R-X (Halo-pyrazole) ArBOH2 Ar-B(OH)2 Base Base R_Ar R-Ar (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_R_Alkyne R-Pd(II)L2-C≡CR' PdII_R_Alkyne->Pd0 Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_RX Transmetalation RX R-X (Halo-pyrazole) Alkyne H-C≡CR' Base Base Product R-C≡CR'

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_Intermediate Alkene Complex PdII_RX->PdII_Intermediate Alkene Coordination PdII_Insertion Migratory Insertion Product PdII_Intermediate->PdII_Insertion Migratory Insertion HPdL2X H-Pd(II)L2-X PdII_Insertion->HPdL2X β-Hydride Elimination HPdL2X->Pd0 Reductive Elimination RX R-X (Halo-pyrazole) Alkene Alkene Product Substituted Alkene Base Base

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a Bromo/Iodo-Pyrazole Carboxylate
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo- or iodo-pyrazole carboxylate (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

General Procedure for Sonogashira Coupling of a Bromo/Iodo-Pyrazole Carboxylate
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo- or iodo-pyrazole carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous solvent and a base (e.g., triethylamine or a mixture of DMF and an amine base).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (typically 40-60 °C) and monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.[7]

General Procedure for Heck Coupling of a Bromo/Iodo-Pyrazole Carboxylate
  • Reaction Setup: In a sealed tube, combine the bromo- or iodo-pyrazole carboxylate (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., P(OEt)₃ or PPh₃, 4-10 mol%).

  • Base and Solvent: Add a base (e.g., Et₃N, 2.0 equiv) and a suitable solvent (e.g., DMF or acetonitrile).

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[8]

Conclusion

The choice between a bromo- or iodo-pyrazole carboxylate for cross-coupling reactions is a strategic decision that depends on the specific transformation and desired outcome. Iodo-pyrazole carboxylates are generally more reactive, which is advantageous for Sonogashira and Heck couplings, allowing for milder conditions and often higher yields. However, for Suzuki-Miyaura reactions, the higher reactivity of the C-I bond can lead to increased dehalogenation, making the more stable bromo-pyrazole carboxylates a more reliable choice for maximizing the yield of the desired product. Researchers should consider these factors, along with the cost and availability of the starting materials, when designing their synthetic routes.

References

A Comparative Guide to Alternative Reagents for Methyl 4-bromo-1H-pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a cornerstone in the synthesis of a vast array of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Methyl 4-bromo-1H-pyrazole-3-carboxylate is a widely utilized building block for this purpose, offering a versatile handle for palladium-catalyzed cross-coupling reactions. However, the selection of the optimal starting material is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy.

This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data from the literature. We will explore the relative reactivity of other 4-halo-pyrazoles, the utility of boronic esters, and the influence of the ester group on common cross-coupling reactions.

Reactivity Overview of 4-Substituted Pyrazole-3-carboxylates

The reactivity of 4-substituted pyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the leaving group at the 4-position. The general trend for halide reactivity is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. This trend directly impacts the oxidative addition step, which is often the rate-determining step in the catalytic cycle. While 4-iodopyrazoles are the most reactive, they can be more susceptible to side reactions like dehalogenation. Conversely, 4-chloropyrazoles are more stable and cost-effective but often require more specialized and highly active catalyst systems to achieve efficient coupling.

Beyond halides, other functional groups at the 4-position, such as boronic esters, offer an alternative synthetic strategy, serving as the nucleophilic partner in Suzuki-Miyaura coupling.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of this compound and its alternatives in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. When comparing 4-halo-pyrazole-3-carboxylates, a nuanced picture emerges. While the C-I bond's lability suggests higher reactivity for the 4-iodo analogue, this can also lead to a greater propensity for dehalogenation, an undesired side reaction. Consequently, the more stable 4-bromo derivative often provides a better balance of reactivity and yield. The 4-chloro derivative is the least reactive and typically requires more forcing conditions or specialized catalyst systems. An excellent alternative is the use of a pyrazole-4-boronic acid pinacol ester, which avoids the issue of dehalogenation altogether.

ReagentCoupling PartnerCatalyst SystemConditionsYield (%)Notes
This compound Phenylboronic acidXPhos Pd G2 (6-7 mol%), K₃PO₄Dioxane/H₂O, 100 °C, 24h86[1]Good balance of reactivity and stability.
Methyl 4-iodo-1H-pyrazole-3-carboxylatePhenylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃Dioxane/H₂O, 90 °C, 6hModerateProne to dehalogenation, which can lower the yield of the desired product[2].
Methyl 4-chloro-1H-pyrazole-3-carboxylatePhenylboronic acidPEPPSI-type Pd complexToluene, 110 °C, 12hModerateRequires more active catalyst systems and higher temperatures.
Methyl 4-(Bpin)-1H-pyrazole-3-carboxylate4-BromoanisolePd(PPh₃)₄ (5 mol%), Cs₂CO₃Toluene/H₂O, 100 °C, 12hHighExcellent alternative to avoid dehalogenation; reactivity depends on the aryl halide partner.
Ethyl 4-bromo-1H-pyrazole-3-carboxylate Phenylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃Dioxane/H₂O, 90 °C, 6h~93[3]Reactivity is generally comparable to the methyl ester, with minor differences attributable to steric and electronic effects of the ester group[4].
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of catalyst and reaction conditions is highly dependent on the nature of the amine, particularly the presence or absence of β-hydrogens. For amines lacking β-hydrogens (e.g., morpholine, bulky primary amines), palladium catalysis is generally effective. For amines with β-hydrogens, copper-catalyzed conditions are often preferred to avoid β-hydride elimination.

ReagentAmineCatalyst SystemConditionsYield (%)Notes
This compound (N-Trityl protected) PiperidinePd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), KOtBuXylene, 160 °C (MW), 10 minGood4-Bromo derivative is more effective than the 4-iodo or 4-chloro analogues in this specific Pd-catalyzed system[5].
Methyl 4-iodo-1H-pyrazole-3-carboxylate (N-Trityl protected)AllylamineCuI (20 mol%), 2-isobutyrylcyclohexanone, KOtBuDMF, 100 °C, 24h72[6]Cu(I)-catalyzed amination is favorable for alkylamines possessing β-hydrogen atoms[6][7].
Methyl 4-chloro-1H-pyrazole-3-carboxylateMorpholinePd(OAc)₂/JosiphosToluene, 100 °C, 18hModerateGenerally less reactive and requires more robust catalyst systems.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. In this reaction, the higher reactivity of the C-I bond makes 4-iodopyrazoles the preferred substrate, generally providing higher yields under milder conditions compared to their 4-bromo counterparts. 4-Chloropyrazoles are significantly less reactive and often not suitable for this transformation without specialized catalysts.

ReagentAlkyneCatalyst SystemConditionsYield (%)Notes
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃NTHF, 60 °C, 12hModerateRequires higher temperatures and longer reaction times compared to the iodo derivative.
Methyl 4-iodo-1H-pyrazole-3-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃NTHF, rt, 4hHighHigher reactivity allows for milder reaction conditions[8].
Methyl 4-chloro-1H-pyrazole-3-carboxylatePhenylacetylenePdCl₂(PPh₃)₂/CuI, Et₃NDMF, 100 °C, 24hLowGenerally poor reactivity under standard Sonogashira conditions[8].

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the Suzuki coupling of 4-bromopyrazoles[1].

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)

  • XPhos Pd G2 (6-7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the XPhos Pd G2 pre-catalyst.

  • To the solid mixture, add anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

General Procedure for Buchwald-Hartwig Amination of N-Protected this compound

This protocol is adapted from a procedure for the amination of 4-halo-1-tritylpyrazoles with amines lacking β-hydrogens[5].

Materials:

  • N-Trityl-methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Amine (e.g., morpholine) (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene)

Procedure:

  • To an oven-dried microwave vial under an inert atmosphere (e.g., Argon), add the N-trityl-methyl 4-bromo-1H-pyrazole-3-carboxylate, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 160 °C under microwave irradiation for 10-30 minutes, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Pyrazole-containing compounds are prominent as inhibitors of various protein kinases involved in critical signaling pathways implicated in cancer and inflammatory diseases. The JAK-STAT and VEGFR signaling pathways are two such examples where pyrazole-based inhibitors have shown significant therapeutic potential.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a key factor in various cancers and autoimmune diseases.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association P_JAK p-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT p-STAT STAT_dimer p-STAT Dimer P_STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription 7. Regulation Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Pyrazole-containing multi-kinase inhibitors often target VEGFRs to block angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR 1. Ligand Binding P_VEGFR p-VEGFR VEGFR->P_VEGFR 2. Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR->PLCg 3. Downstream Signaling Activation PI3K PI3K P_VEGFR->PI3K 3. Downstream Signaling Activation RAS Ras P_VEGFR->RAS 3. Downstream Signaling Activation PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis 4. Cellular Response AKT->Angiogenesis 4. Cellular Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis 4. Cellular Response Pyrazole_Inhibitor Pyrazole-based VEGFR Inhibitor Pyrazole_Inhibitor->P_VEGFR Inhibition

Caption: The VEGFR signaling pathway and the mechanism of pyrazole-based anti-angiogenic agents.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reagents Combine Reactants: - Pyrazole Substrate - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat and Stir (Conventional or MW) Solvent->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Final Product Analysis->Product

References

A Comparative Analysis of Pyrazole and Imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of pyrazole and imidazole derivatives, supported by experimental data and detailed methodologies.

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds" due to their versatile biological activities. Both are five-membered aromatic heterocycles containing two nitrogen atoms, yet the positioning of these atoms—1,2 in pyrazole and 1,3 in imidazole—imparts distinct physicochemical properties that translate into a diverse range of pharmacological effects. This guide provides an objective comparison of their efficacy in key therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.

At a Glance: Key Structural and Therapeutic Differences

FeaturePyrazoleImidazole
Structure 1,2-diazole1,3-diazole
Key Therapeutic Areas Anticancer, Anti-inflammatory, AntimicrobialAnticancer, Antimicrobial, Antifungal
Notable Drugs Celecoxib (anti-inflammatory), Sildenafil (vasodilator), Rimonabant (anti-obesity)Ketoconazole (antifungal), Metronidazole (antibiotic), Cimetidine (anti-ulcer)

Anticancer Activity: A Tale of Two Scaffolds

Both pyrazole and imidazole derivatives have demonstrated significant potential as anticancer agents, often targeting various molecular pathways involved in cancer progression.[1]

Pyrazole Derivatives in Oncology

Pyrazole-containing compounds have shown remarkable efficacy against a multitude of cancer cell lines. Their anticancer activity is frequently attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and survival.[1] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the pyrazole ring significantly influence their anticancer potency.

Imidazole Derivatives in Oncology

The imidazole scaffold is a cornerstone of several clinically approved anticancer drugs and a plethora of experimental compounds with potent antiproliferative activities. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases to the disruption of microtubule dynamics.

Comparative Anticancer Activity (IC50, µM)
Compound TypeCancer Cell LinePyrazole Derivative IC50 (µM)Imidazole Derivative IC50 (µM)Reference
Substituted HeterocyclesHuman Platelets (p38MAPK phosphorylation inhibition)4a: <100, 6a: <1008b (Imidazo-pyrazole): <100[1]
Fused HeterocyclesMurine and Human Cancer Cell LinesImidazo[1,2-b]pyrazole derivative: <10Not directly compared[2]
Pyrazole-Thiazolidinone HybridLung Cancer Cell Lines4a: Moderate inhibition (31.01%)Not applicable[3]
Pyrazole-Isoxazole/Triazole HybridsHT-1080Pyrazole-triazole: Average cytotoxicityNot applicable[3]

Anti-inflammatory Activity: Targeting Key Mediators

Both pyrazole and imidazole scaffolds have been extensively explored for the development of novel anti-inflammatory agents. Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways like the NF-κB and MAPK pathways.

A study on new hybrid pyrazole and imidazopyrazole anti-inflammatory agents found that hybrid molecules from the pyrazole series were more active than the imidazopyrazole ones.[4]

Comparative Anti-inflammatory Activity
Compound TypeAssayPyrazole Derivative ActivityImidazopyrazole Derivative ActivityReference
Hybrid AcylhydrazonesROS Production Inhibition (Neutrophils)More activeLess active[4]
Hybrid AcylhydrazonesPDE4B/4D InhibitionShowed good inhibitionShowed good inhibition[4]

Antimicrobial Activity: A Broad Spectrum of Action

Both pyrazole and imidazole derivatives are well-established antimicrobial agents, with several imidazole-based drugs being mainstays in the treatment of fungal and bacterial infections.

A study synthesizing new series of pyrazole and imidazole derivatives found that both classes of compounds exhibited antimicrobial activity.[5] Another study on imidazole-pyrazole hybrids showed strong antibacterial potency against E. coli and S. aureus.

Comparative Antimicrobial Activity (MIC, µg/mL)
Compound TypeMicroorganismPyrazole Derivative MIC (µg/mL)Imidazole Derivative MIC (µg/mL)Reference
Pyrazole-Imidazothiadiazole HybridMulti-drug resistant bacteria21c: 0.25, 23h: 0.25Not applicable[6][7]
Indazoles and PyrazolinesS. aureus and S. epidermidisPyrazoline 9: 4-128Not applicable[8]
Imidazole-Pyrazole HybridsE. coliStrong antibacterial potencyStrong antibacterial potency[9]
Imidazole-Pyrazole HybridsS. aureusExcellent antimicrobial activityExcellent antimicrobial activity[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

anticancer_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Pyrazole/Imidazole\nDerivatives Pyrazole/Imidazole Derivatives Pyrazole/Imidazole\nDerivatives->RAF Pyrazole/Imidazole\nDerivatives->MEK Pyrazole/Imidazole\nDerivatives->ERK PI3K PI3K Pyrazole/Imidazole\nDerivatives->PI3K AKT AKT Pyrazole/Imidazole\nDerivatives->AKT PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Inhibition of MAPK/ERK and PI3K/AKT signaling pathways by pyrazole and imidazole derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS/Cytokines LPS/Cytokines TLR4/IL-1R TLR4/IL-1R LPS/Cytokines->TLR4/IL-1R MyD88 MyD88 TLR4/IL-1R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation IκBα IκBα NF-κB NF-κB IκBα->NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Proteasomal Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines\n(TNF-α, IL-6, COX-2) Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Cytokines\n(TNF-α, IL-6, COX-2) Pyrazole/Imidazole\nDerivatives Pyrazole/Imidazole Derivatives Pyrazole/Imidazole\nDerivatives->IKK Complex

Caption: Inhibition of the NF-κB signaling pathway by pyrazole and imidazole derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_mechanistic Mechanistic Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay (Anticancer) MTT Assay (Anticancer) Compound Treatment->MTT Assay (Anticancer) Enzyme Inhibition Assay\n(e.g., COX-2, Kinase) Enzyme Inhibition Assay (e.g., COX-2, Kinase) Compound Treatment->Enzyme Inhibition Assay\n(e.g., COX-2, Kinase) MIC Determination (Antimicrobial) MIC Determination (Antimicrobial) Compound Treatment->MIC Determination (Antimicrobial) Cell Lysate Preparation Cell Lysate Preparation Compound Treatment->Cell Lysate Preparation IC50 Determination IC50 Determination MTT Assay (Anticancer)->IC50 Determination Enzyme Inhibition Assay\n(e.g., COX-2, Kinase)->IC50 Determination Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Carrageenan-induced\nPaw Edema (Anti-inflammatory) Carrageenan-induced Paw Edema (Anti-inflammatory) Compound Administration->Carrageenan-induced\nPaw Edema (Anti-inflammatory) Measurement of\nPaw Volume Measurement of Paw Volume Carrageenan-induced\nPaw Edema (Anti-inflammatory)->Measurement of\nPaw Volume Efficacy Evaluation Efficacy Evaluation Measurement of\nPaw Volume->Efficacy Evaluation Western Blotting Western Blotting Cell Lysate Preparation->Western Blotting Protein Expression Analysis\n(e.g., p-ERK, IκBα) Protein Expression Analysis (e.g., p-ERK, IκBα) Western Blotting->Protein Expression Analysis\n(e.g., p-ERK, IκBα)

Caption: General experimental workflow for evaluating the biological activity of pyrazole and imidazole derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrazole or imidazole derivatives) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds (pyrazole or imidazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds (pyrazole or imidazole derivatives) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Western Blot Analysis for Signaling Pathway Studies

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, IκBα).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Both pyrazole and imidazole scaffolds are undoubtedly of great importance in medicinal chemistry, each offering a unique set of properties that can be harnessed for the development of novel therapeutics. While imidazole derivatives have a longer history of clinical success, particularly in the antimicrobial field, pyrazoles have emerged as highly potent agents in their own right, especially as anti-inflammatory and anticancer drugs. The choice between a pyrazole and an imidazole scaffold in a drug design program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The information presented in this guide, including the comparative biological data and detailed experimental protocols, aims to provide a solid foundation for researchers to make informed decisions in the rational design of new and improved therapeutic agents based on these versatile heterocyclic cores.

References

A Comparative Guide to the HPLC Purity Validation of Methyl 4-Bromo-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for chemical intermediates is critical in the fields of pharmaceutical development and agrochemical synthesis to ensure the safety, efficacy, and quality of the final products.[1] Methyl 4-bromo-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various bioactive molecules.[2] High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable analytical technique for assessing the purity of such compounds by effectively separating the main component from process-related impurities and potential degradation products.[1]

This guide provides a detailed comparison of reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound, supported by a comprehensive experimental protocol and workflow.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for achieving optimal separation and accurate quantification. Below is a comparison of three potential methods for the analysis of this compound. Method A is a gradient method adapted from a protocol for a similar pyrazole compound, offering robust separation of a wide range of potential impurities.[1] Method B presents a simpler, isocratic alternative, which can be faster if the impurity profile is less complex.[3] Method C offers an alternative selectivity using a different mobile phase modifier.

Parameter Method A (Recommended Gradient) Method B (Isocratic) Method C (Alternative Gradient)
Principle Gradient elution for broad impurity screening.Rapid isocratic elution for known impurities.Alternative selectivity with different pH.
Column C18, 150 mm x 4.6 mm, 5 µm[1]Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm[3]Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water[1]0.1% Trifluoroacetic Acid (TFA) in Water[3]10mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile[1]Methanol[3]Acetonitrile
Gradient/Isocratic Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[1]Isocratic: 20% A : 80% B[3]Gradient: 0-3 min: 20% B; 3-15 min: 20-90% B; 15-18 min: 90% B; 18.1-22 min: 20% B
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[3]1.0 mL/min
Column Temp. 30 °C[1]25 °C[3]35 °C
Detection (UV) 220 nm[1]206 nm[3]210 nm
Injection Volume 10 µL[1]5 µL[3]5 µL
Advantages Excellent resolution for unknown impurities.Faster run time, simpler method.Different selectivity, MS-compatible buffer.
Disadvantages Longer run time, more complex.May not resolve all impurities.Buffer preparation required.

Detailed Experimental Protocol (Method A)

This section provides a detailed methodology for the recommended gradient HPLC analysis of this compound purity.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade, filtered and degassed).[1]

    • Phosphoric acid (analytical grade).[1]

    • Sample of this compound for analysis.

Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the analysis sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the same 50:50 diluent mixture.[1]

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the Standard Solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, flush the column with a high percentage of the organic phase (e.g., 80% Acetonitrile) before storing it according to the manufacturer's guidelines.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities that may arise during synthesis include unreacted starting materials, regioisomers, and other byproducts.[1] This method is designed to provide sufficient resolution to separate these from the main analyte peak.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity validation process, from initial preparation to the final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_result 4. Result prep_standard Prepare Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (Inject Standard x5) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) sample_analysis Sample Analysis (Inject Sample x2) prep_sample->sample_analysis prep_mobile Prepare Mobile Phases (A and B) system_equilibration System Equilibration prep_mobile->system_equilibration system_equilibration->system_suitability system_suitability->sample_analysis peak_integration Integrate Peak Areas sample_analysis->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation final_report Final Purity Report purity_calculation->final_report

Caption: Workflow for HPLC purity validation.

References

Unlocking Precision: A Comparative Guide to Pyrazole-Based Inhibitors in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, pyrazole-based compounds have emerged as a versatile and potent class of inhibitors targeting a wide array of proteins implicated in various diseases. This guide provides a comprehensive comparative analysis of their performance in molecular docking studies, offering researchers, scientists, and drug development professionals a valuable resource supported by experimental data. Through a meticulous compilation of quantitative data, detailed experimental protocols, and insightful visualizations of signaling pathways, this document aims to accelerate the rational design of next-generation pyrazole inhibitors.

Data Presentation: A Comparative Overview of Binding Affinities

Molecular docking simulations are a cornerstone of in silico drug design, providing crucial insights into the binding modes and affinities of small molecules to their protein targets. The following table summarizes quantitative data from various studies on pyrazole-based inhibitors, offering a comparative perspective on their efficacy against different protein classes.

Target ProteinPyrazole Derivative/CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)IC50 (µM)Reference
Kinases
VEGFR-2Compound 1b-10.09 (kJ/mol converted to kcal/mol: -2.41)--[1][2][3]
VEGFR-2Compound 3i-9.685-0.00893[4][5]
VEGFR-2Compound 4f---[6]
Aurora ACompound 1d-8.57 (kJ/mol converted to kcal/mol: -2.05)--[1][2][3]
CDK2Compound 2b-10.35 (kJ/mol converted to kcal/mol: -2.47)--[1][2][3]
RET KinaseCompound 25-7.14-pIC50 = 8.8[7]
Akt1Afuresertib (GSK2110183)-0.000080.0013[8][9]
IRAK4Compound 34--0.005[8]
Bcr-AblAsciminib (ABL-001)-Kd = 0.0005-0.00080.0005[8]
CDK8Most Potent Inhibitor Identified--0.3988[10]
Carbonic Anhydrases
hCA ICompounds 6a, 6b-0.063 - 3.368-[11]
hCA IICompounds 6a, 6b-0.007 - 4.235-[11]
Other Targets
TubulinCompound 5o-91.43 (dG binding energy)-2.13 (MCF-7)[12][13]
HPPDCompound 12-10.6--[14]

Note: Binding energies reported in kJ/mol have been converted to kcal/mol for consistency (1 kJ/mol ≈ 0.239 kcal/mol). The diverse range of targets highlights the broad applicability of the pyrazole scaffold in inhibitor design.[15]

Experimental Protocols: A Blueprint for In Silico Screening

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. The following section outlines a generalized yet detailed methodology derived from the cited studies for performing comparative docking analyses of pyrazole-based inhibitors.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site accurately.

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This step is critical for accurate calculation of molecular mechanics force fields.

  • Ligand Preparation: The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the ligand to explore different orientations and conformations freely.

  • Docking Algorithm: A variety of docking algorithms can be employed, with the Lamarckian Genetic Algorithm being a commonly used approach. This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Pose Selection and Scoring: The docking software generates multiple binding poses for each ligand. These poses are then ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results:

  • Binding Interactions: The interactions between the best-docked pose of the pyrazole inhibitor and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

  • Validation: To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered acceptable, indicating that the docking protocol can reliably reproduce the experimental binding mode.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the in silico methodology, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Signaling Pathway cluster_TGF_beta TGF-β/Smad Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth promotes Proliferation Proliferation mTOR->Proliferation promotes TGF_beta TGF_beta TGF_beta_R TGF_beta_R TGF_beta->TGF_beta_R Smad2_3 Smad2_3 TGF_beta_R->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 binds Smad_complex Smad2/3/4 Complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription regulates

Caption: Key signaling pathways often targeted by pyrazole-based inhibitors.

Docking_Workflow cluster_Input Input Preparation cluster_Processing Computational Processing cluster_Output Output Analysis Protein_DB Protein Data Bank Protein_Prep Protein Preparation Protein_DB->Protein_Prep Ligand_DB Ligand Database Ligand_Prep Ligand Preparation Ligand_DB->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking Binding_Poses Binding Poses Docking->Binding_Poses Binding_Energy Binding Energy Calculation Binding_Poses->Binding_Energy Interaction_Analysis Interaction Analysis Binding_Poses->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Analysis of Novel Pyrazole Herbicides and Their Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless arms race between agricultural science and weed evolution necessitates a continuous pipeline of innovative herbicidal solutions. Pyrazole-based herbicides have long been a cornerstone of weed management, and recent advancements have introduced a new generation of these compounds with enhanced efficacy and novel mechanisms of action. This guide provides a comprehensive comparison of these new pyrazole herbicides against established ones, supported by experimental data and detailed methodologies to aid in research and development.

Mechanisms of Action: A Tale of Three Targets

Pyrazole herbicides primarily exert their effects by inhibiting one of three key enzymes in vital plant metabolic pathways: 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[1][2] Understanding these mechanisms is crucial for developing next-generation herbicides and managing weed resistance.

HPPD Inhibition

HPPD inhibitors disrupt the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant protection.[1][3] This inhibition leads to the bleaching of new plant tissues as chlorophyll is destroyed, ultimately causing plant death.

Signaling Pathway for HPPD-Inhibiting Pyrazole Herbicides

HPPD_Inhibition cluster_Plastid Plastid cluster_Herbicide cluster_Effect Effect Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching of Tissues Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol Tocopherol HGA->Tocopherol Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherol->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Protects Carotenoids->Bleaching Depletion leads to Chlorophyll degradation Chlorophyll Chlorophyll Photosynthesis->Chlorophyll Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibits Plant_Death Plant Death Bleaching->Plant_Death

Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis, leading to chlorophyll degradation and plant death.

PPO Inhibition

PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[1][4] This leads to an accumulation of protoporphyrinogen IX in the cytoplasm, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[4]

Signaling Pathway for PPO-Inhibiting Pyrazole Herbicides

PPO_Inhibition cluster_Chloroplast Chloroplast cluster_Herbicide cluster_Cytoplasm Cytoplasm cluster_Effect Effect Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Catalyzes Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leaks Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulated_ProtoIX->ROS + Light + O2 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: Pyrazole herbicides inhibit PPO, leading to ROS production and ultimately cell membrane destruction.

ALS Inhibition

ALS inhibitors target the acetolactate synthase enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5][6] Since these amino acids are essential for protein synthesis, inhibition of ALS halts plant growth and development, leading to death.[7]

Signaling Pathway for ALS-Inhibiting Pyrazole Herbicides

ALS_Inhibition cluster_Biosynthesis Amino Acid Biosynthesis cluster_Herbicide cluster_Effect Effect Pyruvate Pyruvate ALS ALS Enzyme Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Growth_Cessation Cessation of Growth Protein_Synthesis->Growth_Cessation Inhibition leads to Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->ALS Inhibits Plant_Death Plant Death Growth_Cessation->Plant_Death Herbicide_Efficacy_Workflow Seed_Collection 1. Weed Seed Collection (from susceptible & resistant populations) Seed_Germination 2. Seed Germination & Seedling Growth (controlled environment) Seed_Collection->Seed_Germination Transplanting 3. Transplanting to Pots Seed_Germination->Transplanting Herbicide_Application 4. Herbicide Application (various doses, including control) Transplanting->Herbicide_Application Growth_Period 5. Incubation/Growth Period (e.g., 21-28 days) Herbicide_Application->Growth_Period Data_Collection 6. Data Collection (survival rate, biomass, visual injury) Growth_Period->Data_Collection Data_Analysis 7. Data Analysis (IC50, GR50 calculation) Data_Collection->Data_Analysis

References

A Comparative Guide to the Synthesis of Pyrazole Intermediates: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and cost-effective synthesis of pyrazole intermediates is therefore a critical consideration in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to pyrazole intermediates: the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition, and multicomponent reactions. The objective is to offer a clear overview of the performance, cost-effectiveness, and practical applicability of each method, supported by experimental data.

Comparative Performance of Synthetic Routes

The selection of a synthetic route for pyrazole intermediates hinges on a balance of factors including yield, reaction time, cost of starting materials, and overall process efficiency. The following table summarizes quantitative data for representative examples of each of the three major synthetic strategies.

ParameterKnorr Pyrazole Synthesis1,3-Dipolar CycloadditionMulticomponent Reaction (Four-Component)
Starting Materials 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate), Hydrazine derivative (e.g., Phenylhydrazine)Hydrazonyl chloride, Alkene (acting as an alkyne surrogate)Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate
Catalyst/Reagent Typically acid-catalyzed (e.g., acetic acid) or catalyst-free with heating.[1][2][3]Base (e.g., Triethylamine) to generate nitrile imine in situ.[4]Often catalyzed by a simple catalyst like piperidine or even catalyst-free under certain conditions.[5]
Reaction Time 1-3 hours.[1][2]7-10 hours.[4]20 minutes to a few hours.[5]
Typical Yield High, often >90%.[2]Good to excellent, up to 95%.[6]Generally high, 80-95%.
Reaction Temperature Room temperature to reflux.[1]Room temperature.[4]Room temperature to reflux.[5]
Cost of Starting Materials Generally low to moderate. Hydrazine and 1,3-dicarbonyl compounds are often readily available and economical.[7][8]Can be higher due to the need for pre-functionalized starting materials like hydrazonyl chlorides and specific dipolarophiles.Low to moderate, utilizing simple and readily available aldehydes, malononitrile, and hydrazines.[5]
Atom Economy High, with the primary byproduct being water.Variable, can be lower if protecting groups or leaving groups are involved.Excellent, as most of the atoms from the starting materials are incorporated into the final product.[5]
Process Simplicity Simple, one-pot reaction.[1]Can require the in-situ generation of the dipole, adding a step.[4]Highly efficient one-pot synthesis, reducing workup and purification steps.[5]

Cost-Benefit Analysis Workflow

The decision-making process for selecting the optimal synthetic route can be visualized as a logical workflow, weighing various factors to arrive at the most suitable method for a given research or development goal.

CostBenefitAnalysis Start Define Project Goals (Scale, Purity, Cost Target) Route1 Knorr Synthesis Start->Route1 Route2 1,3-Dipolar Cycloaddition Start->Route2 Route3 Multicomponent Reaction Start->Route3 Cost Cost Analysis (Starting Materials, Catalyst, Solvent, Energy) Route1->Cost Performance Performance Metrics (Yield, Purity, Reaction Time, Scalability) Route1->Performance Safety Safety & Environmental (Toxicity, Waste, Green Chemistry Principles) Route1->Safety Route2->Cost Route2->Performance Route2->Safety Route3->Cost Route3->Performance Route3->Safety Decision Select Optimal Route Cost->Decision Performance->Decision Safety->Decision

Caption: Logical workflow for cost-benefit analysis of pyrazole synthesis routes.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and are intended to be representative examples.

Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[2]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1][2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[2]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring.[1]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolate the product by filtering the mixture through a Büchner funnel, rinsing the collected solid with a small amount of water, and allowing it to air dry.[1]

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[4]

This protocol describes the reaction between a hydrazonyl chloride and an alkene to form a tetrasubstituted pyrazole.

Materials:

  • α-Bromocinnamaldehyde (or other suitable alkene)

  • Hydrazonyl chloride

  • Triethylamine

  • Dry chloroform or dichloromethane

Procedure:

  • Dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

  • To this solution, add triethylamine (3.3 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the disappearance of starting materials by TLC. The reaction is typically complete within 7-10 hours.[4]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system.

Protocol 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[5]

This protocol outlines a one-pot synthesis of a complex pyrazole derivative from simple starting materials.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 5 mol%).[5]

  • Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates.

  • Monitor the progress of the reaction by TLC. Reaction times can range from 20 minutes to several hours.[5]

  • Upon completion, the solid product that precipitates is typically collected by filtration.

  • The collected solid can be washed with cold ethanol and dried to afford the purified product.

Conclusion

The choice of a synthetic route to pyrazole intermediates is a multifaceted decision that requires careful consideration of economic and performance-related factors.

  • The Knorr pyrazole synthesis remains a robust and cost-effective method, particularly for large-scale production, due to its use of inexpensive starting materials and high yields.[2][3]

  • 1,3-Dipolar cycloaddition offers a high degree of regioselectivity and can be used to access complex pyrazoles that may be difficult to obtain through other methods.[4][9] However, the cost and availability of the starting materials may be a limiting factor.

  • Multicomponent reactions represent a highly efficient and atom-economical approach, aligning well with the principles of green chemistry.[5] They allow for the rapid generation of molecular diversity from simple starting materials in a single step, which can be highly advantageous in a drug discovery setting.

Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the scale of the synthesis, and the economic constraints of the project. Researchers and drug development professionals are encouraged to evaluate these factors carefully to select the most appropriate and efficient route for their needs.

References

In-Vitro Performance of Novel Pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of novel compounds synthesized from methyl 4-bromo-1H-pyrazole-3-carboxylate, benchmarked against established pyrazole-based inhibitors.

This guide provides a comprehensive in-vitro comparison of novel pyrazole compounds derived from this compound against other known pyrazole derivatives with established anticancer and anti-inflammatory activities. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this specific chemical scaffold in generating potent and selective inhibitors for various therapeutic targets.

Comparative Analysis of In-Vitro Efficacy

The following tables summarize the in-vitro activity of novel compounds derived from this compound and compare them with other notable pyrazole derivatives.

Table 1: In-Vitro Anticancer Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Novel Imidazo[3.2-b]pyrazole 31 Imidazo[3.2-b]pyrazoleBa/F3 EGFR del19/T790M/C797S0.0569Doxorubicin24.7
Pyrazole-Indole Hybrid 7a Pyrazole-IndoleHepG26.1Doxorubicin24.7
Pyrazole-Indole Hybrid 7b Pyrazole-IndoleHepG27.9Doxorubicin24.7
Pyrazolo[4,3-f]quinoline 48 Pyrazolo[4,3-f]quinolineHCT1161.7Doxorubicin>10
Pyrazolo[4,3-f]quinoline 48 Pyrazolo[4,3-f]quinolineHeLa3.6Doxorubicin>10
Pyrazole-Oxindole Conjugate 6h Pyrazole-OxindoleJurkat4.36--
Table 2: In-Vitro Enzyme Inhibition Activity of Pyrazole Derivatives
Compound IDDerivative ClassTarget EnzymeIC50 (µM) / Ki (nM)Reference CompoundIC50 (µM)
Novel Imidazo[3.2-b]pyrazole 31 Imidazo[3.2-b]pyrazoleEGFR L858R/T790M/C797SKi = 2.1 nM--
Novel Arylalkyl Pyrazole Arylalkyl PyrazoleIndoleamine 2,3-dioxygenase (IDO)Potent Inhibition (Specific IC50 not provided in source)--
Pyrazole-Indole Hybrid 33 Pyrazole-IndoleCDK20.074Roscovitine0.458
Pyrazole-Indole Hybrid 34 Pyrazole-IndoleCDK20.095Roscovitine0.458
Fused Pyrazole 50 Fused PyrazoleEGFR0.09Erlotinib10.6
Fused Pyrazole 50 Fused PyrazoleVEGFR-20.23Sorafenib1.06

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity Screening

This protocol is a generalized method for determining the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In-Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Objective: To determine the IC50 or Ki value of a test compound against a target enzyme.

Materials:

  • Purified target enzyme (e.g., CDK2, EGFR, VEGFR-2)

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., fluorescent or luminescent probe)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In each well of the plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the signal (e.g., fluorescence, luminescence, absorbance) at regular intervals or at a specific endpoint using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. Ki values can be determined through further kinetic studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a typical workflow for in-vitro screening.

experimental_workflow start Start: Novel Compound Synthesis (from Methyl 4-bromo-1H- pyrazole-3-carboxylate) in_vitro_screening In-Vitro Screening start->in_vitro_screening cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) in_vitro_screening->cytotoxicity_assay enzyme_inhibition_assay Enzyme Inhibition Assay (e.g., Kinase Assay) in_vitro_screening->enzyme_inhibition_assay data_analysis Data Analysis (IC50 / Ki Determination) cytotoxicity_assay->data_analysis enzyme_inhibition_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: Workflow for the in-vitro screening of novel compounds.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription, Cell Proliferation, Survival ERK->Transcription Inhibitor Novel Pyrazole Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by novel pyrazole compounds.

cdk_signaling_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_transition G1-S Phase Transition E2F->G1_S_transition CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->G1_S_transition Inhibitor Novel Pyrazole Inhibitor Inhibitor->CDK2

Caption: Inhibition of the CDK2-mediated cell cycle progression by novel pyrazole compounds.

Navigating the Metabolic Maze: A Comparative Guide to Pyrazole Analog Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable drug candidate. The pyrazole scaffold, a common motif in modern medicinal chemistry, is often favored for its robust chemical properties. However, subtle structural modifications to the pyrazole ring and its substituents can dramatically influence its metabolic fate. This guide provides a comparative analysis of the metabolic stability of various pyrazole analogs, supported by experimental data, to aid in the rational design of more durable and effective therapeutics.

The metabolic stability of a drug candidate, its resistance to being broken down by metabolic enzymes, directly impacts its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of costly late-stage failures. In vitro assays, primarily using liver microsomes or hepatocytes, are the workhorses for these evaluations, providing key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint).

Comparative Metabolic Stability of Pyrazole Analogs

The following table summarizes the in vitro metabolic stability of a selection of pyrazole analogs from different therapeutic areas. The data, derived from studies using human liver microsomes (HLM), highlights how structural variations influence their metabolic clearance.

Compound IDTherapeutic AreaKey Structural Featurest½ (min)CLint (µL/min/mg protein)Reference
1 LRRK2 Inhibitor1H-pyrazole biaryl-sulfonamide>159<6.3[1]
2 LRRK2 Inhibitor1H-pyrazole biaryl-sulfonamide with morpholine1158.7[1]
3 LRRK2 Inhibitor1H-pyrazole biaryl-sulfonamide with piperidine7513.3[1]
10a FLT3 InhibitorN-biphenyl-N′-(1H-pyrazol-5-yl)urea>60<16.6[2]
10c FLT3 InhibitorN-biphenyl-N′-(1-methyl-pyrazol-5-yl)urea4522.1[2]
10q FLT3 InhibitorN-biphenyl-N′-(1-isopropyl-pyrazol-5-yl)urea3033.2[2]

Key Observations:

  • Substitution on the Pyrazole Nitrogen: As seen in the FLT3 inhibitors (10a, 10c, 10q), substitution on the pyrazole nitrogen can significantly impact metabolic stability. The unsubstituted pyrazole (10a) exhibits high stability, while the addition of a methyl (10c) and an isopropyl group (10q) leads to a progressive decrease in stability (increase in clearance). This suggests that the N1 position of the pyrazole ring can be a site of metabolic attack or that substitution at this position alters the molecule's interaction with metabolic enzymes.

  • Influence of Peripheral Moieties: In the LRRK2 inhibitor series, the core 1H-pyrazole biaryl-sulfonamide scaffold (1) is highly stable. The introduction of a morpholine (2) or piperidine (3) moiety decreases the metabolic stability, indicating that these peripheral groups can introduce metabolic soft spots.

Experimental Protocols

The data presented in this guide is primarily generated through in vitro liver microsomal stability assays. Understanding the methodology is crucial for interpreting the results and designing further experiments.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, imipramine for moderate clearance)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: A master mix containing phosphate buffer and liver microsomes is prepared.

  • Compound Addition: The test compound and positive controls are added to the wells of a 96-well plate at a final concentration (e.g., 1 µM).

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well.

  • Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated microsomal proteins.

  • Sample Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS to quantify the concentration of the parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The metabolic half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

  • The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing Metabolic Processes

To better understand the experimental process and the potential metabolic fate of pyrazole analogs, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing MasterMix Prepare Master Mix (Buffer + Microsomes) AddMasterMix Add Master Mix MasterMix->AddMasterMix TestCompound Prepare Test Compound Working Solution AddCompound Add Test Compound to 96-well plate TestCompound->AddCompound NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH->Initiate AddCompound->AddMasterMix PreIncubate Pre-incubate at 37°C AddMasterMix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C with shaking Initiate->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining, t½, and CLint Analyze->Calculate

Caption: Workflow for an in vitro microsomal metabolic stability assay.

G cluster_pathway Representative Metabolic Pathways of Pyrazole Analogs cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Parent Pyrazole Analog (R1, R2, R3 = Substituents) Hydroxylation Hydroxylation (on Pyrazole or Substituents) Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylation (at Pyrazole N1) Parent->N_Dealkylation CYP450 Oxidation Oxidation (of Alkyl Substituents) Parent->Oxidation CYP450 Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 N-Dealkylated Metabolite N_Dealkylation->Metabolite2 Metabolite3 Oxidized Metabolite Oxidation->Metabolite3 Glucuronidation Glucuronidation (on Hydroxylated Metabolites) Conjugated_Metabolite Conjugated Metabolite (More water-soluble) Glucuronidation->Conjugated_Metabolite Sulfation Sulfation (on Hydroxylated Metabolites) Sulfation->Conjugated_Metabolite Metabolite1->Glucuronidation UGTs Metabolite1->Sulfation SULTs Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion Conjugated_Metabolite->Excretion

Caption: Common metabolic pathways for pyrazole-containing compounds.

Conclusion

The metabolic stability of pyrazole analogs is a multifaceted property influenced by the specific substitution patterns around the core scaffold. This guide demonstrates that even minor chemical modifications can lead to significant changes in metabolic clearance. By leveraging comparative in vitro data and understanding the underlying experimental methodologies, researchers can make more informed decisions in the design and optimization of pyrazole-based drug candidates. The provided workflows and pathway diagrams serve as a foundational reference for scientists navigating the complexities of drug metabolism in their quest for novel and effective therapeutics. The pyrazole ring's susceptibility to metabolism is often lower than that of other heterocyclic structures like imidazole, thiazole, and oxazole, which are more prone to oxidative cleavage. This inherent stability makes pyrazoles an attractive scaffold in drug design.[3] N-substituted pyrazoles, in particular, are often employed to enhance metabolic stability.[3]

References

literature review of patents citing methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to pyrazole carboxamide derivatives for novel solutions in agriculture and medicine. A review of recent patents reveals the significant role of methyl 4-bromo-1H-pyrazole-3-carboxylate as a key building block in the synthesis of potent fungicides and kinase inhibitors. Comparative data from these patents demonstrate the superior performance of these new compounds against existing commercial products and drug candidates.

The versatility of the pyrazole scaffold, readily functionalized from the this compound starting material, has led to the development of a new generation of bioactive molecules. In the agrochemical sector, pyrazole carboxamide fungicides are emerging as powerful tools for crop protection, while in the pharmaceutical industry, they are showing promise as targeted therapies for cancers driven by specific kinase mutations.

Fungicidal Applications: Outperforming Commercial Standards

Patents in the agricultural domain highlight the development of pyrazole carboxamide derivatives as highly effective fungicides. These compounds often target the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain. Inhibition of SDH disrupts the fungus's energy supply, leading to its death.

A notable series of pyrazole-thiazole carboxamide derivatives has been synthesized and tested against a panel of economically important plant pathogens. The results, as summarized in Table 1, showcase the superior efficacy of these novel compounds compared to the commercial fungicide thifluzamide.

Compound IDTarget FungusEC50 (mg/L)Commercial FungicideEC50 (mg/L)
9ac Rhizoctonia cerealis4.95Thifluzamide23.09
9bf Rhizoctonia cerealis1.09Thifluzamide23.09
9cb Rhizoctonia cerealis2.15Thifluzamide23.09
9cd Sclerotinia sclerotiorum0.72Thifluzamide4.88
Table 1: Comparative in vitro activity of novel pyrazole-thiazole carboxamides against key plant pathogens.

Furthermore, in vivo studies demonstrated the practical applicability of these findings. Compound 9ac exhibited a 90% control rate against Rhizoctonia solani at a concentration of 10 mg/L, surpassing the 80% control rate of thifluzamide at the same concentration.

Another study focused on isoxazolol pyrazole carboxylates, which also demonstrated significant antifungal properties. Compound 7ai showed potent activity against Rhizoctonia solani with an EC50 value of 0.37 µg/mL. While this was less potent than the broad-spectrum fungicide carbendazol, it highlights the potential for developing selective and effective antifungal agents from the pyrazole core.

Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds was determined using a mycelium growth inhibition assay.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations. The final solvent concentration was kept constant in all plates, including the control.

  • Inoculation: A 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of each agar plate.

  • Incubation: The inoculated plates were incubated at 25 ± 1 °C for a specified period, depending on the growth rate of the fungus.

  • Data Collection: The radial growth of the fungal colony was measured in millimeters. The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: The EC50 values were calculated by probit analysis of the concentration-response data.

Therapeutic Applications: Targeting Kinase Pathways in Cancer

In the realm of medicinal chemistry, derivatives of this compound are being investigated as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. One of the most significant targets is the BRAF kinase, a component of the MAPK signaling pathway. Mutations in the BRAF gene are found in a high percentage of melanomas and other cancers.

A new generation of BRAF inhibitors, built upon a pyrazole scaffold, has been developed to overcome resistance to existing therapies. Preclinical and clinical data have demonstrated the efficacy of these compounds in patients with BRAF-mutant cancers who have progressed on prior treatments.

In a clinical study involving patients with BRAF inhibitor-refractory BRAF V600E-mutant solid tumors, a novel pyrazole-based inhibitor, PF-07799933, demonstrated a promising objective response rate (ORR) of 57% (4 out of 7 patients) when administered at a dose of 225 mg BID, with or without the MEK inhibitor binimetinib. This compares favorably to the ORRs of other next-generation inhibitors in similar patient populations.

Signaling Pathway and Experimental Workflow

The development of these targeted therapies involves a multi-step process, from initial compound synthesis to clinical evaluation.

G cluster_synthesis Synthesis cluster_testing Preclinical & Clinical Testing cluster_pathway MAPK Signaling Pathway Start Methyl 4-bromo-1H- pyrazole-3-carboxylate Amidation Amidation with Substituted Aniline Start->Amidation Final_Compound Novel Pyrazole Carboxamide Derivative Amidation->Final_Compound In_Vitro In Vitro Kinase Assay (IC50 Determination) Final_Compound->In_Vitro BRAF BRAF Final_Compound->BRAF Inhibition Cell_Based Cell-Based Proliferation Assay (GI50) In_Vitro->Cell_Based In_Vivo In Vivo Xenograft Models in Mice Cell_Based->In_Vivo Clinical Phase I/II Clinical Trials (ORR, PFS, OS) In_Vivo->Clinical RAS RAS RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Diagram of the synthesis, testing workflow, and mechanism of action for pyrazole-based BRAF inhibitors.
Experimental Protocol: BRAF V600E Kinase Assay

The inhibitory activity of the compounds against the BRAF V600E mutant kinase was assessed using a biochemical assay.

  • Reagents: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, and a detection antibody (e.g., anti-phospho-MEK1).

  • Assay Procedure:

    • The test compounds were serially diluted in DMSO and added to the wells of a microtiter plate.

    • BRAF V600E enzyme and biotinylated MEK1 substrate were added to the wells.

    • The kinase reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction was stopped by the addition of EDTA.

  • Detection: The amount of phosphorylated MEK1 was quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The body of patent literature surrounding this compound highlights its pivotal role in the development of next-generation fungicides and kinase inhibitors. The resulting pyrazole carboxamide derivatives consistently demonstrate improved performance over established market products and other therapeutic candidates. The ease of synthesis and the tunability of the pyrazole core suggest that this class of compounds will continue to be a fertile ground for the discovery of novel, highly effective agents in both agriculture and medicine. Researchers and professionals in these fields should consider the pyrazole carboxamide scaffold as a promising starting point for their development programs.

Cross-Validation of Experimental vs. Computed Spectroscopic Data for Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally predicted spectroscopic data for pyrazole and its derivatives. By cross-validating experimental findings with theoretical calculations, researchers can gain deeper insights into the molecular structure, electronic properties, and vibrational modes of these significant heterocyclic compounds, which are pivotal in drug discovery and materials science.

Introduction to Spectroscopic Analysis of Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their derivatives are of great interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for the structural elucidation and characterization of newly synthesized pyrazole compounds.[1]

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has emerged as a powerful complementary tool for predicting and interpreting spectroscopic data.[2][3] The correlation between experimental and computed values can validate the proposed molecular structures and provide a more profound understanding of their electronic and vibrational characteristics.[4]

Experimental and Computational Protocols

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and the chemical environment of protons and carbon atoms in the pyrazole derivative.

  • Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

    • Transfer the solution to a 5 mm NMR tube.

    • If required, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Acquire ¹H NMR spectra with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, which may require a larger number of scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the molecular structure.

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the pyrazole molecule by measuring the absorption of infrared radiation.

  • Instrumentation: PerkinElmer, Shimadzu, or equivalent FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid pyrazole sample in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5]

    • Thoroughly mix and grind the sample and KBr together.

    • Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5][6]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific vibrational modes of functional groups (e.g., N-H, C=N, C=C).

2.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions within the pyrazole molecule and identify the wavelengths of maximum absorbance (λmax).

  • Instrumentation: Agilent, Shimadzu, or equivalent UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole compound at a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., ethanol, methanol).[4]

    • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent as a blank.

    • Record the absorption spectrum of each diluted sample over a specified wavelength range (e.g., 200-400 nm).[7]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Computational Protocols

Computational simulations provide theoretical spectra that can be compared with experimental results.

2.2.1. Geometry Optimization and Vibrational Frequencies (FT-IR)

  • Objective: To find the most stable conformation of the pyrazole molecule and calculate its theoretical vibrational frequencies.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology:

    • Input Structure: Build the initial 3D structure of the pyrazole molecule.

    • Calculation Setup:

      • Method: Density Functional Theory (DFT) with a suitable functional, commonly B3LYP.[3][8]

      • Basis Set: A basis set of appropriate size, such as 6-31G(d) or 6-311+G**.[3][8]

      • Task: Specify "Optimization" followed by "Frequency" calculation.

    • Execution: Run the calculation. The optimization will find the lowest energy geometry, and the frequency calculation will compute the vibrational modes.

    • Analysis:

      • Confirm that the optimization converged and that there are no imaginary frequencies, indicating a true energy minimum.

      • Compare the calculated vibrational frequencies (often scaled by a factor of ~0.96 for B3LYP/6-31G(d)) with the experimental FT-IR spectrum.

2.2.2. NMR Chemical Shift Calculation

  • Objective: To predict the ¹H and ¹³C NMR chemical shifts.

  • Software: Gaussian or equivalent.

  • Methodology:

    • Input Structure: Use the optimized geometry from the previous step.

    • Calculation Setup:

      • Method: Use the Gauge-Invariant Atomic Orbital (GIAO) method with a DFT functional like B3LYP.[1][9]

      • Basis Set: A larger basis set is often preferred for NMR calculations, such as 6-311++G(d,p).[1]

      • Task: Specify "NMR" calculation.

      • Solvent Effects: Optionally, include a solvent model (e.g., IEFPCM) to better mimic experimental conditions.

    • Execution: Run the calculation.

    • Analysis: The output will provide absolute shielding values. These are typically converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

2.2.3. Electronic Transitions (UV-Vis) Calculation

  • Objective: To calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

  • Software: Gaussian or equivalent.

  • Methodology:

    • Input Structure: Use the optimized geometry.

    • Calculation Setup:

      • Method: Time-Dependent Density Functional Theory (TD-DFT) with a functional like B3LYP or M06-2X.[2][10]

      • Basis Set: A suitable basis set such as 6-311G(d,p).[10]

      • Task: Specify "TD" (for TD-DFT).

      • Solvent Effects: Include a solvent model (e.g., IEFPCM) to simulate the experimental solvent.[11]

    • Execution: Run the TD-DFT calculation.

    • Analysis: The output will list the excitation wavelengths, oscillator strengths, and the molecular orbitals involved in each transition. This data can be used to plot a theoretical UV-Vis spectrum.

Comparative Data Tables

The following tables present a comparison of experimental and computed spectroscopic data for representative pyrazole derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-Halogenated-1H-pyrazoles

CompoundH-3,5 (Experimental)H-3,5 (Calculated, mp2/cc-pVTZ)N-H (Experimental)N-H (Calculated, mp2/cc-pVTZ)
Pyrazole (pzH)7.617.7412.8712.24
4-F-pzH7.587.5413.0212.37
4-Cl-pzH7.597.6313.0812.52
4-Br-pzH7.617.6413.0912.55
4-I-pzH7.647.6413.0512.54
Data sourced from a study on 4-halogenated-1H-pyrazoles.

Table 2: FT-IR Vibrational Frequencies (cm⁻¹) for Pyrazole

AssignmentExperimentalCalculated (B3LYP/6-311+G**)
N-H stretch31423487 (monomer)
C-H stretch31263145
C-H stretch30203130
Ring stretch14851490
Ring stretch13681375
Experimental data often reflects solid-state hydrogen bonding, which lowers the N-H stretching frequency compared to the calculated gas-phase monomer.[3]

Table 3: UV-Vis Absorption Maxima (λmax, nm) for a Pyrazole Azo Dye (4f)

TautomerMethodCalculated λmaxExperimental λmax
AzoTD (M06-2X)226.47216 (shoulder)
AzoTD (M06-2X)204.58-
HydrazoTD (M06-2X)257.02-
AzoZINDO329.99347
Calculations often predict multiple transitions, and the choice of functional can significantly impact the accuracy of the predicted λmax.[7]

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational spectroscopic data for pyrazole derivatives.

cross_validation_workflow Cross-Validation Workflow for Pyrazole Spectroscopy cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_validation Cross-Validation exp_synthesis Pyrazole Synthesis & Purification exp_nmr ¹H & ¹³C NMR Spectroscopy exp_synthesis->exp_nmr exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ftir->exp_data exp_uvvis->exp_data comparison Compare Experimental & Computed Data exp_data->comparison Experimental Results comp_model Build 3D Molecular Model comp_opt Geometry Optimization (DFT) comp_model->comp_opt comp_freq Frequency Calculation (DFT for FT-IR) comp_opt->comp_freq comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_uvvis Excited State Calculation (TD-DFT for UV-Vis) comp_opt->comp_uvvis comp_data Computed Spectroscopic Data comp_freq->comp_data comp_nmr->comp_data comp_uvvis->comp_data comp_data->comparison Theoretical Predictions validation Structural Validation & Property Interpretation comparison->validation

Caption: Workflow for spectroscopic cross-validation.

Conclusion

The integration of experimental spectroscopic techniques with computational methods provides a robust framework for the characterization of pyrazole derivatives. While experimental data offers real-world measurements, computational analysis provides a theoretical basis for interpreting these results, assigning spectral features, and understanding the underlying molecular properties. A good correlation between experimental and computed data enhances the confidence in the structural assignment of newly synthesized compounds.[4] Discrepancies, on the other hand, can point to interesting molecular phenomena, such as strong intermolecular interactions in the solid state or complex solvent effects, prompting further investigation. This synergistic approach is invaluable for advancing research in medicinal chemistry and materials science.

References

Safety Operating Guide

Proper Disposal of Methyl 4-bromo-1H-pyrazole-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat methyl 4-bromo-1H-pyrazole-3-carboxylate as a hazardous waste. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential during handling and disposal. All disposal activities must comply with local, state, and federal regulations.

This guide provides detailed procedures for the safe disposal of this compound (CAS No. 81190-89-8), a compound commonly used in pharmaceutical development and agrochemical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Safety and Hazard Profile

This compound is a white to light yellow solid with the molecular formula C₅H₅BrN₂O₂.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2][3]
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3]
Acute Toxicity, InhalationH332Harmful if inhaled[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

Due to its classification as a halogenated organic compound, specific waste management procedures are required to mitigate potential environmental impact.

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a controlled and compliant manner. The following step-by-step protocol should be followed:

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure, unadulterated this compound waste in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols.

  • Contaminated Materials:

    • Any materials contaminated with this chemical, such as weighing paper, gloves, and pipette tips, should be placed in the same designated hazardous waste container.

  • Solutions:

    • Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[4][5]

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Ensure the container is kept closed except when adding waste.

4. Disposal:

  • Disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the EHS office with a complete and accurate inventory of the waste.

  • Never dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Collect in Labeled Halogenated Solid Waste Container waste_type->solid_waste Solid or Contaminated PPE liquid_waste Collect in Labeled Halogenated Liquid Waste Container waste_type->liquid_waste Solution storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Pickup by Licensed Waste Disposal Company contact_ehs->disposal

Caption: Disposal decision workflow for this compound.

By adhering to these safety protocols and disposal procedures, researchers and laboratory professionals can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Personal protective equipment for handling methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling methyl 4-bromo-1H-pyrazole-3-carboxylate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available safety data sheets, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Signal Word: Warning[2][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment for various laboratory operations.

OperationRequired Personal Protective Equipment
Routine Handling (Weighing, Transferring) - Nitrile or neoprene gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles
Operations with Potential for Dust or Aerosol Generation - All PPE for routine handling- A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood
Spill Cleanup - Chemical-resistant gloves (butyl rubber recommended for extended contact)- Chemical-resistant apron or coveralls- Chemical splash goggles and a face shield- NIOSH-approved respirator
Emergency Situations (e.g., Fire) - Full protective gear, including a self-contained breathing apparatus (SCBA)[2]

Note: Always inspect PPE for integrity before use and dispose of contaminated disposable items properly.[5][6]

Operational Plans: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Prep Review SDS DonPPE Don Appropriate PPE Prep->DonPPE WorkArea Work in a well-ventilated area (e.g., chemical fume hood) DonPPE->WorkArea Weighing Weigh solid carefully to minimize dust WorkArea->Weighing Transfer Transfer to reaction vessel Weighing->Transfer Clean Clean work area and equipment Transfer->Clean DoffPPE Remove and dispose of contaminated PPE Clean->DoffPPE Wash Wash hands thoroughly DoffPPE->Wash Store Store in a cool, dry, well-ventilated area in a tightly closed container Wash->Store

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][8]

    • Don the appropriate PPE as specified in the table above.[3][6]

  • Handling:

    • Conduct all manipulations in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][9]

    • When weighing and transferring the solid material, do so carefully to avoid generating dust.[5]

    • Keep containers tightly closed when not in use.[1][2]

    • Avoid contact with skin and eyes.[1][3]

    • Do not eat, drink, or smoke in the work area.[1][2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.[5]

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

EmergencyResponse cluster_exposure Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Wash skin with plenty of soap and water for at least 15 minutes SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse eyes cautiously with water for at least 15 minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek immediate medical attention MoveFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Immediate response plan for accidental exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[3] Seek medical advice if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2][5] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization:

Waste TypeContainerLabeling
Solid Waste (unused chemical, contaminated disposables) Labeled, sealed, and chemically compatible container"Hazardous Waste," "this compound," and appropriate hazard pictograms
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste - Sharps"
Empty Containers Triple-rinsed with a suitable solvent, then disposed of as non-hazardous waste, or managed as hazardous waste if not completely empty.-

Disposal Methodology:

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[1][3]

  • Licensed Disposal Company: Arrange for disposal through a licensed professional waste disposal service.[5]

  • Incineration: A common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Landfill: Do not dispose of this chemical in a landfill without proper authorization.[1] Burying residue should only be done in an authorized landfill.[1]

By implementing these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in your research and development activities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.